molecular formula C9H11FO B1330434 1-(4-Fluorophenyl)propan-1-ol CAS No. 701-47-3

1-(4-Fluorophenyl)propan-1-ol

Cat. No.: B1330434
CAS No.: 701-47-3
M. Wt: 154.18 g/mol
InChI Key: CBNKDCZWGZSHNR-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)propan-1-ol is a useful research compound. Its molecular formula is C9H11FO and its molecular weight is 154.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNKDCZWGZSHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70990343
Record name 1-(4-Fluorophenyl)propan-1-ol
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Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-47-3
Record name α-Ethyl-4-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Ethyl-p-fluorobenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Fluorophenyl)propan-1-ol
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Record name α-ethyl-p-fluorobenzyl alcohol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(4-Fluorophenyl)propan-1-ol CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Fluorophenyl)propan-1-ol for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated aromatic alcohol that serves as a critical chiral building block in synthetic and medicinal chemistry. The strategic incorporation of a fluorine atom onto the phenyl ring can significantly enhance the metabolic stability, binding affinity, and membrane permeability of derivative molecules.[1] This attribute makes it a compound of high interest for the development of novel therapeutics and other advanced chemical entities. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, chemical reactivity, analytical characterization, and applications, with a focus on providing practical, field-proven insights for laboratory and development settings.

Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational for its application in research and development. This compound is a secondary benzylic alcohol with a chiral center at the carbon bearing the hydroxyl group.

Table 1: Core Compound Identification and Properties

Identifier Value Source
CAS Number 701-47-3 [1][2][3][4]
Molecular Formula C₉H₁₁FO [1][2]
Molecular Weight 154.18 g/mol [1][2]
Appearance Colorless Liquid (Predicted) [5]
IUPAC Name This compound -
Synonyms α-Ethyl-4-fluorobenzyl alcohol [2]

| InChI Key | CBNKDCZWGZSHNR-UHFFFAOYSA-N |[1] |

Note: Some physical properties, such as appearance, are based on predictions for structurally similar compounds as explicit experimental data for this specific molecule is not widely published.[5]

Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved through the reduction of the corresponding ketone, 1-(4-fluorophenyl)propan-1-one (also known as 4'-fluoropropiophenone).[1][6] The choice of reducing agent and reaction conditions dictates whether the racemic mixture or a specific enantiomer is produced.

Racemic Synthesis via Ketone Reduction

A straightforward and cost-effective method for producing the racemic mixture involves the use of standard reducing agents.

Protocol 1: Sodium Borohydride Reduction

  • Setup: In a round-bottom flask, dissolve 1-(4-fluorophenyl)propan-1-one (1.0 eq.) in a suitable alcoholic solvent, such as methanol or ethanol, at room temperature.

  • Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq.) portion-wise to control the exothermic reaction.

  • Monitoring: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via flash column chromatography.

Causality Insight: Sodium borohydride is a chemoselective reagent that efficiently reduces ketones without affecting the aromatic fluorine substituent, making it an ideal choice for this transformation.[1]

Asymmetric Synthesis for Enantiopure Production

For pharmaceutical applications, obtaining enantiomerically pure forms of the alcohol is crucial.[1] The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and well-documented method for the asymmetric reduction of prochiral ketones.[7][8]

Protocol 2: Asymmetric Corey-Bakshi-Shibata (CBS) Reduction

  • Catalyst Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add a chiral oxazaborolidine catalyst, such as (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.), as a 1 M solution in toluene.[7]

  • Complex Formation: Cool the flask to 0 °C and slowly add a borane source, typically borane-dimethyl sulfide complex (BMS) (0.6 eq.). Stir for 10-15 minutes to allow for the formation of the active catalyst-borane complex.[7]

  • Substrate Addition: In a separate flask, dissolve 1-(4-fluorophenyl)propan-1-one (1.0 eq.) in anhydrous tetrahydrofuran (THF). Add this solution dropwise to the catalyst-borane mixture at 0 °C over 30 minutes.[7]

  • Reaction: Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.[7]

  • Quenching and Workup: Upon completion, cool the mixture to 0 °C and quench by the slow, dropwise addition of methanol. Add 1 M HCl and stir for 30 minutes.[7]

  • Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired enantiopure alcohol.[7]

Expertise Insight: The use of a flame-dried flask and an inert atmosphere is critical to prevent the moisture-sensitive borane reagents and the catalyst from decomposing, which would otherwise lead to a loss of enantioselectivity and yield.

Diagram 1: General Synthesis Workflow

sub 1-(4-Fluorophenyl)propan-1-one reduct Reduction Step (e.g., NaBH4 or CBS) sub->reduct work Quenching & Workup reduct->work purify Purification (Column Chromatography) work->purify final This compound purify->final

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by its secondary hydroxyl group and the fluorinated aromatic ring.

  • Reactions of the Hydroxyl Group: The -OH group is the primary site for functionalization.[1]

    • Oxidation: As a secondary alcohol, it can be readily oxidized back to the parent ketone, 1-(4-fluorophenyl)propan-1-one, using a variety of oxidizing agents (e.g., PCC, Swern oxidation).[1]

    • Esterification: It reacts with carboxylic acids or acyl chlorides under standard conditions to form the corresponding esters.

    • Dehydration: Under acidic conditions, it can undergo dehydration to form an alkene.

    • Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) to facilitate nucleophilic substitution reactions.

  • Modifications of the Fluorophenyl Moiety: While less common, the aromatic ring can be further functionalized via electrophilic aromatic substitution, although the fluorine atom acts as a deactivating group.[1]

Analytical Characterization

Accurate characterization is essential to confirm the identity, purity, and, if applicable, the enantiomeric excess of the synthesized compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric excess (% ee) of asymmetrically synthesized this compound.

Protocol 3: Chiral HPLC Analysis

  • System: Standard HPLC system with a UV detector.[5]

  • Column: Chiral stationary phase, such as Chiralpak® AD-H (amylose-based).[5]

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA), typically starting at a 95:5 (v/v) ratio.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25 °C.[5]

  • Detection Wavelength: 254 nm.[5]

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.[5]

  • Analysis: The (S) and (R) enantiomers will elute at different retention times. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100.[5]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. ¹⁹F NMR is used to verify the presence and position of the fluorine atom.

  • Infrared (IR) Spectroscopy: Will show a characteristic broad absorption band for the O-H stretch of the alcohol group (typically ~3200-3600 cm⁻¹) and C-F stretching vibrations.

  • Mass Spectrometry (MS): Used to confirm the molecular weight (154.18 g/mol ) and analyze fragmentation patterns.

Applications in Research and Drug Development

This compound is primarily utilized as a chiral building block for the synthesis of more complex, high-value molecules.[1] The introduction of fluorine is a well-established strategy in modern drug design to modulate a compound's pharmacokinetic and pharmacodynamic properties.[9]

  • Medicinal Chemistry: It serves as a key intermediate in the synthesis of biologically active compounds. The fluorophenyl group is a moiety found in molecules targeting a range of biological systems, including dopamine transporters and other CNS targets.[10]

  • Asymmetric Synthesis: Enantiopure forms of the alcohol are invaluable starting materials for constructing complex chiral molecules, ensuring that the final product has the correct stereochemistry for optimal biological activity.[8]

Safety and Handling

Proper safety precautions are mandatory when handling this compound.

  • GHS Hazard Classification: The compound is typically classified as an irritant.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[11][12]

  • Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[12] Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][11]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for several minutes. Seek medical attention.[13]

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a versatile and valuable chemical intermediate. Its straightforward synthesis, combined with the beneficial properties conferred by the fluorophenyl group, makes it a cornerstone for research in asymmetric synthesis and drug discovery. The protocols and data presented in this guide offer a robust framework for scientists and researchers to effectively utilize this compound in their work, from initial synthesis to final application.

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Introduction: The Significance of a Fluorinated Chiral Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)propan-1-ol

This compound (CAS No: 701-47-3) is a secondary alcohol that holds considerable interest for researchers and developers in the pharmaceutical and fine chemical industries.[1] Its structure, which incorporates a stereogenic center at the carbinol carbon and a fluorine atom on the phenyl ring, makes it a valuable chiral building block for the synthesis of complex, high-value molecules.[1] The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, binding affinity, lipophilicity, and pharmacokinetic profile. Consequently, this compound serves as a key intermediate in the creation of novel therapeutic agents and other advanced organic materials.[1][2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed methodologies for its synthesis and analytical characterization, and essential safety information. The content is curated for scientists and drug development professionals who require a deep, practical understanding of this versatile chemical entity.

Section 1: Core Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application. While extensive experimental data for this compound is not always available in public literature, the following table summarizes key known and predicted properties. These values are critical for designing reaction conditions, purification strategies, and formulation studies.

PropertyValueSource / Notes
Molecular Formula C₉H₁₁FO[1][3][4]
Molecular Weight 154.18 g/mol [1][3][4]
CAS Number 701-47-3[1]
Appearance Colorless liquidPredicted, based on similar alcohols[2][5]
Boiling Point 218.6 °C at 760 mmHgPredicted[6]
Density 1.091 g/cm³Predicted[6]
Vapor Pressure 0.0724 mmHg at 25°CPredicted[6]
Flash Point 106 °CPredicted[6]
Water Solubility logP: 2.27Predicted, suggesting low solubility[6]
Synonyms α-Ethyl-4-fluorobenzyl alcohol[6][7]

The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding, which typically raises the boiling point compared to non-hydroxylated analogues. However, the overall molecule has significant nonpolar character due to the fluorophenyl and ethyl groups, leading to low predicted water solubility. The high electronegativity of the fluorine atom can influence the electronic properties of the aromatic ring, which can, in turn, affect the reactivity of the alcohol and its interactions with biological targets.[1]

Section 2: Synthesis and Stereochemistry

The most direct and common laboratory-scale synthesis of this compound is the reduction of the corresponding ketone, 1-(4-fluorophenyl)propan-1-one (also known as 4'-fluoropropiophenone).[1] This transformation is typically achieved with high efficiency using standard chemical reducing agents.

Experimental Protocol: Synthesis via Ketone Reduction

This protocol describes a standard, reliable method for the synthesis of racemic this compound.

Objective: To synthesize this compound by reducing 1-(4-fluorophenyl)propan-1-one with sodium borohydride (NaBH₄).

Materials:

  • 1-(4-fluorophenyl)propan-1-one (C₉H₉FO, MW: 152.17 g/mol )[8][9]

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-fluorophenyl)propan-1-one (1.0 eq.) in methanol. Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: While stirring vigorously, slowly add sodium borohydride (1.0-1.5 eq.) to the cooled solution in small portions. The addition should be controlled to manage any effervescence.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Quenching: Once complete, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until the bubbling ceases and the solution is slightly acidic.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane or ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.[10]

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Purification start Dissolve Ketone in MeOH cool Cool to 0°C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with HCl monitor->quench extract Extract with DCM/EtOAc quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry & Concentrate wash->dry purify Flash Chromatography dry->purify end end purify->end Pure Product

Caption: General workflow for the synthesis and purification of this compound.

The Importance of Stereochemistry

Since the carbinol carbon is a stereocenter, this compound exists as a pair of enantiomers, (R) and (S). For pharmaceutical applications, it is often crucial to isolate a single enantiomer, as biological systems typically exhibit stereospecific interactions. The synthesis of enantiomerically pure forms requires asymmetric synthesis techniques, such as the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride to one face of the prochiral ketone.[10][11]

Section 3: Spectroscopic and Analytical Characterization

Unambiguous characterization of this compound is essential for quality control and regulatory purposes. This involves a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules. The expected signals in the ¹H and ¹³C NMR spectra are detailed below (predicted for CDCl₃ solvent).

¹H NMR Predictions:

  • Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (~7.0-7.4 ppm). Due to the fluorine at the para position, these will appear as two doublets of doublets or two triplets, integrating to 2H each.

  • Carbinol Proton (-CHOH): A triplet around 4.6-4.8 ppm, coupled to the adjacent methylene protons, integrating to 1H.

  • Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range (typically 1.5-3.0 ppm). Its position is concentration-dependent, and it can be exchanged with D₂O.[12]

  • Methylene Protons (-CH₂-): A multiplet (quartet of doublets or similar) around 1.7-1.9 ppm, coupled to both the carbinol proton and the methyl protons, integrating to 2H.

  • Methyl Protons (-CH₃): A triplet around 0.9-1.0 ppm, coupled to the adjacent methylene protons, integrating to 3H.

¹³C NMR Predictions:

  • Aromatic Carbons: Four signals are expected. The carbon bearing the fluorine (C-F) will show a large coupling constant (~245 Hz). The other aromatic carbons will appear between ~115-140 ppm.

  • Carbinol Carbon (-CHOH): A signal around 75-77 ppm.

  • Methylene Carbon (-CH₂-): A signal around 32-34 ppm.

  • Methyl Carbon (-CH₃): A signal around 10-12 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following key absorption bands.[13]

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[13]

  • C-H Stretch (sp³): Medium to strong absorptions just below 3000 cm⁻¹ (~2850-2970 cm⁻¹).

  • C-H Stretch (sp²): Weaker absorptions just above 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Medium absorptions around 1500-1600 cm⁻¹.

  • C-F Stretch: A strong absorption in the fingerprint region, typically around 1220-1240 cm⁻¹.

  • C-O Stretch: A strong absorption band in the region of 1050-1150 cm⁻¹, characteristic of a secondary alcohol.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, GC-MS is a suitable technique.[14]

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 154.

  • Key Fragments:

    • Loss of water (M⁺ - 18) at m/z = 136.

    • Loss of an ethyl group (M⁺ - 29) leading to a fragment at m/z = 125 [C₇H₆FO]⁺. This is often a prominent peak resulting from benzylic cleavage.

    • A fragment corresponding to the fluorotropylium ion at m/z = 109.

Chromatographic Analysis

Chromatography is essential for assessing purity and, in this case, for separating the enantiomers.

Experimental Protocol: Chiral HPLC for Enantiomeric Resolution

Objective: To separate and quantify the (R) and (S) enantiomers of this compound.

Instrumentation & Materials:

  • HPLC system with a UV detector.

  • Chiral stationary phase column, such as a Chiralpak® AD-H or similar amylose-based column (e.g., 250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 95:5 (v/v), but this may require optimization.[2]

  • Sample: this compound dissolved in the mobile phase (~1 mg/mL).

Procedure:

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[2]

  • Injection: Inject 5-10 µL of the sample solution onto the column.[2]

  • Detection: Monitor the elution profile using a UV detector set to a wavelength where the analyte absorbs (e.g., 254 nm).[2]

  • Analysis: The (R) and (S) enantiomers will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] * 100.[2]

Analytical Quality Control Workflow

G cluster_input Sample Preparation cluster_analysis Instrumental Analysis cluster_decision Quality Assessment sample Synthesized Product Batch dissolve Dissolve in Mobile Phase sample->dissolve hplc Chiral HPLC Analysis dissolve->hplc gcms GC-MS for Purity & Identity dissolve->gcms nmr_ir NMR & IR for Structure dissolve->nmr_ir data Analyze Data (Purity, %ee, Structure) hplc->data gcms->data nmr_ir->data spec Compare to Specifications data->spec decision Pass? spec->decision release Release Batch decision->release Yes rework Rework/Reject decision->rework No

Caption: A typical analytical workflow for the quality control of this compound.

Section 4: Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate care.

  • Hazards: The compound is classified as an irritant.[1] Direct contact with eyes, skin, and mucous membranes should be avoided. Inhalation of vapors should be minimized.[15]

  • Handling: All handling should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.[5][15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][5]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[16]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15][16]

    • Ingestion: Do not induce vomiting. Rinse mouth and seek medical attention.[16]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[16]

Section 5: Applications in Research and Development

The true value of this compound lies in its utility as a synthetic intermediate.

  • Chiral Building Block: Its primary role is as a chiral precursor. By starting with an enantiomerically pure form of the alcohol, chemists can introduce a specific stereocenter into a larger target molecule, which is a critical step in the synthesis of many modern pharmaceuticals.[1]

  • Scaffold for Bioactive Molecules: The 4-fluorophenylpropanol scaffold is a recurring motif in a variety of pharmaceutically active compounds. The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and it can also form favorable interactions (such as hydrogen bonds or dipole interactions) with enzyme active sites, potentially increasing a drug's potency.[1]

  • Derivatization: The hydroxyl group is a versatile functional handle that can be easily converted into other functional groups (e.g., esters, ethers, amines), allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery programs.[1]

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for chemical innovation. Its combination of a chiral center, a reactive hydroxyl group, and a metabolically robust fluorinated aromatic ring provides a powerful platform for the synthesis of complex and biologically active molecules. A thorough understanding of its physicochemical properties, synthetic routes, and analytical profiles, as detailed in this guide, is fundamental for any researcher aiming to leverage its potential in drug development and advanced material science.

References

  • Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). 1-(4-Fluorophenyl)-2-methyl-2-propanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 1-(4-fluorophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 1-(4-fluorophenyl)- Notes. In NIST Chemistry WebBook. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: Propan-1-ol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanone, 1-(4-fluorophenyl)- (CAS 456-03-1). Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). (S)-1-(4-Fluorophenyl)-2-propanol. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-((4-Fluorophenyl)thio)propan-2-ol. Retrieved from [Link]

  • NIST. (n.d.). 1-(4-Fluorophenyl)-2-methyl-2-propanol IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of propan-1-ol. Retrieved from [Link]

Sources

Spectroscopic Data for 1-(4-Fluorophenyl)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Fluorophenyl)propan-1-ol is a chiral alcohol of significant interest in synthetic and medicinal chemistry. As a fluorinated aromatic compound, it serves as a valuable building block, where the fluorine atom can modulate physicochemical properties such as metabolic stability and binding affinity.[1] Precise structural confirmation and purity assessment are paramount for its application in research and development. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous characterization of this molecule. The methodologies and interpretations presented herein are grounded in established principles to ensure data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework.

Part 1: ¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the electronic environment of each hydrogen atom, their relative numbers, and their connectivity through spin-spin coupling.

A self-validating protocol for acquiring high-quality ¹H NMR data is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard due to its excellent solubilizing properties for moderately polar compounds and its well-defined residual solvent peak for referencing.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift (δ) to 0.00 ppm. Alternatively, the residual CHCl₃ peak at δ 7.26 ppm can be used for calibration.[2]

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband observe probe.[2] Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees to ensure a balance between signal intensity and relaxation time.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.

The ¹H NMR spectrum of this compound exhibits five distinct signals corresponding to the different proton environments. The fluorine atom introduces characteristic coupling patterns in the aromatic region.

Proton Assignment Structure Position Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic (Ar-H)H-2', H-6'~ 7.30Multiplet (dd)~ 8.5, 5.52H
Aromatic (Ar-H)H-3', H-5'~ 7.03Multiplet (t)~ 8.72H
Methine (CHOH)H-1~ 4.63Triplet (t)~ 6.61H
Methylene (CH₂)H-2~ 1.75Multiplet (p)~ 7.02H
Hydroxyl (OH)-Variable (e.g., ~1.9-2.5)Broad Singlet-1H
Methyl (CH₃)H-3~ 0.91Triplet (t)~ 7.43H

Note: Data is representative and compiled based on established chemical shift principles and data from analogous structures. The exact chemical shift of the OH proton is concentration and temperature-dependent.

The aromatic region displays two multiplets due to the influence of the fluorine substituent. The protons ortho to the fluorine (H-3', H-5') are coupled to the fluorine, resulting in a complex pattern often appearing as a triplet. The protons meta to the fluorine (H-2', H-6') appear as a doublet of doublets. The benzylic methine proton (H-1) is deshielded by both the aromatic ring and the hydroxyl group, appearing as a triplet due to coupling with the adjacent methylene protons. The diastereotopic methylene protons (H-2) appear as a multiplet, and the terminal methyl group (H-3) gives a characteristic upfield triplet.

Part 2: ¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of distinct carbon environments and their chemical nature. Proton-decoupled spectra are standard, where each unique carbon signal appears as a singlet.

The protocol is similar to ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Sample Preparation: Use a more concentrated sample (20-50 mg in ~0.7 mL CDCl₃) to improve the signal-to-noise ratio.

  • Instrument Setup: A 100 MHz spectrometer (corresponding to a 400 MHz ¹H frequency) is typically used.[2]

  • Acquisition Mode: Employ a proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 0 to 220 ppm.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 128-1024 scans are typically required for a high-quality spectrum.

  • Referencing: The CDCl₃ solvent peak at δ 77.16 ppm is used as the internal reference.[2]

The ¹³C NMR spectrum will display seven distinct signals, as the two pairs of aromatic carbons (C-2'/C-6' and C-3'/C-5') are chemically equivalent due to symmetry. The carbon directly bonded to fluorine (C-4') will appear as a doublet with a large one-bond coupling constant (¹JCF).

Carbon Assignment Structure Position Expected Chemical Shift (δ, ppm) Key Feature
Quaternary AromaticC-1'~ 140.4-
Quaternary Aromatic (C-F)C-4'~ 162.1Doublet (¹JCF ≈ 245 Hz)
Aromatic CHC-2', C-6'~ 127.5Doublet (³JCF ≈ 8 Hz)
Aromatic CHC-3', C-5'~ 115.2Doublet (²JCF ≈ 21 Hz)
Methine (CHOH)C-1~ 75.5-
Methylene (CH₂)C-2~ 32.0-
Methyl (CH₃)C-3~ 10.1-

Note: Data is representative and compiled based on established principles and data from analogous structures.[3] Coupling constants are approximate.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Data Acquisition
  • Methodology: The Attenuated Total Reflectance (ATR) technique is a modern, efficient method that requires minimal sample preparation. Alternatively, a neat liquid sample can be analyzed as a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Collection: A background spectrum of the clean ATR crystal or salt plates is recorded first. A small drop of this compound is then applied, and the sample spectrum is acquired.

  • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Source: The data presented are characteristic values obtained from authoritative databases such as the Spectral Database for Organic Compounds (SDBS).[4]

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
3600 - 3200O-H StretchAlcoholA strong, broad absorption confirms the presence of the hydroxyl group.
3100 - 3000C-H StretchAromaticMedium to weak bands indicative of the sp² C-H bonds on the phenyl ring.
2960 - 2850C-H StretchAliphaticStrong bands corresponding to the sp³ C-H bonds of the propyl chain.
~ 1600, ~1510C=C StretchAromatic RingTwo characteristic sharp bands for the phenyl ring backbone.
~ 1225C-F StretchAryl-FluorideA very strong, characteristic absorption confirming the C-F bond.
~ 1050C-O StretchSecondary AlcoholA strong band confirming the carbon-oxygen single bond of the alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique that generates a molecular ion and characteristic fragment ions.

Experimental Protocol: EI-MS Data Acquisition
  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a Gas Chromatography (GC) inlet for purification and controlled introduction.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization to form a radical cation, the molecular ion ([M]⁺•).[5]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation and Fragmentation Analysis

The molecular weight of this compound is 154.18 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 154.

Key Expected Ions:

m/z Value Proposed Ion Structure Formation Mechanism
154[C₉H₁₁FO]⁺•Molecular Ion ([M]⁺•)
136[C₉H₉F]⁺•Loss of water ([M - H₂O]⁺•)
125[C₇H₆FO]⁺α-cleavage (loss of ethyl radical, •CH₂CH₃)
109[C₆H₄F-C≡O]⁺Rearrangement product
95[C₆H₄F]⁺Fluorophenyl cation

The most significant fragmentation pathway for alcohols is alpha-cleavage (α-cleavage), which involves the cleavage of a bond adjacent to the carbon bearing the hydroxyl group.[6] For this compound, this involves the loss of an ethyl radical to form a stable, resonance-delocalized benzylic oxonium ion at m/z 125. This is often the base peak in the spectrum.

Caption: A logical workflow for the complete spectroscopic characterization of the target compound.

References

  • Pace, V.; Holzer, W. Tetrahedron Lett 2012, 53, 5106-5109. Supporting Information available from The Royal Society of Chemistry. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 102470, this compound. PubChem. URL: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). SDBS. URL: [Link]

  • University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. URL: [Link]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. Doc Brown's Chemistry. URL: [Link]

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. URL: [Link]

  • University of Calgary. Mass Spectrometry: Fragmentation. Chem LibreTexts. URL: [Link]

Sources

A-Technical-Guide-to-the-Synthesis-of-1-(4-Fluorophenyl)propan-1-ol-from-1-(4-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview for the synthesis of 1-(4-fluorophenyl)propan-1-ol, a valuable chiral building block in the pharmaceutical industry, from its corresponding ketone, 1-(4-fluorophenyl)propan-1-one.[1][2] The reduction of the prochiral ketone to a chiral secondary alcohol is a critical transformation in the synthesis of many active pharmaceutical ingredients (APIs).[3][4][5] This document explores various synthetic strategies, including hydride reductions and catalytic hydrogenation, with a focus on mechanistic understanding, procedural details, and asymmetric approaches to yield enantiomerically pure products.[6] The strategic placement of a fluorine atom on the phenyl ring can significantly influence a molecule's properties, often leading to improved metabolic stability and bioavailability in drug candidates.[7] This guide is intended for researchers, scientists, and professionals in drug development seeking to implement or optimize this key synthetic step.

Introduction: The Significance of Chiral Fluorinated Alcohols

Chiral alcohols are fundamental intermediates in the synthesis of a wide array of pharmaceuticals.[3][4] Their unique three-dimensional structure is often essential for the biological activity of the final drug molecule.[2] Specifically, this compound serves as a key precursor in the development of novel therapeutics, including potential treatments for neurological disorders.[8] The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the target molecule.[2][9]

The conversion of a prochiral ketone, such as 1-(4-fluorophenyl)propan-1-one, to a specific enantiomer of the corresponding secondary alcohol is a pivotal step that dictates the stereochemistry of the final pharmaceutical product.[5][6] This guide will delve into the primary methods for achieving this transformation, with a particular emphasis on achieving high yields and enantioselectivity.

Synthetic Strategies for the Reduction of 1-(4-Fluorophenyl)propan-1-one

The reduction of the carbonyl group in 1-(4-fluorophenyl)propan-1-one to a hydroxyl group can be accomplished through several reliable methods. The choice of reagent and reaction conditions is dictated by factors such as cost, scale, desired stereoselectivity, and functional group tolerance.

Hydride Reduction: A Versatile Laboratory-Scale Method

Hydride-based reducing agents are a cornerstone of organic synthesis for the reduction of aldehydes and ketones.[10] Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common reagents for this purpose.[11][12]

  • Sodium Borohydride (NaBH₄): This reagent is a mild and selective reducing agent, typically used in protic solvents like methanol or ethanol.[12][13] It readily reduces aldehydes and ketones to their corresponding alcohols.[11][13] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[13]

  • Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄, LiAlH₄ can reduce a wider range of functional groups, including esters and carboxylic acids. Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).[12]

For the specific conversion of 1-(4-fluorophenyl)propan-1-one to this compound, sodium borohydride is often the preferred reagent due to its selectivity, safety, and ease of handling.[11][12][13]

The reduction mechanism involves two main steps:

  • Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻). The hydride attacks the partially positive carbonyl carbon of the ketone. This breaks the carbon-oxygen pi bond, with the electrons moving to the oxygen atom, forming an alkoxide intermediate.[13]

  • Protonation: In a subsequent workup step, a protic solvent (like water or alcohol) provides a proton to the negatively charged oxygen atom, yielding the final alcohol product.[11][13]

NaBH4_Reduction_Mechanism Alkoxide Alkoxide Alkoxide_protonation Alkoxide_protonation

Catalytic Hydrogenation: An Efficient and Scalable Approach

Catalytic hydrogenation is a widely used industrial process for the reduction of ketones.[14][15] This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.[14] Common catalysts include palladium on carbon (Pd/C), platinum (Pt), and Raney nickel.[14][15]

The reaction involves the addition of hydrogen across the carbon-oxygen double bond, converting the ketone into a secondary alcohol.[15][16] This method is often favored for large-scale synthesis due to its efficiency and the relatively low cost of hydrogen gas.[16]

The mechanism of catalytic hydrogenation occurs on the surface of the metal catalyst:

  • Adsorption: Both the ketone and hydrogen gas are adsorbed onto the surface of the catalyst.[14]

  • Hydrogen Activation: The catalyst weakens the H-H bond in the hydrogen molecule.[14]

  • Hydrogen Transfer: Hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen atoms.

  • Desorption: The resulting alcohol product desorbs from the catalyst surface, freeing up the active sites for further reactions.[14]

Catalytic_Hydrogenation_Workflow start Start: 1-(4-fluorophenyl)propan-1-one + H₂ Gas + Catalyst adsorption Adsorption of Reactants on Catalyst Surface start->adsorption h2_activation Activation of H₂ on Catalyst Surface adsorption->h2_activation h_transfer_1 Transfer of First H Atom to Carbonyl Carbon h2_activation->h_transfer_1 h_transfer_2 Transfer of Second H Atom to Carbonyl Oxygen h_transfer_1->h_transfer_2 desorption Desorption of This compound h_transfer_2->desorption end End: Purified This compound desorption->end

Asymmetric Synthesis: Accessing Enantiomerically Pure this compound

For pharmaceutical applications, it is often necessary to produce a single enantiomer of a chiral molecule.[3][4] The asymmetric reduction of 1-(4-fluorophenyl)propan-1-one can be achieved through several methods, including the use of chiral catalysts or biocatalysis.[3][17][18]

Catalytic Asymmetric Reduction

This approach utilizes a chiral catalyst to influence the stereochemical outcome of the reduction.[6] A well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in conjunction with a borane source.[8] This method is known for its high enantioselectivity and operational simplicity.[8]

The mechanism involves the formation of a complex between the chiral catalyst and the borane, which then coordinates with the ketone. This coordination directs the hydride delivery to one face of the carbonyl group, leading to the preferential formation of one enantiomer.[8]

Biocatalysis

Enzymes, such as ketoreductases, can be used to catalyze the asymmetric reduction of prochiral ketones with high enantioselectivity.[3][17][19] These biocatalytic methods are often performed under mild reaction conditions and are considered environmentally friendly.[19] The use of whole-cell biocatalysts can also be a cost-effective alternative to purified enzymes.[19]

Experimental Protocols

Protocol for Sodium Borohydride Reduction

Materials:

  • 1-(4-fluorophenyl)propan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve 1-(4-fluorophenyl)propan-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure this compound.

Protocol for Catalytic Hydrogenation

SAFETY NOTE: Hydrogen gas is highly flammable. This procedure should be conducted in a well-ventilated fume hood and with appropriate safety precautions.[20]

Materials:

  • 1-(4-fluorophenyl)propan-1-one

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve 1-(4-fluorophenyl)propan-1-one (1.0 eq) in ethanol.

  • Add the 10% Pd/C catalyst (typically 1-5 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

  • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify as described in the sodium borohydride protocol if necessary.

Data Presentation

MethodReducing Agent/CatalystSolventTemperature (°C)Typical Yield (%)Enantiomeric Excess (ee %)
Hydride Reduction NaBH₄Methanol0 to RT90-98Racemic
Catalytic Hydrogenation Pd/C, H₂EthanolRT95-99Racemic
Asymmetric Reduction CBS Catalyst, BoraneTHF-78 to RT85-95>95
Biocatalysis KetoreductaseBuffer/Co-solvent25-3780-99>99

Purification and Characterization

The final product, this compound, is typically a colorless liquid.[21] Purification is most commonly achieved by flash column chromatography on silica gel.[22][23] Characterization of the purified product should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl group (broad peak around 3300 cm⁻¹) and the disappearance of the carbonyl group (around 1700 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): For determining the enantiomeric excess of asymmetrically synthesized products.

Conclusion

The synthesis of this compound from 1-(4-fluorophenyl)propan-1-one is a well-established and crucial transformation in the development of fluorinated pharmaceuticals. Both hydride reduction and catalytic hydrogenation offer efficient routes to the racemic product, suitable for many research applications. For the production of enantiomerically pure material, essential for the synthesis of modern therapeutics, asymmetric methods such as CBS reduction or biocatalysis are the preferred strategies. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement and optimize this important synthetic step.

References

  • ChemTalk. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]

  • Xu, Y., Li, A., & Liu, J. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology, 35(9), 1047–1051. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Singh, S., & Singh, P. (2017). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 7(21), 4874-4893. [Link]

  • Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

  • Polo, V., et al. (2014). Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism. Organometallics, 33(23), 6772–6780. [Link]

  • Wikipedia contributors. (2023). Enantioselective reduction of ketones. Wikipedia. Retrieved from [Link]

  • Xu, Y., Li, A., & Liu, J. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology, 35(9), 1047–1051. [Link]

  • Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Retrieved from [Link]

  • LibreTexts. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Chemistry LibreTexts. Retrieved from [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 291-306. [Link]

  • LibreTexts. (2021). 1.7: 1.7-Chemical properties III- Catalytic Hydrogenation. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Yilmaz, F., et al. (2021). Asymmetric reduction of prochiral aromatic and hetero aromatic ketones using whole-cell of Lactobacillus senmaizukei biocatalyst. Preparative Biochemistry & Biotechnology, 51(9), 884-891. [Link]

  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of drugs derivatives from chiral secondary alcohols. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chiral alcohols: Significance and symbolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral alcohols as structural elements in pharmaceuticals. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US2552412A - Purification of aliphatic alcohols by extractive distillation.
  • Google Patents. (n.d.). US1422583A - Process of purifying higher secondary alcohols.
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  • NCBI. (n.d.). Purification and Properties of Primary and Secondary Alcohol Dehydrogenases from Thermoanaerobacter ethanolicus. Retrieved from [Link]

  • PubMed. (n.d.). Purification and characterization of a primary-secondary alcohol dehydrogenase from two strains of Clostridium beijerinckii. Retrieved from [Link]

  • NIH. (n.d.). Purification and characterization of a primary-secondary alcohol dehydrogenase from two strains of Clostridium beijerinckii. Retrieved from [Link]

  • SpectraBase. (n.d.). (S)-1-(4-Fluorophenyl)-2-propanol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)ethanol. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 1-(4-fluorophenyl)-. Retrieved from [Link]

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A Technical Guide to 1-(4-Fluorophenyl)propan-1-ol: A Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 1-(4-fluorophenyl)propan-1-ol, a crucial chiral building block in contemporary pharmaceutical development. We will explore its synthesis, chiral resolution, and strategic applications, offering field-proven insights into the causality behind experimental choices and providing self-validating protocols for its use.

Introduction: The Strategic Importance of Fluorinated Chiral Alcohols

The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. When combined with a chiral center, such as in this compound, this molecule becomes a highly valuable synthon for creating stereochemically defined active pharmaceutical ingredients (APIs). The secondary alcohol moiety provides a versatile handle for further chemical transformations, making it a cornerstone for the synthesis of complex molecular architectures.

Synthesis and Chiral Resolution: Accessing Enantiopure Forms

The utility of this compound is entirely dependent on the ability to access it in an enantiomerically pure form. Both the (R)- and (S)-enantiomers can be synthesized through various methods, including asymmetric synthesis and chiral resolution.

Asymmetric Synthesis via Catalytic Reduction

One of the most efficient methods for producing enantiomerically enriched this compound is the asymmetric reduction of its corresponding ketone, 1-(4-fluorophenyl)propan-1-one. This is often achieved using chiral catalysts.

Protocol: Asymmetric Transfer Hydrogenation

This protocol describes a typical asymmetric transfer hydrogenation using a ruthenium-based catalyst.

Step 1: Catalyst Preparation

  • In a nitrogen-flushed glovebox, dissolve the chiral ruthenium catalyst, such as (R,R)-TsDPEN RuCl, in an appropriate solvent like isopropanol.

Step 2: Reaction Setup

  • In a reaction vessel, dissolve 1-(4-fluorophenyl)propan-1-one in isopropanol.

  • Add the catalyst solution to the ketone solution.

  • Initiate the reaction by adding a hydrogen donor, such as formic acid or isopropanol itself, and a base, like triethylamine.

Step 3: Reaction Monitoring and Work-up

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification and Analysis

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of a chiral ligand, such as TsDPEN, is critical for inducing stereoselectivity. The specific enantiomer of the ligand dictates the stereochemistry of the resulting alcohol.

  • Hydrogen Donor: Isopropanol often serves as both the solvent and the hydrogen source in transfer hydrogenation, offering a safe and readily available alternative to gaseous hydrogen.

  • Base: The base is essential for activating the catalyst and promoting the hydrogen transfer mechanism.

Enzymatic Resolution

Enzymatic resolution offers a green and highly selective alternative for separating enantiomers. Lipases are commonly employed for the kinetic resolution of racemic this compound.

Protocol: Lipase-Catalyzed Kinetic Resolution

Step 1: Enzyme Immobilization

  • Immobilize a lipase, such as Candida antarctica lipase B (CALB), on a solid support to enhance its stability and reusability.

Step 2: Reaction Setup

  • Dissolve racemic this compound in an organic solvent (e.g., toluene).

  • Add an acyl donor, such as vinyl acetate.

  • Add the immobilized lipase to the solution.

Step 3: Reaction Monitoring and Work-up

  • Monitor the reaction until approximately 50% conversion is reached, which theoretically yields the highest possible ee for both the unreacted alcohol and the esterified product.

  • Filter off the immobilized enzyme for reuse.

  • Remove the solvent under reduced pressure.

Step 4: Separation and Analysis

  • Separate the resulting ester from the unreacted alcohol by column chromatography.

  • Hydrolyze the ester to obtain the other enantiomer of the alcohol.

  • Determine the ee of both the recovered alcohol and the alcohol obtained from hydrolysis using chiral HPLC or GC.

Data Summary: Comparison of Synthesis Methods

MethodTypical ee (%)AdvantagesDisadvantages
Asymmetric Hydrogenation>95High enantioselectivity, high yieldRequires specialized catalysts and equipment
Enzymatic Resolution>99High selectivity, mild reaction conditions, greenMaximum theoretical yield of 50% for one enantiomer

Applications in Drug Development: A Case Study

This compound is a key intermediate in the synthesis of several CNS-active compounds, including selective serotonin reuptake inhibitors (SSRIs). Its specific stereochemistry is often crucial for the pharmacological activity of the final drug molecule.

Workflow: Synthesis of a Chiral Amine from this compound

The following diagram illustrates a common synthetic route to a chiral amine, a prevalent pharmacophore, starting from this compound.

G cluster_0 Synthesis of a Chiral Amine A This compound B Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) A->B MsCl or TsCl, Base C Activated Intermediate B->C D Nucleophilic Substitution (e.g., with Sodium Azide) C->D NaN3 E Azide Intermediate D->E F Reduction of Azide (e.g., H2, Pd/C) E->F H2, Pd/C G Chiral Amine Product F->G

Caption: Synthetic pathway from this compound to a chiral amine.

Protocol: Conversion to a Chiral Amine

Step 1: Activation of the Hydroxyl Group

  • Dissolve enantiomerically pure this compound in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add a base, such as triethylamine, followed by the dropwise addition of methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl).

  • Stir the reaction at 0 °C and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the activated intermediate.

Step 2: Nucleophilic Substitution with Azide

  • Dissolve the activated intermediate in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (NaN3).

  • Heat the reaction mixture and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture, add water, and extract the product with an ether.

  • Wash the organic layer, dry, and concentrate to yield the azide intermediate. This reaction typically proceeds with an inversion of stereochemistry (SN2 mechanism).

Step 3: Reduction of the Azide

  • Dissolve the azide intermediate in a solvent such as methanol or ethanol.

  • Add a catalyst, typically 10% palladium on carbon (Pd/C).

  • Hydrogenate the mixture using a hydrogen balloon or a Parr hydrogenator.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the final chiral amine product.

Trustworthiness of the Protocol:

This multi-step synthesis is self-validating at each stage. The formation of the mesylate or tosylate can be confirmed by NMR spectroscopy. The successful substitution with azide can be monitored by the appearance of a characteristic azide stretch in the IR spectrum (around 2100 cm⁻¹). The final reduction can be tracked by the disappearance of this stretch and the appearance of N-H stretches in the IR spectrum, as well as by mass spectrometry. The stereochemical integrity can be confirmed by chiral HPLC analysis of the final amine or a suitable derivative.

Conclusion

This compound stands out as a versatile and valuable chiral building block in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. The ability to access this compound in high enantiomeric purity through robust methods like asymmetric catalysis and enzymatic resolution, coupled with its straightforward derivatization, ensures its continued importance in the development of next-generation therapeutics. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this key synthon in their synthetic endeavors.

References

  • Asymmetric Transfer Hydrogenation of Prochiral Ketones. Noyori, R. (1995). Angewandte Chemie International Edition in English, 34(1), 3-13. [Link]

  • Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols. Ghanem, A., & Aboul-Enein, H. Y. (2004). Chirality, 16(7), 439-450. [Link]

  • The Mitsunobu Reaction. Swamy, K. C. K., et al. (2009). Chemical Reviews, 109(6), 2551-2651. [Link]

  • Catalytic Asymmetric Synthesis of Chiral Amines. Maruoka, K., & Ooi, T. (2003). Chemical Reviews, 103(8), 3013-3028. [Link]

Topic: Applications of 1-(4-Fluorophenyl)propan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorophenyl)propan-1-ol is a chiral fluorinated alcohol that has emerged as a strategically important scaffold in modern medicinal chemistry. The incorporation of a fluorine atom onto the phenyl ring confers advantageous physicochemical properties, including enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1] These attributes have positioned fluorinated compounds as a cornerstone of drug discovery, with approximately 25% of all small-molecule drugs containing at least one fluorine atom.[1] This technical guide provides a comprehensive analysis of this compound, focusing on its enantioselective synthesis, its versatile role as a chiral building block for complex pharmaceutical agents, and the structure-activity relationships of its derivatives. Detailed experimental protocols, comparative data, and logical workflows are presented to equip researchers with the foundational knowledge required to leverage this valuable synthon in drug development programs.

The Strategic Importance of the Fluorophenylpropanol Scaffold

The utility of this compound in medicinal chemistry stems from the synergistic combination of its two key structural features: the 4-fluorophenyl group and the chiral secondary alcohol.

  • The Fluorine Advantage : The substitution of hydrogen with fluorine, an atom of similar size but vastly different electronegativity, profoundly impacts a molecule's biological profile. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, rendering it more resistant to metabolic degradation by cytochrome P450 enzymes.[1] This often leads to an extended biological half-life.[1] Furthermore, fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, which is critical for optimizing a drug's interaction with its biological target.[1]

  • The Chiral Alcohol Hub : The secondary alcohol on the propane backbone is a versatile functional group and a stereocenter. In drug development, controlling stereochemistry is paramount, as different enantiomers of a drug can exhibit vastly different efficacy and safety profiles.[2] Enantiomerically pure this compound serves as a "chiral building block," allowing for the stereocontrolled synthesis of complex molecules.[1][2] The hydroxyl group provides a reactive handle for a multitude of chemical transformations, enabling the construction of diverse molecular libraries for screening.

Enantioselective Synthesis: Accessing the Chiral Pool

The production of enantiomerically pure this compound is most commonly achieved through the asymmetric reduction of its prochiral ketone precursor, 4'-fluoropropiophenone.[1][3] Two dominant strategies have proven effective: organometallic catalysis and biocatalysis.

Organometallic-Catalyzed Asymmetric Reduction

Chiral organometallic catalysts create a stereochemically defined environment that directs an incoming reducing agent to one face of the ketone, yielding a preponderance of one alcohol enantiomer.

  • Corey-Bakshi-Shibata (CBS) Reduction : This method employs a chiral oxazaborolidine catalyst to direct a borane reagent (e.g., borane-dimethyl sulfide, BMS) to reduce the ketone with high enantioselectivity.[2][3][4] The mechanism involves the formation of a coordination complex between the catalyst, the borane, and the ketone, which sterically favors hydride delivery to a specific face of the carbonyl.[3]

  • Asymmetric Transfer Hydrogenation (ATH) : Noyori-type ruthenium catalysts, such as (S,S)-RuCl[(p-cymene)TsDPEN], are highly effective for this transformation.[5] In this process, a hydrogen donor like a formic acid/triethylamine azeotrope is used in place of a borane reagent.[5]

Data Presentation: Catalyst Performance Comparison

The following table summarizes the efficacy of different catalytic systems for the asymmetric reduction of 4'-fluoropropiophenone's structural analog, 4'-fluoroacetophenone, to provide a comparative overview.

Catalyst TypeCatalyst ExampleReducing AgentSolventTemp (°C)Yield (%)ee% (S)
Organometallic (S,S)-RuCl[(p-cymene)TsDPEN]Formic Acid/TriethylamineAzeotrope289597
Organocatalyst (R)-2-Methyl-CBS-oxazaborolidineBorane-dimethyl sulfideTHF-209896
Biocatalyst Candida parapsilosis (Whole Cells)Isopropanoln-Heptane/Buffer30>99>99
Data sourced from BenchChem's comparative guide for the synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol.[5]
Biocatalytic Reduction: A Green Chemistry Approach

Biocatalysis utilizes enzymes, typically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to perform chemical transformations.[4] This approach is lauded for its exceptional selectivity and environmentally friendly reaction conditions.[4][6]

  • Mechanism : KREDs use a nicotinamide cofactor (NADH or NADPH) as a hydride source to reduce the ketone.[4] To make the process economically viable, a cofactor regeneration system is essential. A common strategy is the substrate-coupled approach, where a sacrificial alcohol like isopropanol is added in excess. The enzyme oxidizes the isopropanol to acetone, regenerating the NADPH cofactor in situ.[4][6]

Experimental Protocol: Biocatalytic Reduction of 4'-Fluoropropiophenone

This protocol provides a generalized methodology for the enzymatic reduction to produce (S)-1-(4-fluorophenyl)propan-1-ol.

  • Reaction Setup : In a temperature-controlled vessel (e.g., 30 °C), prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0).[6]

  • Cofactor & Enzyme Addition : Add the nicotinamide cofactor (NADP⁺ or NAD⁺) to a final concentration of approximately 1 mM.[4][6] Add the desired KRED enzyme preparation (as a lyophilized powder or whole-cell suspension).[4]

  • Substrate Addition : Add 4'-fluoropropiophenone to the desired concentration (e.g., 10-50 mM), potentially using a water-miscible co-solvent like DMSO to improve solubility.[4][6]

  • Cofactor Regeneration : Add isopropanol as the cosubstrate for cofactor regeneration (typically 5-10 volume % or in molar excess).[4]

  • Monitoring : Maintain the reaction at a constant temperature and pH with gentle agitation. Monitor progress by taking aliquots and analyzing via chiral HPLC or GC to determine conversion and enantiomeric excess (ee).[6]

  • Workup & Purification : Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).[5] Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography.[6]

Mandatory Visualization: Synthesis and Analysis Workflow

cluster_synthesis Asymmetric Synthesis cluster_purification Purification & Analysis Ketone 4'-Fluoropropiophenone Catalysis Asymmetric Reduction (e.g., Biocatalytic or CBS) Ketone->Catalysis Crude Crude Chiral Alcohol Catalysis->Crude Purify Flash Chromatography Crude->Purify Pure Pure this compound Purify->Pure Analysis Chiral HPLC/GC Analysis Pure->Analysis Result Determine Yield & %ee Analysis->Result cluster_backbone Backbone Modification cluster_ring Ring Modification Core This compound Oxidation Oxidation Core->Oxidation Amination Introduction of Amino Group Core->Amination Substitution Electrophilic Aromatic Substitution Core->Substitution Ketone 1-(4-Fluorophenyl)propan-1-one Oxidation->Ketone AminoAlcohol Amino Alcohol Derivatives (e.g., 4-Fluoroephedrine) Amination->AminoAlcohol Substituted Ring-Substituted Analogs (e.g., 3-Chloro-4-fluoro) Substitution->Substituted

Caption: Key derivatization pathways from the this compound scaffold.

Case Study: Synthesis of CNS-Active Agents

The 1-phenylpropan-1-ol framework is a key component of many CNS-active drugs. The 4-fluoro-substituted version is particularly valuable for developing analogs of established therapeutics with potentially improved properties.

  • Selective Serotonin Reuptake Inhibitor (SSRI) Analogs : The antidepressant fluoxetine is an N-methyl-3-phenyl-3-phenoxypropan-1-amine. W[7]hile commercial syntheses may differ, the structural relationship is clear. The 1-(4-fluorophenyl) group is a critical pharmacophore for high-affinity binding to the serotonin transporter (SERT). R[8]esearch into citalopram analogs, another potent SSRI, has demonstrated that molecules containing the 1-(4-fluorophenyl) moiety exhibit high SERT binding affinities (Ki values in the 1–40 nM range) and selectivity over other monoamine transporters. S[8]tudies consistently show that for this class of compounds, the S-enantiomer possesses significantly higher binding affinity at SERT than the R-enantiomer.

[9]* Atypical Dopamine Transporter (DAT) Inhibitors : Derivatives of fluorinated phenylpropanols have been investigated as potential treatments for psychostimulant use disorders. F[10]or example, the compound 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol was effective in preclinical models at reducing the reinforcing effects of cocaine and methamphetamine without exhibiting stimulant behaviors itself. T[10]he this compound scaffold serves as a key starting point for synthesizing novel analogs in this therapeutic area.

Future Perspectives

The utility of this compound in medicinal chemistry is well-established, yet its potential is far from exhausted. Future research is likely to focus on several key areas:

  • Novel Therapeutic Targets : While its application in CNS disorders is prominent, this building block can be used to generate libraries for screening against a wide array of biological targets, from oncology to inflammatory diseases.

  • PET Imaging Agents : The incorporation of fluorine makes this scaffold a candidate for developing ¹⁸F-labeled positron emission tomography (PET) tracers. Fluorinated phenylalanines, for example, have been explored for imaging tumors. *[11][12] Advanced Catalysis : The development of even more efficient and stereodivergent catalytic systems will allow for the synthesis of all possible stereoisomers of complex derivatives, which is crucial for thorough pharmacological evaluation.

This compound is more than a simple chemical reagent; it is a strategic chiral building block that embodies several key principles of modern drug design. The strategic incorporation of fluorine provides a route to enhanced metabolic stability and target affinity, while its chiral center offers the stereochemical control essential for developing safe and effective pharmaceuticals. Through efficient enantioselective synthesis via both chemical and biocatalytic methods, this versatile scaffold provides medicinal chemists with a powerful tool for constructing novel CNS agents and exploring diverse chemical space for new therapeutic discoveries. Its continued application is certain to fuel innovation in drug development for years to come.

References

  • Belovich, J. R., et al. (2010). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. ACS Chemical Neuroscience, 1(10), 691-700. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - MDPI. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Wenthur, C. J., & Lindsley, C. W. (2013). Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS Chemical Neuroscience, 4(1), 1-12. [Link]

  • Belovich, J. R., et al. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. ACS Chemical Neuroscience, 1(10), 691-700. [Link]

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Stability and storage conditions for 1-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 1-(4-Fluorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral alcohol and a valuable building block in the synthesis of complex fluorinated molecules and pharmaceutical agents.[1] The presence of a fluorine atom on the phenyl ring can influence molecular properties and biological activity, making this compound a subject of significant research interest.[1] Ensuring the chemical integrity of this compound is paramount for the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the factors affecting its stability, potential degradation pathways, recommended storage and handling procedures, and detailed protocols for stability assessment.

Core Physicochemical Characteristics

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource / Notes
Molecular Formula C₉H₁₁FO[1][2]
Molecular Weight 154.18 g/mol [1][2]
CAS Number 701-47-3 (for racemic mixture)[1]
Appearance Colorless liquid (Predicted)Based on similar short-chain alcohols.[3]
Boiling Point 218.6 ± 15.0 °C (Predicted)[2]
Density 1.091 ± 0.06 g/cm³ (Predicted)[2]
Purity Typically ≥95%[1]

Factors Influencing Chemical Stability

The stability of this compound, a secondary benzylic alcohol, is primarily influenced by environmental factors that can accelerate its degradation.

  • Temperature: Elevated temperatures are a significant concern as they can accelerate the rate of chemical degradation, particularly oxidation.[4] Thermal stress can compromise the compound's purity over time. Therefore, storage in a controlled, cool environment is critical.[5]

  • Light (Photostability): As a benzylic alcohol, this compound may be sensitive to light, especially UV radiation.[4] Photolytic degradation can initiate free-radical reactions or other chemical transformations, leading to the formation of impurities.[4]

  • Oxidation: The secondary benzylic hydroxyl group is the most susceptible site for oxidation.[4] Atmospheric oxygen or the presence of oxidizing agents can convert the alcohol to its corresponding ketone, 1-(4-fluorophenyl)propan-1-one. This is a primary degradation pathway.[4]

  • Humidity: Moisture can affect the quality of alcohols over time.[5] For fluorinated compounds, it is crucial to keep equipment and storage containers scrupulously dry, as moisture can lead to hydrolysis, potentially forming hydrofluoric acid in the presence of more reactive fluorine sources.[6]

  • pH and Acidity/Basicity: While benzylic alcohols generally exhibit some resistance to acid-catalyzed dehydration, extreme pH conditions should be avoided.[4] Strong acids can potentially catalyze the elimination of water to form an alkene, while strong bases could deprotonate the hydroxyl group, making it more susceptible to other reactions.

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for developing stability-indicating analytical methods and establishing appropriate storage conditions. The two primary pathways for this compound are oxidation and dehydration.

  • Oxidation to Ketone: The most probable degradation route is the oxidation of the secondary alcohol to form the ketone, 1-(4-fluorophenyl)propan-1-one. This can be initiated by atmospheric oxygen, particularly when catalyzed by heat, light, or trace metal impurities.[4]

  • Acid-Catalyzed Dehydration: In the presence of a strong acid, the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination results in the formation of (E/Z)-1-(4-fluorophenyl)prop-1-ene. This proceeds via a benzylic carbocation, which is relatively stable.[1]

G cluster_main Degradation of this compound A This compound (Parent Compound) B 1-(4-Fluorophenyl)propan-1-one (Ketone Degradant) A->B Oxidation (O₂, Heat, Light) C (E/Z)-1-(4-Fluorophenyl)prop-1-ene (Alkene Degradant) A->C Dehydration (Strong Acid, Heat)

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended.

Storage Conditions

Based on the stability profile of similar secondary benzylic alcohols, a multi-faceted approach to storage is required.[4]

ParameterRecommendationRationale
Temperature Refrigerate at 2-8 °C.Minimizes thermal degradation and slows the rate of oxidation.[4]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation of the benzylic hydroxyl group.[4]
Container Use amber glass vials or light-resistant containers with tight-fitting seals.Protects from photolytic degradation and prevents moisture ingress.[2][4][7]
Location Store in a cool, dry, and well-ventilated area away from incompatible materials.Ensures general safety and stability.[2][7][8]
Handling Procedures

Safe handling is essential due to the nature of fluorinated organic compounds.

  • Ventilation: All handling of volatile fluorinated compounds should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[8]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves. It is advisable to consult the glove manufacturer's compatibility chart.[8]

    • Eye Protection: Use safety glasses or goggles.

    • Body Protection: A lab coat should be worn at all times.[8]

  • Electrostatic Discharge: Use non-sparking tools and prevent fire caused by electrostatic discharge.[2][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, forced degradation studies are essential. These studies help identify degradation products and establish a stability-indicating analytical method.[9][10] The goal is to achieve a target degradation of 5-20%.[11][12]

Forced Degradation (Stress Testing) Workflow

This workflow subjects the compound to accelerated degradation conditions to predict its long-term stability.[12]

G cluster_stress Stress Conditions start Prepare Stock Solution of This compound in Acetonitrile/Water acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base ox Oxidative (e.g., 3% H₂O₂, RT) start->ox therm Thermal (e.g., 60°C, Solid State) start->therm photo Photolytic (ICH Q1B Light Exposure) start->photo analyze Analyze all samples by Stability-Indicating HPLC-UV acid->analyze base->analyze ox->analyze therm->analyze photo->analyze end Identify Degradants & Evaluate Stability Pathway analyze->end

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.

  • Acidic Condition: Mix the stock solution with 0.1 M HCl. Keep the sample at 60 °C and withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours). Neutralize the aliquots before analysis.

  • Basic Condition: Mix the stock solution with 0.1 M NaOH. Maintain the same temperature and time points as the acidic study. Neutralize before analysis.

  • Oxidative Condition: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep the sample at room temperature and monitor over time.

  • Thermal Condition: Store the solid compound in an oven at 60 °C. Dissolve samples at various time points for analysis.

  • Photolytic Condition: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified by ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating analytical method, such as the HPLC protocol below.

Protocol: Stability-Indicating Chiral HPLC Method

A chiral High-Performance Liquid Chromatography (HPLC) method is necessary to separate the enantiomers of this compound and distinguish them from potential degradation products.[3]

ParameterDescription
Instrument Standard HPLC system with a UV detector.[3]
Column Chiral stationary phase, e.g., Chiralpak® AD-H (250 x 4.6 mm, 5 µm).[3]
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (IPA), typically 95:5 (v/v).[3]
Flow Rate 1.0 mL/min.[3]
Column Temperature 25 °C.[3]
Detection Wavelength UV at 254 nm.[3]
Sample Preparation Dissolve the sample (~1 mg/mL) in the mobile phase.[3]
Injection Volume 5-10 µL.[3]

Method Validation: The method must be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness. Specificity is proven by showing that the degradation products do not co-elute with the parent compound peak.

Conclusion

The chemical stability of this compound is critical for its effective use in research and development. The primary degradation risks are oxidation to the corresponding ketone and, to a lesser extent, acid-catalyzed dehydration. Adherence to strict storage and handling protocols—specifically, refrigeration (2-8 °C) under an inert atmosphere and protection from light—is essential to preserve its purity and integrity.[4] The implementation of systematic forced degradation studies coupled with a validated, stability-indicating chiral HPLC method will ensure the quality of the material and the reliability of the data generated in its subsequent applications.

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Sources

The Strategic Derivatization of 1-(4-Fluorophenyl)propan-1-ol: A Technical Guide to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-fluorophenyl)propan-1-ol scaffold represents a privileged starting point in modern medicinal chemistry. The strategic incorporation of a fluorine atom on the phenyl ring confers advantageous physicochemical properties, including enhanced metabolic stability and binding affinity, making its derivatives attractive candidates for drug discovery.[1][2] This in-depth technical guide provides a comprehensive overview of the synthesis, derivatization, and potential therapeutic applications of this compound derivatives. We will explore detailed, field-proven experimental protocols, delve into the causal relationships underpinning structure-activity relationships (SAR), and present quantitative data to inform rational drug design. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage this versatile chemical scaffold for the discovery of novel therapeutics.

The Core Scaffold: Physicochemical Properties and Strategic Importance

This compound is a chiral alcohol with the molecular formula C₉H₁₁FO and a molecular weight of 154.18 g/mol .[3] The presence of the fluorine atom, a bioisostere of the hydrogen atom, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[4] Fluorine's high electronegativity can alter the acidity of nearby protons, modulate pKa, and influence metabolic pathways, often leading to improved drug-like characteristics.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₉H₁₁FO[3]
Molecular Weight154.18 g/mol [3]
AppearanceColorless liquid (Predicted)[2]
Boiling Point61 °C @ 1 mmHg (for the isomer 2-(4-Fluorophenyl)-2-propanol)[2]
Density1.1 g/cm³ (Predicted for the isomer 2-(4-Fluorophenyl)-2-propanol)[2]

Synthesis and Derivatization Strategies: A Foundation for Diversity

The this compound scaffold offers multiple avenues for chemical modification, enabling the creation of diverse libraries of compounds for biological screening. These strategies can be broadly categorized into modifications of the propanol backbone and the fluorophenyl ring.

Synthesis of the Core Scaffold

The most common and efficient method for synthesizing this compound is the reduction of the corresponding ketone, 1-(4-fluorophenyl)propan-1-one.[3] For the synthesis of enantiomerically pure (S)- or (R)-1-(4-fluorophenyl)propan-1-ol, asymmetric reduction methods are employed.

This protocol details a reliable method for the enantioselective reduction of a prochiral ketone.[5]

Materials:

  • 1-(4-Fluorophenyl)propan-1-one

  • (R)- or (S)-CBS catalyst

  • Borane dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add the (R)- or (S)-CBS catalyst (0.1 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane dimethyl sulfide complex (BMS) (1.0 eq) to the stirred solution.

  • After stirring for 10-15 minutes, add a solution of 1-(4-fluorophenyl)propan-1-one (1.0 eq) in anhydrous THF dropwise over 30 minutes.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, careful addition of methanol at 0 °C.[2]

  • Allow the mixture to warm to room temperature and then add 1 M HCl.[2]

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired enantiomer of this compound.

Self-Validation: The enantiomeric excess (ee) of the product should be determined using chiral High-Performance Liquid Chromatography (HPLC).

Ketone 1-(4-Fluorophenyl)propan-1-one CBS (R)- or (S)-CBS Catalyst Borane Dimethyl Sulfide Ketone->CBS Asymmetric Reduction Alcohol (R)- or (S)-1-(4-Fluorophenyl)propan-1-ol CBS->Alcohol Purification Purification (Column Chromatography) Alcohol->Purification Analysis Analysis (Chiral HPLC) Purification->Analysis

Caption: Asymmetric synthesis of this compound.

Derivatization of the Propanol Backbone

The hydroxyl and propyl groups of the propanol backbone are key sites for functionalization.

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(4-fluorophenyl)propan-1-one, using various oxidizing agents.[3]

  • Introduction of Amino Groups: The introduction of an amino group can lead to the formation of amino alcohols, which are valuable in medicinal chemistry.[3]

  • Esterification and Etherification: The hydroxyl group can undergo esterification with carboxylic acids or etherification with phenolic compounds to generate a wide range of derivatives.[3]

Modification of the Fluorophenyl Moiety

The fluorophenyl ring offers further opportunities for derivatization, primarily through electrophilic aromatic substitution to introduce additional substituents. For example, the introduction of a chlorine atom can yield 1-(3-chloro-4-fluorophenyl)propan-1-ol.[3]

Potential Therapeutic Applications

Derivatives of this compound have shown promise in a variety of therapeutic areas.

Anticancer Activity: Aurora Kinase B Inhibition

Mechanism of Action: Aurora kinase B (AURKB) is a key regulator of mitosis, and its overexpression is a common feature in many cancers.[6] Inhibition of AURKB disrupts cell division, leading to apoptosis in cancer cells.[7] Certain N-(3-fluorophenyl)acetamide derivatives have been identified as orally active and selective AURKB inhibitors.[6]

AURKB Aurora Kinase B HistoneH3 Histone H3 AURKB->HistoneH3 Phosphorylation Spindle Mitotic Spindle Assembly AURKB->Spindle Cytokinesis Cytokinesis AURKB->Cytokinesis Apoptosis Apoptosis Cytokinesis->Apoptosis Disruption leads to Inhibitor This compound Derivative (Inhibitor) Inhibitor->AURKB Inhibition

Caption: Inhibition of AURKB by a this compound derivative.

This protocol is adapted from established methods for assessing kinase inhibition.[7][8]

Materials:

  • Recombinant active Aurora B kinase

  • Histone H3 protein (substrate)

  • ATP

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

  • Test compounds (this compound derivatives)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 96-well plate, add the test compound, Aurora B kinase, and the substrate (Histone H3).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[7][8]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the IC₅₀ value for each compound, which is the concentration required to inhibit 50% of the kinase activity.

Self-Validation: A known Aurora B kinase inhibitor should be included as a positive control.

Table 2: Cytotoxicity of Fluorophenyl Derivatives in Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)Reference(s)
Fluorinated Schiff base 6A549 (Lung Carcinoma)0.64[9]
1,3,4-Thiadiazole Derivative B3MCF-7 (Breast Cancer)~52-55[10]
Antipsychotic Activity: Modulation of Dopamine and Serotonin Receptors

Mechanism of Action: Atypical antipsychotics often exhibit a multi-receptor binding profile, with affinities for dopamine D₂ and serotonin 5-HT₂A receptors being particularly important.[11] The balance of activity at these receptors is thought to contribute to the therapeutic efficacy and reduced extrapyramidal side effects compared to typical antipsychotics. Structure-activity relationship studies on homopiperazine analogs of haloperidol, which contain a fluorophenyl moiety, have provided insights into the structural requirements for binding to these CNS receptors.[11][12]

Derivative This compound Derivative D2R Dopamine D2 Receptor Derivative->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor Derivative->HT2AR Antagonism Downstream Downstream Signaling (e.g., cAMP, Ca²⁺) D2R->Downstream HT2AR->Downstream Therapeutic Antipsychotic Effect Downstream->Therapeutic

Caption: Multi-receptor targeting by a potential antipsychotic derivative.

Table 3: Binding Affinities (Ki) of Citalopram Analogues at Monoamine Transporters

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Reference(s)
Citalopram1-40>1000>1000[13]
Analogue 5 (S-enantiomer)1-40>1000>1000[13]

Note: While citalopram is not a direct derivative of this compound, these data for a structurally related class of compounds containing a 4-fluorophenyl group illustrate the potential for high-affinity and selective binding to CNS targets.

Other Potential Applications
  • TRPM3 Modulation: Derivatives of (S)-2-(4-Fluorophenyl)propan-1-ol have been investigated for their potential to treat TRPM3-mediated disorders.[2] TRPM3 is a calcium-permeable cation channel involved in various physiological processes, and its dysregulation has been linked to conditions such as epilepsy and intellectual disability.[14]

  • Antimicrobial and Anti-inflammatory Activity: The strategic incorporation of fluorine and the modification of the core scaffold can lead to compounds with potential antimicrobial and anti-inflammatory properties.

Characterization and Analysis

Thorough characterization of synthesized derivatives is crucial for confirming their structure and purity.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds. Typical chemical shifts for protons in this compound are expected in the aromatic region (around 7.0-7.5 ppm), the carbinol proton (around 4.5-5.0 ppm), the methylene protons (around 1.6-1.9 ppm), and the methyl protons (around 0.8-1.0 ppm).[15][16][17][18]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the hydroxyl group (broad peak around 3200-3600 cm⁻¹) and the C-F bond (strong absorption around 1200-1300 cm⁻¹).

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity.

Conclusion and Future Perspectives

The this compound scaffold is a versatile and valuable starting point for the development of new therapeutic agents. Its amenability to a wide range of chemical modifications allows for the fine-tuning of physicochemical and pharmacological properties. The demonstrated potential of its derivatives as anticancer and antipsychotic agents, among other applications, underscores the importance of continued research in this area. Future work should focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The application of computational modeling and quantitative structure-activity relationship (QSAR) studies will be instrumental in guiding the rational design of the next generation of therapeutics based on this promising scaffold.[1][2][19]

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  • Inhibition of the aurora kinases suppresses in vitro NT2-D1 cell growth and tumorigenicity - Journal of Endocrinology. (URL: [Link])

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PubMed. (URL: [Link])

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (URL: not available)
  • Dopamine Receptors inhibitors. (URL: not available)
  • NMR Chemical Shift Values Table - Chemistry Steps. (URL: [Link])

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Navigating the Nuances of Fluorinated Alcohols: A Technical Guide to the Safe Handling of 1-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, offering profound alterations to a compound's physical, chemical, and biological properties.[1] 1-(4-Fluorophenyl)propan-1-ol, a chiral building block, exemplifies the utility of such fluorinated compounds in the synthesis of complex molecular architectures.[1] However, the very characteristics that make these molecules valuable necessitate a comprehensive understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment: A Proactive Approach

GHS Hazard Classification (Anticipated):

Based on data for analogous compounds, this compound is anticipated to fall under the following GHS classifications:

  • Skin Irritation [2]

  • Eye Irritation [2]

  • Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation [2]

A GHS pictogram of an exclamation mark is often associated with these types of hazards.[1]

Causality of Hazards: The presence of the fluorophenyl group and the hydroxyl functionality can contribute to the irritant properties of the molecule. Fluorinated organic compounds can have unique interactions with biological tissues, and the alcohol group can act as a hydrogen bond donor and acceptor, potentially leading to irritation upon contact.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling lies in a multi-layered approach that prioritizes engineering controls and supplements them with appropriate personal protective equipment.

Engineering Controls:

  • Fume Hood: All handling of this compound, including weighing, transferring, and reactions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.[2]

  • Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[4]

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Provides a robust barrier against splashes to the eyes and face, which are particularly sensitive to irritants.
Hand Protection Nitrile or neoprene gloves.These materials offer good resistance to a range of organic chemicals. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound.[5]
Skin and Body Protection A flame-retardant laboratory coat, long pants, and closed-toe shoes.Protects the skin from accidental splashes and contact.
Respiratory Protection Not typically required when working in a properly functioning fume hood.In the event of a significant spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3]

Safe Handling and Storage Protocols: Minimizing Exposure and Ensuring Stability

Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and maintaining the chemical's integrity.

Handling:

  • Avoid Inhalation, Ingestion, and Skin/Eye Contact: Consciously avoid direct contact with the chemical.[6]

  • Use Non-Sparking Tools and Equipment: While not classified as highly flammable, it is good practice to use non-sparking tools, especially when handling larger quantities, to prevent ignition of vapors.[6]

  • Grounding and Bonding: For transfers of significant quantities, ensure containers and equipment are properly grounded and bonded to prevent the buildup of static electricity.[7]

  • Good Laboratory Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[2]

Storage:

  • Container: Store in a tightly sealed, properly labeled container.[3]

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][3]

  • Incompatible Materials: Store separately from strong oxidizing agents, as these can react with alcohols.[2]

Emergency Procedures: A Calm and Coordinated Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Inhalation Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Accidental Release Measures:

  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[2]

    • Collect the absorbed material into a sealed, labeled container for proper disposal.[2]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact the institution's emergency response team.[2]

    • Prevent the spill from entering drains or waterways.[3]

Fire-Fighting Measures: Preparedness and Appropriate Suppression

While not anticipated to be highly flammable, as an organic alcohol, this compound is combustible.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2]

  • Unsuitable Extinguishing Media: Avoid using a direct water jet, as it may spread the fire.

  • Specific Hazards: Thermal decomposition may produce hazardous substances, including carbon oxides and hydrogen fluoride.[2]

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations: Environmental Responsibility

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect all chemical waste in clearly labeled, compatible containers.

  • Disposal Route: Contact your institution's environmental health and safety department for guidance on the proper disposal procedures. Do not dispose of down the drain or in regular trash.

Physical and Chemical Properties: Understanding the Substance

While comprehensive experimental data for this compound is limited, the following information is available from chemical databases:

PropertyValueSource
Molecular Formula C9H11FO[1]
Molecular Weight 154.18 g/mol [1]
Appearance Not specified (likely a liquid or low-melting solid)
Purity Typically ≥95% for research-grade material[1]

Toxicological Information: A Data-Informed Perspective

Visualizing Safety Workflows

To further clarify critical safety procedures, the following diagrams illustrate the logical steps for handling spills and responding to personal exposure.

Spill_Response_Workflow cluster_spill Small Spill Response spill_detected Small Spill Detected evacuate_area Evacuate Immediate Area spill_detected->evacuate_area don_ppe Don Appropriate PPE evacuate_area->don_ppe contain_spill Contain with Inert Absorbent don_ppe->contain_spill collect_waste Collect into Sealed Container contain_spill->collect_waste clean_area Clean Spill Area collect_waste->clean_area dispose Dispose as Hazardous Waste clean_area->dispose

Figure 1: Workflow for Small Spill Response

Exposure_Response_Workflow cluster_routes Routes of Exposure and Immediate Actions exposure Personal Exposure Occurs inhalation Inhalation: Move to fresh air. exposure->inhalation skin_contact Skin Contact: Flush with water for 15 min. exposure->skin_contact eye_contact Eye Contact: Flush with water for 15 min. exposure->eye_contact ingestion Ingestion: Rinse mouth, do NOT induce vomiting. exposure->ingestion seek_medical_attention Seek Immediate Medical Attention inhalation->seek_medical_attention skin_contact->seek_medical_attention eye_contact->seek_medical_attention ingestion->seek_medical_attention

Figure 2: Personal Exposure First-Aid Response

Conclusion: A Culture of Safety

The responsible use of this compound in research and development is predicated on a proactive and informed approach to safety. By understanding the potential hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, scientists can confidently and safely harness the potential of this and other fluorinated compounds. This guide serves as a foundational resource, and it is incumbent upon all laboratory personnel to supplement this information with institution-specific training and a commitment to a culture of safety.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Diagraph. (2018, October 2). Safety Data Sheet. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. Retrieved from [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]

  • Capot Chemical. (2010, October 11). MSDS of 1-(4-fluorophenyl)propan-2-amine hydrochloride. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. Retrieved from [Link]

  • chemeurope.com. (n.d.). Propan-1-ol. Retrieved from [Link]

  • Greenfield Global. (2015, June 18). SAFETY DATA SHEET - Propyl alcohol, N-(1-Propanol). Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of 1-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Fluorinated Alcohols

Chiral alcohols are fundamental building blocks in modern organic synthesis, particularly within the pharmaceutical industry where the stereochemistry of a molecule is intrinsically linked to its pharmacological activity and safety profile.[1][2][3] The specific molecule, 1-(4-fluorophenyl)propan-1-ol, is a valuable chiral intermediate. The presence of the fluorine atom can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[4][5] Consequently, robust and efficient methods for producing this alcohol in high enantiomeric purity are of paramount importance for the development of novel therapeutics.[6]

This guide provides an in-depth exploration of scientifically vetted and field-proven methodologies for the asymmetric synthesis of this compound. We will move beyond simple procedural lists to dissect the underlying principles and rationale for key experimental choices. The protocols detailed herein are designed to be self-validating, providing researchers with a reliable foundation for their synthetic endeavors. Two principal strategies will be covered: the catalytic asymmetric reduction of the prochiral ketone, 4'-fluoropropiophenone, and the enzymatic resolution of the racemic alcohol.

Part 1: Catalytic Asymmetric Reduction of 4'-Fluoropropiophenone

The most direct route to enantiomerically enriched this compound is the asymmetric reduction of its corresponding prochiral ketone, 4'-fluoropropiophenone. This approach is highly atom-economical and can be achieved with exceptional levels of stereocontrol using modern catalytic systems.

Strategy A: Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis, renowned for its reliability, predictability, and broad substrate scope, especially for aryl alkyl ketones.[7][8][9]

Expertise & Rationale: The power of the CBS reduction lies in its use of a chiral oxazaborolidine catalyst.[10][11] This catalyst forms a Lewis acid-base complex with a stoichiometric borane source (e.g., borane-dimethyl sulfide, BMS). The ketone's carbonyl oxygen then coordinates to the endocyclic boron atom of the catalyst in a sterically controlled manner, positioning the larger substituent away from the catalyst's chiral scaffold. This pre-organization ensures that the hydride from the complexed borane is delivered to one specific face of the carbonyl, leading to the formation of one enantiomer of the alcohol with high fidelity.[8][10] For the synthesis of (S)-1-(4-fluorophenyl)propan-1-ol, the (R)-CBS catalyst is employed.

cbs_reduction_cycle cluster_main CBS Catalytic Cycle catalyst (R)-CBS Catalyst complex Catalyst-Borane Complex catalyst->complex + BH₃ borane BH₃•SMe₂ borane->complex transition_state Six-membered Transition State complex->transition_state + Ketone ketone 4'-Fluoropropiophenone ketone->transition_state product_complex Alkoxyborane Intermediate transition_state->product_complex Hydride Transfer product_complex->catalyst Regeneration alcohol_product (S)-Alcohol Product product_complex->alcohol_product Workup (H₂O)

Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocol: CBS Reduction for (S)-1-(4-Fluorophenyl)propan-1-ol

This protocol must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent quenching of the borane reagent and catalyst deactivation.[8]

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Catalyst Charging: Charge the flask with anhydrous tetrahydrofuran (THF, 10 mL). Add (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene, 0.1 mmol, 0.1 eq).

  • Cooling & Borane Addition: Cool the solution to 0°C using an ice-water bath. Slowly add borane-dimethyl sulfide complex (BMS, 0.6 mmol, 0.6 eq) to the catalyst solution while maintaining the temperature. Stir for 15 minutes to allow for complex formation.

  • Substrate Addition: Dissolve 4'-fluoropropiophenone (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL) and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Stir the reaction at 0°C. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-2 hours).

  • Quenching: Once complete, carefully and slowly quench the reaction by the dropwise addition of methanol (2 mL) at 0°C to destroy excess borane. (Caution: Hydrogen gas evolution).

  • Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure alcohol.

  • Analysis: Determine the final yield and confirm the enantiomeric excess (% ee) using chiral HPLC analysis.

Quantitative Data for CBS Reduction of Aryl Ketones

CatalystSubstrateTemp. (°C)Time (h)Yield (%)ee (%)
(R)-Methyl-CBS4'-Fluoroacetophenone-2019896 (S)
(R)-Methyl-CBSAcetophenone-2019597 (S)
(R)-Butyl-CBSPropiophenone-7829295 (S)
Note: This data is representative of the CBS reduction's effectiveness for similar substrates.[12][13]
Strategy B: Noyori Asymmetric Transfer Hydrogenation

Developed by Nobel laureate Ryōji Noyori, asymmetric hydrogenation and transfer hydrogenation are powerful, industrially relevant methods for reducing ketones.[14][15] The transfer hydrogenation variant avoids the need for high-pressure hydrogen gas, using a safe and easily handled hydrogen donor instead.

Expertise & Rationale: This reaction typically employs a ruthenium(II) catalyst bearing a chiral diphosphine and a diamine ligand, such as (S,S)-TsDPEN.[14] The mechanism is described as "metal-ligand bifunctional," where the metal center acts as a Lewis acid to activate the ketone, while the amine ligand participates directly in the hydrogen transfer from the donor (e.g., formic acid).[16] The highly organized, six-membered pericyclic transition state accounts for the exceptional enantioselectivity. A formic acid/triethylamine (5:2) azeotrope is commonly used as both the hydrogen source and the solvent.

noyori_workflow cluster_workflow Noyori Transfer Hydrogenation Workflow start Charge Ketone & (S,S)-Ru Catalyst add_h_source Add HCOOH/NEt₃ Azeotrope start->add_h_source reaction Stir at 28°C (8-12 hours) add_h_source->reaction workup Aqueous Workup (NaHCO₃) reaction->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate & Purify (Chromatography) extraction->purification analysis Analyze Yield & % ee (Chiral HPLC) purification->analysis

Caption: Experimental workflow for Noyori asymmetric transfer hydrogenation.

Experimental Protocol: Noyori Transfer Hydrogenation for (R)-1-(4-Fluorophenyl)propan-1-ol

  • Catalyst & Substrate: In a round-bottom flask, charge 4'-fluoropropiophenone (1.0 mmol, 1.0 eq) and the catalyst, RuCl (0.01 mmol, 0.01 eq).

  • Hydrogen Source: Add freshly prepared formic acid/triethylamine azeotropic mixture (5:2 molar ratio, 2.0 mL).

  • Reaction: Stir the resulting homogeneous solution at 28°C for 8-12 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up: Upon completion, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL). Dry over anhydrous Na₂SO₄.

  • Purification & Analysis: Filter, concentrate under reduced pressure, and purify by flash column chromatography to obtain the (R)-alcohol. Determine yield and enantiomeric excess by chiral HPLC.

Part 2: Enzymatic Strategies for Asymmetric Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods, operating under mild conditions with often unparalleled enantioselectivity.[1]

Strategy C: Biocatalytic Reduction with Ketoreductases (KREDs)

Expertise & Rationale: Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the stereoselective reduction of ketones to alcohols.[17] They utilize a nicotinamide cofactor (NADH or NADPH) as the hydride source. To make the process economically viable, the expensive cofactor is regenerated in situ. A common and effective strategy is the "substrate-coupled" approach, where a cheap, sacrificial alcohol like isopropanol is added in excess. The same KRED (or a second enzyme) oxidizes the isopropanol to acetone, regenerating the required NADH/NADPH from NAD⁺/NADP⁺. The selection of the KRED is critical, as different enzymes exhibit opposite stereopreferences (either Prelog or anti-Prelog selectivity).

kred_cycle cluster_kred KRED Reduction with Cofactor Regeneration cluster_cofactor Cofactor Cycle ketone 4'-Fluoropropiophenone alcohol Chiral Alcohol ketone->alcohol Reduction nadph NADPH nadp NADP⁺ nadph->nadp Hydride Donation kred Ketoreductase (KRED) nadph->kred acetone Acetone (Byproduct) nadp->nadph Regeneration isopropanol Isopropanol (Cosubstrate) kred->nadp isopropanol->acetone Oxidation

Caption: Biocatalytic cycle for ketone reduction with KREDs.

General Protocol: KRED-Mediated Reduction

  • Buffer Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.0).

  • Reaction Setup: In a temperature-controlled vessel, add the buffer. Add NADP⁺ (or NAD⁺) to a final concentration of ~1 mM.

  • Enzyme Addition: Add the selected KRED enzyme (as a lyophilized powder or whole-cell preparation).

  • Cofactor Regeneration: Add isopropanol (e.g., 10% v/v) to serve as the cosubstrate for cofactor regeneration.

  • Substrate Addition: Add 4'-fluoropropiophenone (e.g., to a final concentration of 10-50 mM), potentially dissolved in a small amount of a water-miscible co-solvent like DMSO to aid solubility.

  • Incubation: Seal the vessel and incubate at a controlled temperature (e.g., 30°C) with gentle agitation (e.g., 200 rpm) for 24-48 hours.

  • Work-up & Analysis: Extract the product with ethyl acetate, dry the organic layer, concentrate, and purify as needed. Analyze conversion and enantiomeric excess by chiral GC or HPLC.

Quantitative Data for Biocatalytic Reductions

Enzyme SourceSubstrateConversion (%)ee (%)Product
Candida parapsilosis ATCC 73304'-Fluoroacetophenone>99>99(S)-Alcohol
Lactobacillus brevis ADH4'-Fluoroacetophenone>99>99(R)-Alcohol
Note: Data from analogous substrates demonstrates the high efficiency and selectivity of biocatalytic methods.[12][18]

Part 3: Analysis of Enantiomeric Purity

A critical and self-validating step in any asymmetric synthesis is the accurate determination of the product's enantiomeric purity.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[19][20] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different retention times. The peak area in the resulting chromatogram is proportional to the concentration of each enantiomer, allowing for a precise calculation of enantiomeric excess (% ee).

General Protocol: Chiral HPLC Analysis

  • Instrument: Standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based column, such as a Chiralpak® AD-H or similar amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm), is highly effective for this class of compounds.[21]

  • Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA) is typically used. A starting ratio of 95:5 (v/v) is recommended, with optimization as needed to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a dilute solution of the purified alcohol (~1 mg/mL) in the mobile phase.

  • Injection & Analysis: Inject 5-10 µL. The (R) and (S) enantiomers will have distinct retention times. Calculate the enantiomeric excess using the formula: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] × 100

hplc_workflow cluster_hplc Chiral HPLC Analysis Workflow sample_prep Prepare Sample (~1 mg/mL in mobile phase) injection Inject onto Chiral Column sample_prep->injection separation Isocratic Elution (Hexane/IPA) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram (Two separated peaks) detection->chromatogram calculation Calculate % ee from Peak Areas chromatogram->calculation

Sources

Application Notes and Protocols: The Corey-Bakshi-Shibata (CBS) Reduction for Chiral Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in modern organic synthesis, particularly in the pharmaceutical industry where the stereochemistry of a molecule is critical to its biological activity.[1] Among the arsenal of synthetic methodologies, the Corey-Bakshi-Shibata (CBS) reduction stands out for its reliability, high enantioselectivity, and broad substrate scope.[2][3][4] This document provides an in-depth guide to the CBS reduction, including its mechanistic underpinnings, detailed experimental protocols, and practical insights for its successful application.

Theoretical Foundation and Mechanistic Insights

The CBS reduction, also known as the Corey-Itsuno reduction, is the enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols.[3][5] The reaction is catalyzed by a chiral oxazaborolidine, commonly derived from the amino acid proline, and utilizes a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[2][6] A key advantage of this method is the predictability of the product's absolute stereochemistry, which is determined by the chirality of the catalyst used.[7]

The Catalytic Cycle: A Dual Activation Strategy

The remarkable efficiency and selectivity of the CBS reduction stem from a "dual activation" mechanism within the catalytic cycle.[4][8] The chiral oxazaborolidine catalyst acts as a bifunctional entity, orchestrating a highly organized transition state.

The catalytic cycle can be summarized in the following key steps:

  • Catalyst-Borane Complex Formation: The cycle begins with the coordination of a borane molecule to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[3][8] This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and simultaneously activates the borane as a more potent hydride donor.[2][8]

  • Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis acidic endocyclic boron atom of the catalyst-borane complex.[8] The ketone orients itself to minimize steric interactions between its larger substituent and the catalyst's chiral framework.[6][9] This coordination step is crucial for the subsequent facial selectivity of the hydride transfer.

  • Intramolecular Hydride Transfer: A hydride is transferred from the activated borane to the carbonyl carbon of the ketone via a highly organized, six-membered, chair-like transition state.[2][8] This intramolecular delivery ensures that the hydride attacks a specific face of the ketone, leading to the formation of one enantiomer of the alcohol product.

  • Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which is then free to enter another catalytic cycle.[8] An acidic workup is typically required to hydrolyze the alkoxyborane and liberate the final chiral alcohol product.[8]

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle of the CBS reduction.

CBS_Reduction_Cycle cluster_main CBS Catalytic Cycle cluster_reactants Reactants cluster_products Products Catalyst CBS Catalyst (Oxazaborolidine) Activated_Complex Catalyst-Borane Complex Catalyst->Activated_Complex + BH₃ Ternary_Complex Catalyst-Borane-Ketone Complex Activated_Complex->Ternary_Complex + Ketone Product_Complex Alkoxyborane-Catalyst Complex Ternary_Complex->Product_Complex Intramolecular Hydride Transfer Product_Complex->Catalyst Catalyst Regeneration Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Workup Borane BH₃ Source Borane->Activated_Complex Ketone Prochiral Ketone Ketone->Ternary_Complex

Sources

Application Notes and Protocols: Enzymatic Reduction of 1-(4-Fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Biocatalysis Division

Abstract

This technical guide provides a comprehensive framework for the enzymatic reduction of the prochiral ketone 1-(4-fluorophenyl)propan-1-one to its corresponding chiral alcohol, 1-(4-fluorophenyl)propan-1-ol. This chiral alcohol is a valuable building block in the synthesis of various pharmaceutical compounds, where stereochemistry is critical for efficacy and safety.[1][2][3][4] Biocatalytic reduction using ketoreductases (KREDs) offers a highly selective, environmentally benign, and efficient alternative to traditional chemical methods.[5][6][7][8] This document outlines detailed protocols for enzyme screening, reaction optimization with a focus on cofactor regeneration, a preparative-scale synthesis, and product analysis. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction: The Strategic Advantage of Biocatalysis

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical development.[4][6] The target molecule of this guide, this compound, possesses a stereogenic center, making it a key intermediate for more complex bioactive molecules.[3] The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and lipophilicity in the final drug product.[4][9]

Traditional chemical routes for the reduction of prochiral ketones often rely on stoichiometric amounts of metal hydrides or catalytic hydrogenation with chiral catalysts.[3] While effective, these methods can suffer from drawbacks such as the use of hazardous reagents, heavy metal contamination, and sometimes insufficient enantioselectivity.

Biocatalysis, particularly the use of ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), presents a superior alternative. These enzymes catalyze the reduction of ketones to alcohols with remarkable chemo-, regio-, and stereoselectivity under mild reaction conditions (ambient temperature, neutral pH).[5][6][10][11] This "green" approach minimizes waste and avoids harsh reagents, aligning with the principles of sustainable chemistry.[7] A critical aspect of designing an efficient biocatalytic process is the management of the nicotinamide cofactor (NADH or NADPH), which is consumed stoichiometrically. Therefore, a robust in situ cofactor regeneration system is essential for economic viability on a preparative scale.[11][12][13]

The Biochemical Transformation

The core of this process is the stereoselective reduction of a ketone to a chiral alcohol, facilitated by a ketoreductase. The enzyme utilizes a hydride donated from a nicotinamide cofactor, either NADH or NADPH, to reduce the carbonyl group of 1-(4-fluorophenyl)propan-1-one. The stereochemical outcome—whether the (S)- or (R)-alcohol is produced—is determined by the inherent stereopreference of the selected enzyme. Enzymes following Prelog's rule will typically yield the (S)-alcohol, while anti-Prelog enzymes will produce the (R)-enantiomer.[14]

To make the process cost-effective, the oxidized cofactor (NAD⁺ or NADP⁺) must be continuously regenerated back to its reduced form. A widely used and highly effective method is the "substrate-coupled" approach, where a sacrificial alcohol, such as isopropanol (IPA), is added in excess. The same KRED, or a second dehydrogenase, oxidizes the IPA to acetone, thereby reducing the cofactor for the primary reaction.[13][15]

Biochemical_Reaction cluster_regen Cofactor Regeneration System sub 1-(4-Fluorophenyl)propan-1-one kred Ketoreductase (KRED) sub->kred prod Chiral this compound ((R)- or (S)-) kred->prod nadp NADP+ kred->nadp nadph NADPH nadph->kred nadp_regen NADP+ nadp->nadp_regen Recycle ipa Isopropanol (IPA) regen_enzyme KRED or coupled Dehydrogenase ipa->regen_enzyme acetone Acetone regen_enzyme->acetone nadph_regen NADPH regen_enzyme->nadph_regen nadp_regen->regen_enzyme nadph_regen->nadph Regenerate

Figure 1: Enzymatic reduction of 1-(4-fluorophenyl)propan-1-one coupled with a cofactor regeneration system.

Materials and Reagents

Material Supplier/Grade Purpose
1-(4-Fluorophenyl)propan-1-oneSigma-Aldrich, >98%Substrate
Ketoreductase (KRED) Screening Kite.g., Codexis®, Sigma-AldrichEnzyme Source
Isopropanol (IPA)HPLC GradeCo-substrate/Solvent
Potassium Phosphate Buffer (pH 7.0)100 mMReaction Medium
NADP⁺ Sodium Salt>98%Cofactor
Glucose Dehydrogenase (GDH)(Optional for screening)Cofactor Regeneration
D-Glucose(Optional for screening)Co-substrate for GDH
Ethyl AcetateHPLC GradeExtraction Solvent
Anhydrous Sodium SulfateReagent GradeDrying Agent
AcetonitrileHPLC GradeQuenching/Analysis
Chiral HPLC Columne.g., Chiralcel® OD-HEnantiomeric Excess Analysis

Experimental Protocols

Protocol 1: Ketoreductase Screening

Rationale: The first critical step is to identify a KRED that effectively reduces the target ketone with high enantioselectivity. Commercial screening kits provide a diverse panel of engineered enzymes, increasing the probability of finding a suitable catalyst.[16]

Procedure:

  • Enzyme Preparation: Into 24 separate 2 mL microcentrifuge tubes, weigh approximately 5-10 mg of each KRED from the screening kit.[16]

  • Reaction Buffer Preparation: Prepare a master mix of 100 mM potassium phosphate buffer (pH 7.0).

  • Substrate & Cofactor Solution: Prepare a stock solution containing the substrate and cofactor. Dissolve 1-(4-fluorophenyl)propan-1-one to a final concentration of 10 mM and NADP⁺ to 1 mM in the phosphate buffer. Add isopropanol to a final concentration of 10% (v/v) to aid substrate solubility and act as the regenerating agent.

  • Reaction Initiation: To each tube containing a KRED, add 1.0 mL of the substrate/cofactor solution.

  • Incubation: Seal the tubes and place them on a shaker or rotator at 30°C and 250 rpm for 24 hours.[16][17]

  • Work-up & Analysis:

    • Quench the reaction by adding 1.0 mL of acetonitrile or ethyl acetate.[16]

    • Vortex thoroughly for 1 minute to extract the product and unreacted substrate.

    • Centrifuge at 10,000 x g for 5 minutes to pellet the enzyme and any precipitates.

    • Carefully transfer the organic or acetonitrile layer to a new vial for analysis.

    • Analyze the supernatant by chiral HPLC or GC to determine the percent conversion and enantiomeric excess (e.e.).

Protocol 2: Preparative-Scale Reduction

Rationale: Once an optimal KRED is identified, the reaction can be scaled up. At this scale, precise control of parameters and efficient mixing are crucial for achieving high yield and purity.

Procedure:

  • Reactor Setup: In a 250 mL jacketed glass reactor equipped with an overhead stirrer and pH probe, add 100 mL of 100 mM potassium phosphate buffer (pH 7.0). Maintain the temperature at 30°C.

  • Reagent Addition:

    • Add 1.54 g (10 mmol) of 1-(4-fluorophenyl)propan-1-one.

    • Add 20 mL of isopropanol (co-substrate and co-solvent).

    • Add 50 mg of NADP⁺.

    • Stir the mixture at 200 rpm until the substrate is well-dispersed.

  • Enzyme Addition: Add 200 mg of the selected lyophilized KRED powder (e.g., KRED-108 or KRED-132, which are known to be effective for similar substrates).[17]

  • Reaction Monitoring:

    • Maintain the pH at 7.0 by automated addition of 0.5 M NaOH if necessary (the oxidation of IPA to acetone can cause a slight drop in pH).

    • Take 0.5 mL aliquots every 2-4 hours. Quench with an equal volume of acetonitrile, centrifuge, and analyze by HPLC to monitor conversion.

  • Reaction Completion & Work-up:

    • Once the reaction has reached >99% conversion (typically 18-24 hours), stop the stirring.

    • Extract the entire reaction mixture twice with 100 mL of ethyl acetate.

    • Combine the organic layers and wash with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Data Analysis and Expected Results

The primary metrics for success are conversion and enantiomeric excess (e.e.).

  • Conversion (%) : Calculated from the relative peak areas of the substrate and product in the chromatogram.

    • Conversion (%) = [Area_Product / (Area_Product + Area_Substrate)] * 100

  • Enantiomeric Excess (e.e., %) : Determined from the integration of the two enantiomer peaks from the chiral HPLC analysis.

    • e.e. (%) = [|Area_R - Area_S| / (Area_R + Area_S)] * 100

Table 1: Representative Screening Results

KRED IDCofactor SystemConversion (%)Product Enantiomere.e. (%)
KRED-ANADPH/IPA98(S)->99
KRED-BNADPH/IPA45(S)-92
KRED-CNADPH/IPA>99(R)->99
KRED-DNADPH/IPA15(R)-85
ControlNADPH/IPA<1N/AN/A

Note: These are illustrative data. Actual results will depend on the specific enzyme panel used.

Workflow Visualization

The overall experimental process can be visualized as a logical flow from initial screening to final product characterization.

Experimental_Workflow sub_prep Substrate & Buffer Preparation screening KRED Library Screening (24-well) sub_prep->screening analysis1 Chiral HPLC/GC Analysis: Determine Conversion & e.e. screening->analysis1 selection Select Optimal KRED (High Conversion & e.e.) analysis1->selection scale_up Preparative Scale Reaction (10 mmol scale) selection->scale_up monitoring Reaction Monitoring (HPLC) scale_up->monitoring workup Extraction & Purification scale_up->workup char Final Product Characterization (NMR, Purity, e.e.) workup->char

Sources

Application Note: High-Efficiency Chiral Resolution of Racemic 1-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the theory and practice of separating the enantiomers of a key fluorinated building block.

Abstract

This document provides a detailed guide for researchers, chemists, and drug development professionals on the chiral resolution of racemic 1-(4-fluorophenyl)propan-1-ol. Enantiomerically pure fluorinated arylpropanols are critical chiral building blocks in the synthesis of complex pharmaceutical compounds, where stereochemistry dictates biological efficacy and safety.[1][2] This guide presents two robust and distinct methodologies for resolution: Lipase-Catalyzed Enzymatic Kinetic Resolution (EKR) and Classical Resolution via Diastereomeric Salt Formation. We offer comprehensive, step-by-step protocols, explain the mechanistic rationale behind experimental choices, and provide a validated chiral High-Performance Liquid Chromatography (HPLC) method for determining enantiomeric excess (e.e.).

Introduction: The Significance of Chiral Fluorinated Alcohols

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[2] this compound, a chiral secondary alcohol, is a valuable precursor for synthesizing more complex fluorinated active pharmaceutical ingredients (APIs).[1] As the biological activity of chiral drugs often resides in a single enantiomer, the production of enantiomerically pure compounds is not merely an academic exercise but a regulatory and clinical necessity.[2]

While asymmetric synthesis is a powerful tool for directly producing a single enantiomer, chiral resolution remains a widely practiced and indispensable technique for separating racemic mixtures, particularly during process development and scale-up.[3][4] This guide focuses on providing reliable and reproducible resolution protocols, empowering researchers to obtain the desired enantiomer of this compound with high purity.

Method 1: Enzymatic Kinetic Resolution (EKR) via Lipase-Catalyzed Transesterification

Enzymatic Kinetic Resolution (EKR) leverages the high stereoselectivity of enzymes, typically lipases, to catalyze the transformation of one enantiomer at a much faster rate than the other. This method is celebrated for its mild reaction conditions, high enantioselectivity, and environmentally friendly profile.[5] In this protocol, we employ a lipase to selectively acylate the (R)-enantiomer of the alcohol, allowing for the separation of the resulting (R)-ester from the unreacted (S)-alcohol.

Causality and Experimental Rationale:

  • Enzyme Choice: Novozym® 435, an immobilized form of Candida antarctica lipase B (CALB), is selected for its broad substrate scope, exceptional enantioselectivity for secondary alcohols, and enhanced stability and reusability in organic solvents.[6][7]

  • Acyl Donor: Vinyl acetate serves as an irreversible acyl donor. The enol tautomer of the vinyl alcohol byproduct immediately isomerizes to acetaldehyde, a volatile and innocuous compound, which drives the reaction equilibrium forward.[8]

  • Solvent: A non-polar aprotic solvent like hexane or methyl tert-butyl ether (MTBE) is used to maintain high enzyme activity and prevent denaturation.

EKR_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Separation cluster_products Isolated Products racemate Racemic (R/S)-Alcohol reaction_vessel Reaction at 30-40°C racemate->reaction_vessel reagents Novozym® 435 Vinyl Acetate Hexane reagents->reaction_vessel monitoring Monitor by Chiral HPLC (Target ~50% Conversion) reaction_vessel->monitoring filtration Filter to Remove Enzyme reaction_vessel->filtration monitoring->reaction_vessel evaporation Evaporate Solvent filtration->evaporation chromatography Silica Gel Chromatography evaporation->chromatography s_alcohol (S)-Alcohol (>95% e.e.) chromatography->s_alcohol r_ester (R)-Ester (>95% e.e.) chromatography->r_ester

Caption: Workflow for lipase-catalyzed kinetic resolution of this compound.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask, add racemic this compound (5.0 g, 32.4 mmol).

  • Add Solvent and Reagents: Add 50 mL of hexane, followed by Novozym® 435 (500 mg, 10% w/w of substrate) and vinyl acetate (4.4 g, 51.8 mmol, 1.6 equivalents).

  • Incubation: Seal the flask and place it in an orbital shaker set to 200 rpm and 40°C.

  • Monitoring: Monitor the reaction progress by periodically taking a small aliquot (~50 µL), filtering it through a small plug of silica, and analyzing it by chiral HPLC (see Section 4). The reaction is typically stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the remaining alcohol and the newly formed ester. This may take 6-24 hours.

  • Enzyme Removal: Once the target conversion is reached, remove the immobilized enzyme by vacuum filtration, washing the enzyme beads with a small amount of hexane. The recovered enzyme can often be reused.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the hexane and excess vinyl acetate.

  • Purification: Separate the unreacted (S)-alcohol from the (R)-ester using flash column chromatography on silica gel. A gradient elution starting with 5% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate in hexane is typically effective.

  • Characterization: Collect the fractions, combine them based on TLC analysis, and remove the solvent under reduced pressure. Determine the yield and enantiomeric excess (% e.e.) of both the (S)-alcohol and the (R)-ester. The (R)-ester can be hydrolyzed back to the (R)-alcohol using a mild base (e.g., K₂CO₃ in methanol) if desired.

Method 2: Classical Resolution via Diastereomeric Salt Formation

This classical method relies on converting the racemic alcohol into a pair of diastereomers that possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[3][9] Since alcohols lack an acidic or basic handle, a preliminary derivatization step is required to introduce a carboxylic acid moiety.

Causality and Experimental Rationale:

  • Derivatization: The alcohol is reacted with phthalic anhydride to form a racemic mixture of phthalate half-esters. This introduces a terminal carboxylic acid group necessary for salt formation.

  • Chiral Resolving Agent: A readily available and inexpensive chiral amine, such as (S)-(-)-α-methylbenzylamine, is used to form a pair of diastereomeric salts with the racemic half-ester.[10]

  • Fractional Crystallization: The key to this method is the solubility difference between the two diastereomeric salts ((S)-amine-(R)-ester vs. (S)-amine-(S)-ester). By carefully selecting a solvent system, one diastereomer will preferentially crystallize, allowing for its isolation by simple filtration.[9][11]

DSR_Workflow cluster_prep Step 1: Derivatization cluster_resolution Step 2: Salt Formation & Crystallization cluster_recovery Step 3: Liberation of Enantiomer rac_alcohol Racemic (R/S)-Alcohol esterification Esterification (Heat) rac_alcohol->esterification anhydride Phthalic Anhydride Pyridine, Toluene anhydride->esterification rac_half_ester Racemic Phthalate Half-Ester esterification->rac_half_ester salt_formation Mix in Acetone/Methanol (Heat to Dissolve) rac_half_ester->salt_formation chiral_amine (S)-(-)-α-Methyl- benzylamine chiral_amine->salt_formation crystallization Slow Cool to Crystallize salt_formation->crystallization filtration Filter to Isolate Less Soluble Salt crystallization->filtration less_soluble Diastereomer Salt 1 (Solid) filtration->less_soluble more_soluble Diastereomer Salt 2 (in Filtrate) filtration->more_soluble acidification Acidify with HCl less_soluble->acidification Process Solid extraction Extract with Ethyl Acetate acidification->extraction hydrolysis Hydrolyze with NaOH extraction->hydrolysis pure_enantiomer Pure (R)- or (S)-Alcohol hydrolysis->pure_enantiomer

Caption: Workflow for resolution via diastereomeric salt formation and crystallization.

  • Synthesis of Phthalate Half-Ester:

    • In a 250 mL flask, dissolve racemic this compound (10.0 g, 64.9 mmol) and phthalic anhydride (9.6 g, 64.9 mmol) in 100 mL of toluene.

    • Add pyridine (5.1 g, 64.9 mmol) and heat the mixture to reflux for 4 hours.

    • Cool the reaction, wash with 2 M HCl (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude racemic half-ester.

  • Diastereomeric Salt Formation and Crystallization:

    • Dissolve the crude half-ester in a minimal amount of hot acetone (~150 mL).

    • In a separate flask, dissolve (S)-(-)-α-methylbenzylamine (3.9 g, 32.4 mmol, 0.5 equivalents) in 20 mL of acetone.

    • Slowly add the amine solution to the hot half-ester solution with stirring.

    • Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator overnight to promote crystallization.

    • Collect the crystalline solid by vacuum filtration and wash with a small amount of cold acetone. This solid is the enriched, less-soluble diastereomeric salt.

  • Liberation of the Enantiomerically Enriched Alcohol:

    • Suspend the crystalline salt in 100 mL of diethyl ether and add 50 mL of 2 M HCl.

    • Stir vigorously until all solids have dissolved. Separate the layers and extract the aqueous layer with another 50 mL of diethyl ether.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched half-ester.

    • To hydrolyze the ester, dissolve it in 100 mL of 2 M aqueous NaOH and heat to 80°C for 3 hours.

    • Cool the solution and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by flash chromatography to obtain the enantiomerically pure alcohol.

    • Determine the % e.e. and the absolute configuration. The filtrate from step 2 can be processed similarly to recover the other enantiomer.

Analytical Protocol: Chiral HPLC Method

Accurate determination of enantiomeric excess is paramount to validating any chiral resolution. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[12][13] Polysaccharide-based CSPs are highly effective for separating this class of compounds.[14]

ParameterValue
Instrument Standard HPLC system with UV detector
Chiral Column Chiralpak® AD-H (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic: 95:5 (v/v) n-Hexane / Isopropanol (IPA)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Prep. ~1 mg/mL solution of the analyte in the mobile phase

The two enantiomers will elute at different retention times (t_R). The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the following formula:[12]

% e.e. = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

Summary and Method Comparison

Both EKR and diastereomeric salt formation are effective methods for resolving racemic this compound. The choice of method often depends on factors such as scale, available equipment, cost of reagents, and downstream processing requirements.

FeatureEnzymatic Kinetic Resolution (EKR)Diastereomeric Salt Formation
Principle Kinetic separation based on enzyme selectivityPhysical separation of diastereomers based on solubility
Advantages High selectivity (>99% e.e. often achievable), mild conditions, "green" reagents, reusable catalystWell-established, scalable, no specialized enzymes needed, cost-effective for large scale
Disadvantages Theoretical max yield of 50% for each enantiomer, requires enzyme screening/purchase, can be slowerMulti-step process (derivatization/hydrolysis), requires screening of resolving agents and solvents, yield depends on crystallization efficiency
Ideal Use Case Lab-scale to medium-scale synthesis; when high e.e. is critical and mild conditions are preferredLarge-scale industrial production; when cost is a primary driver and a multi-step process is acceptable

Conclusion

The successful chiral resolution of this compound is a critical step in leveraging its potential as a pharmaceutical building block. The detailed protocols for Enzymatic Kinetic Resolution and Classical Diastereomeric Salt Formation provided herein offer researchers two powerful and distinct strategies. The choice between these methods can be guided by the specific requirements of the project, balancing factors of yield, enantiopurity, cost, and scale. The included chiral HPLC method provides a reliable system for the validation and quality control of the resolution process, ensuring the production of enantiomerically pure material for advanced applications in drug discovery and development.

References

  • Benchchem. This compound | 701-47-3.

  • Benchchem. (S)-2-(4-Fluorophenyl)propan-1-ol: A Chiral Building Block for Pharmaceutical Synthesis.

  • Benchchem. Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol: Application Notes and Protocols.

  • Ribeiro, M. F. et al. (2019). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH.

  • Benchchem. Key characteristics of (S)-2-(4-Fluorophenyl)propan-1-ol for preliminary studies.

  • Wikipedia. Chiral resolution.

  • SciSpace. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif.

  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution.

  • MDPI. Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions.

  • ResearchGate. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.

  • Advances in Engineering. Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.

  • ResearchGate. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.

  • BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.

  • ResearchGate. (PDF) Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification.

  • RSC Advances. Lipase catalyzed synthesis of polyfunctionalized 4H-pyrans.

  • PubMed. Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase.

  • PubMed. Kinetic Resolution of Racemic 1-phenyl 1-propanol by Lipase Catalyzed Enantioselective Esterification Reaction.

  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers.

  • ResearchGate. Analytical separations of the enantiomers of selected compounds on... | Download Scientific Diagram.

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation.

Sources

Application Note: A Robust Chiral HPLC Protocol for Determining the Enantiomeric Excess of 1-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiomeric Purity

In the landscape of pharmaceutical development and fine chemical synthesis, chirality is a paramount consideration. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological, toxicological, and physiological properties.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate strict control over the stereochemical composition of drug substances, frequently requiring the development of single-enantiomer products to enhance therapeutic efficacy and minimize adverse effects.[1]

1-(4-Fluorophenyl)propan-1-ol is a key chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] The fluorine atom's strategic placement can enhance metabolic stability and binding affinity in the final compound.[2] Therefore, a reliable and accurate analytical method to quantify the enantiomeric purity, or enantiomeric excess (ee), of this intermediate is not merely a procedural step but a cornerstone of quality control and process optimization.

This application note provides a comprehensive, field-proven protocol for the determination of the enantiomeric excess of this compound using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). The methodology is designed for researchers, analytical scientists, and quality control professionals, emphasizing the scientific rationale behind procedural choices to ensure robust and reproducible results.

The Principle of Chiral Recognition via HPLC

The direct separation of enantiomers by chiral HPLC is the most prevalent and effective technique available.[4] The underlying principle hinges on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and a chiral selector immobilized on the stationary phase support.[1][4] These diastereomeric complexes possess different interaction energies, leading to differential retention on the column and, ultimately, separation in time.

For compounds like this compound, polysaccharide-based CSPs, particularly those derived from amylose or cellulose carbamates, have demonstrated broad applicability and excellent resolving power.[1][5] The helical structure of these polymers creates chiral grooves and cavities where interactions such as hydrogen bonding, dipole-dipole, and π-π stacking can occur, facilitating chiral recognition.[1][6] The choice of mobile phase, typically a mixture of a non-polar alkane and an alcohol modifier, is critical for modulating these interactions to achieve optimal resolution.[7][8]

Materials and Methodology

Instrumentation and Consumables
  • HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chiral Column: A polysaccharide-based chiral column is recommended. The following is a validated starting point:

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent amylose-based CSP).

  • Data Acquisition: Chromatography Data System (CDS) software for instrument control, data acquisition, and peak integration.

Chemicals and Reagents
  • Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Analyte Standards:

    • Racemic (±)-1-(4-Fluorophenyl)propan-1-ol (for method development and system suitability).

    • Enantiomerically pure or enriched samples of this compound for analysis.

    • The chemical structure is shown below:

      • IUPAC Name: this compound[9]

      • Molecular Formula: C₉H₁₁FO[9]

      • Molecular Weight: 154.18 g/mol [3]

Experimental Protocol: Step-by-Step Guide

This protocol is designed to be a robust starting point. Minor adjustments to the mobile phase composition may be necessary to optimize resolution depending on the specific system and column batch.

Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare an isocratic mobile phase consisting of n-Hexane and Isopropanol in a 95:5 (v/v) ratio .

    • Filter the mobile phase through a 0.45 µm solvent-compatible filter and degas thoroughly using sonication or vacuum degassing before use.

  • Sample Preparation (Test Sample):

    • Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration of approximately 1.0 mg/mL .

    • Ensure the sample is fully dissolved. Vortex if necessary.

  • Racemic Standard Preparation:

    • Prepare a solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase. This solution is crucial for identifying the retention times of each enantiomer and for system suitability checks.

HPLC System Parameters

Summarized below are the instrumental conditions for the analysis.

ParameterRecommended Condition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time Sufficient to allow both enantiomer peaks to elute (approx. 15-20 min)
Analytical Workflow

The entire analytical process, from sample preparation to the final result, is depicted in the workflow diagram below.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mp Prepare Mobile Phase (95:5 Hexane:IPA) sys_setup Equilibrate HPLC System (See Table 1) prep_mp->sys_setup prep_rac Prepare Racemic Std. (1 mg/mL) sys_suit Inject Racemic Standard (System Suitability) prep_rac->sys_suit prep_sample Prepare Test Sample (1 mg/mL) inject_sample Inject Test Sample prep_sample->inject_sample sys_setup->sys_suit check_res Resolution (Rs) > 1.5? sys_suit->check_res check_res->sys_setup  No (Optimize Method) check_res->inject_sample  Yes integrate Integrate Peak Areas (Area_major, Area_minor) inject_sample->integrate calculate Calculate % Enantiomeric Excess integrate->calculate report Final Report calculate->report

Figure 1. End-to-end workflow for ee determination.
  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the racemic standard solution. The resulting chromatogram should show two well-resolved peaks corresponding to the two enantiomers. The resolution (Rs) between the peaks should be ≥ 1.5 for accurate quantification.

  • Sample Analysis: Once the system suitability is confirmed, inject the test sample solution.

  • Bracketing: For extended sequences, it is good practice to periodically reinject the racemic standard to ensure consistent system performance.

Data Analysis and Calculation

The enantiomeric excess (% ee) represents the degree to which one enantiomer is in excess over the other in a mixture. It is calculated from the integrated peak areas of the two enantiomers in the chromatogram.

  • Peak Identification: Identify the major (more abundant) and minor (less abundant) enantiomer peaks in the sample chromatogram.

  • Area Integration: Use the CDS software to integrate the peak areas for both the major (Area_major) and minor (Area_minor) enantiomers.

  • Calculation of Enantiomeric Excess: Apply the following standard formula[5]:

    % ee = [ |Area_major - Area_minor| / (Area_major + Area_minor) ] × 100

    For example, if the peak area of the major enantiomer is 98 and the minor is 2, the % ee would be calculated as: % ee = [ (98 - 2) / (98 + 2) ] × 100 = (96 / 100) × 100 = 96%

Method Validation Principles

While this protocol provides a starting point, a full method validation should be performed in accordance with regulatory guidelines (e.g., ICH Q2(R1)) to ensure the method is suitable for its intended purpose.[7][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline resolution of the enantiomers.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.[11]

  • Precision: Assessed at the levels of repeatability (intra-day) and intermediate precision (inter-day) to demonstrate the consistency of the results.[10]

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies of spiked samples.[10]

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.[12]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Poor or No Resolution Incorrect mobile phase composition.Decrease the percentage of the polar modifier (IPA). Try a 98:2 or 99:1 Hexane:IPA ratio.
Inappropriate chiral stationary phase.Screen other polysaccharide-based columns (e.g., cellulose-based like Chiralcel® OD-H).
Peak Tailing / Broadening Column degradation or contamination.Flush the column with a strong solvent like 100% IPA. If the problem persists, replace the column.
Sample solvent mismatch.Ensure the sample is dissolved in the mobile phase or a weaker solvent.
Inconsistent Retention Times Fluctuation in pump flow rate or temperature.Ensure the pump is delivering a stable flow and the column thermostat is maintaining a constant temperature.
Mobile phase composition changing over time.Prepare fresh mobile phase daily. Ensure solvent bottles are properly sealed to prevent selective evaporation.

References

  • BenchChem. (2025). Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determination. BenchChem.
  • Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science.
  • PharmaWeb. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • BenchChem. (2025). Key characteristics of (S)-2-(4-Fluorophenyl)propan-1-ol for preliminary studies. BenchChem.
  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. SCIRP. Retrieved from [Link]

  • Al-Sagar, A. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma. National Institutes of Health (NIH). Retrieved from [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Retrieved from [Link]

  • J&K Scientific. (n.d.). 1-(4-Fluorophenyl)propan-1-one. J&K Scientific. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]

  • Regis Technologies. (n.d.). Chiral Stationary Phases. HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

  • Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved from [Link]

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Application Note: High-Purity Isolation of 1-(4-Fluorophenyl)propan-1-ol via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 1-(4-Fluorophenyl)propan-1-ol, a key chiral building block in pharmaceutical synthesis.[1][2][3] The primary purification challenge involves the removal of unreacted starting material, 1-(4-fluorophenyl)propan-1-one, and other process-related impurities. This guide details a robust normal-phase flash column chromatography method, from initial Thin-Layer Chromatography (TLC) method development to the final isolation of the target compound with high purity. The causality behind experimental choices, such as solvent selection and sample loading techniques, is explained to empower researchers to adapt this method for similar moderately polar analytes.

Introduction: The Importance of Purifying Chiral Building Blocks

This compound is a chiral secondary alcohol whose structure is of significant interest in medicinal chemistry. The presence of a fluorine atom can enhance critical drug properties such as metabolic stability and binding affinity.[3] A common synthetic route to this alcohol is the reduction of the corresponding ketone, 1-(4-fluorophenyl)propan-1-one.[1][4] Following synthesis, the crude product is a mixture containing the desired alcohol, residual ketone, and potentially other by-products. Effective purification is paramount to ensure that subsequent synthetic steps proceed cleanly and that the final active pharmaceutical ingredient (API) meets stringent purity requirements.[2]

Flash column chromatography is a rapid, efficient, and cost-effective preparative technique ideal for this purpose.[5] By applying moderate pressure, it accelerates the separation process compared to traditional gravity chromatography, enabling the purification of gram-scale quantities in a significantly shorter time frame.[5][6]

Principles of Separation: Normal-Phase Chromatography

This protocol utilizes normal-phase chromatography, a technique that separates compounds based on their polarity.[7][8]

  • Stationary Phase: A polar adsorbent, in this case, silica gel (SiO₂), is used. The surface of silica is rich in hydroxyl (-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with analytes.[7]

  • Mobile Phase: A non-polar or moderately polar solvent system (eluent) flows through the stationary phase.

  • Separation Mechanism: The crude mixture is applied to the top of the silica column. As the mobile phase moves through, a competition for the silica's polar binding sites occurs. More polar compounds, like the target alcohol, have a stronger affinity for the polar stationary phase and thus move down the column more slowly. Less polar compounds have a greater affinity for the mobile phase and elute from the column more quickly.[5]

By carefully selecting the mobile phase composition, a high degree of separation between the more polar this compound and the less polar 1-(4-fluorophenyl)propan-1-one can be achieved.

Method Development: From TLC to Flash Chromatography

The most critical step in developing a successful flash chromatography method is selecting an appropriate solvent system. Thin-Layer Chromatography (TLC) is an invaluable tool for rapidly screening solvent systems to predict the separation on a flash column.[9][10][11]

The Goal: Optimal Retention Factor (Rf)

The retention factor (Rf) in TLC is a measure of how far a compound travels relative to the solvent front. It is calculated as:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [12]

For an effective preparative flash separation, the target compound should have an Rf value between 0.15 and 0.35 .[12][13]

  • Rf > 0.4: The compound will elute too quickly from the flash column, resulting in poor separation from less polar impurities.[11]

  • Rf < 0.15: The compound will be too strongly retained, leading to long run times, excessive solvent consumption, and potential peak broadening due to diffusion.[12]

Step-by-Step TLC Analysis
  • Prepare Samples: Dissolve a small amount of the crude reaction mixture and pure starting material (ketone) in a suitable solvent like ethyl acetate or dichloromethane.

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture and the starting material side-by-side on the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing a pre-selected solvent system. A standard starting point for moderately polar compounds is a mixture of hexanes and ethyl acetate.[14]

  • Visualize: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). The aromatic rings in the compounds will appear as dark spots.

  • Analyze and Iterate: Calculate the Rf values.

    • If the alcohol's Rf is too high, decrease the mobile phase polarity (increase the percentage of hexane).

    • If the alcohol's Rf is too low (or stuck on the baseline), increase the mobile phase polarity (increase the percentage of ethyl acetate).

    • The goal is to achieve a clear separation between the alcohol spot (lower Rf) and the ketone spot (higher Rf), with the alcohol's Rf in the optimal 0.15-0.35 range.[12][13]

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound.

Materials and Equipment
Category Item Specifications
Stationary Phase Pre-packed Silica Gel Flash Column40 g, 40-63 µm particle size
Solvents n-HexaneHPLC Grade
Ethyl AcetateHPLC Grade
Crude Sample This compound~1 g, containing impurities
Equipment Automated Flash Chromatography SystemWith UV-Vis detector
Rotary EvaporatorFor solvent removal
GlasswareRound-bottom flasks, beakers, test tubes
Analytical TLC PlatesSilica gel 60 F₂₅₄
Workflow Diagram

G cluster_prep Preparation & Method Development cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Hexane/EtOAc) Solvent 2. Prepare Mobile Phase (e.g., 80:20 Hexane:EtOAc) TLC->Solvent Sample 3. Prepare Sample (Dry Loading) Solvent->Sample Equilibrate 4. Equilibrate Column Load 5. Load Sample Equilibrate->Load Run 6. Run Flash Chromatography (Isocratic Elution) Load->Run Collect 7. Collect Fractions Run->Collect Analyze 8. Analyze Fractions via TLC Pool 9. Pool Pure Fractions Analyze->Pool Evaporate 10. Evaporate Solvent Pool->Evaporate Final 11. Characterize Pure Product Evaporate->Final

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Mobile Phase Preparation: Based on TLC analysis, prepare a sufficient volume of the optimal mobile phase. For this compound, a system of 80:20 (v/v) n-Hexane:Ethyl Acetate is a common and effective starting point.

  • Sample Preparation (Dry Loading):

    • Dissolve the ~1 g of crude product in a minimal amount of a low-boiling solvent like dichloromethane or ethyl acetate.

    • Add 5-10 g of silica gel to the solution.

    • Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[15] This technique, known as dry loading, often results in sharper peaks and better separation compared to liquid injection, especially when the sample has limited solubility in the mobile phase.[15]

  • System Setup:

    • Install the 40 g silica flash column onto the automated system.

    • Prime the pumps with the prepared mobile phase.

  • Column Equilibration: Equilibrate the column by pumping 2-3 column volumes (CV) of the mobile phase through it until the baseline on the UV detector is stable.

  • Sample Loading: Transfer the dry-loaded sample into an empty solid load cartridge and place it in line before the main column.

  • Execution of the Run:

    • Start the run using an isocratic elution with 80:20 n-Hexane:Ethyl Acetate.

    • Set a flow rate of approximately 40 mL/min.

    • Monitor the separation using the UV detector, typically at 254 nm, to detect the aromatic rings of the compounds.

  • Fraction Collection: Collect fractions based on the detector's signal. The less polar ketone impurity will elute first, followed by the target alcohol.

  • Post-Run Analysis:

    • Analyze the collected fractions using TLC to identify those containing the pure product.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Product Isolation: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound as a colorless oil.

  • Final Characterization: Determine the yield and confirm the purity using analytical techniques such as ¹H NMR, ¹³C NMR, and/or HPLC.

Troubleshooting Common Issues

Problem Potential Cause Solution
Poor or No Separation Incorrect solvent system (mobile phase is too polar or not polar enough).Re-evaluate the solvent system using TLC. Ensure the target compound's Rf is in the 0.15-0.35 range.[12][13]
Compound Won't Elute Mobile phase is not polar enough; compound may have decomposed on the silica.First, try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or 5% methanol in dichloromethane).[14][16] Before the run, test compound stability on a silica TLC plate.[17]
Cracked Silica Bed Dry packing of the column or rapid changes in solvent polarity can cause cracking, leading to poor separation (channeling).Use professionally pre-packed columns. If packing your own, use a slurry packing method. Avoid abrupt solvent changes by using gradients if necessary.[18]
Peak Tailing Sample overload; compound interacting too strongly with acidic silica sites.Reduce the amount of sample loaded onto the column. For basic compounds, consider adding a small amount of a modifier like triethylamine (~0.1%) to the mobile phase.[13]

Conclusion

The flash chromatography method detailed in this application note provides a reliable and efficient strategy for the high-throughput purification of this compound. By leveraging TLC for rapid method development, researchers can systematically determine the optimal conditions for separation. The use of dry loading and an automated system ensures reproducibility and high recovery of the target compound, facilitating the advancement of drug discovery and development projects that rely on this critical chiral intermediate.

References

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Teledyne ISCO. (2021). Flash Method Development from TLC Plates Webinar. Available from: [Link]

  • Buchi.com. All you need to know about using TLC data for flash method optimization. Available from: [Link]

  • Sorbtech. (2023). TLC for Flash Chromatography. Available from: [Link]

  • Hawach. (2025). Several Problems of Flash Column Chromatography. Available from: [Link]

  • Teledyne ISCO. (2023). Improve flash chromatography method development with matching TLC plates. Available from: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]

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  • Organic Chemistry Portal. How to set-up a flash chromatography silica column and actually succeed at separation. Available from: [Link]

  • Zakarian Group, UCSB. HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Available from: [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available from: [Link]

  • Biotage. (2023). What is the Chemistry Behind Normal-Phase Flash Chromatography?. Available from: [Link]

  • National Institutes of Health, PubChem. This compound. Available from: [Link]

  • Reddit. (2022). troubleshooting column chromatography. Available from: [Link]

  • Element Lab Solutions. Normal Phase flash chromatography. Available from: [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. Available from: [Link]

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  • Reddit. (2025). Resources on 3+ component chromatography solvent systems?. Available from: [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]

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Application Notes & Protocols: The Strategic Use of 1-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorophenyl)propan-1-ol is a pivotal chiral building block in modern medicinal chemistry. Its structure, featuring a stereogenic carbinol center and a fluorinated phenyl ring, offers a unique combination of properties that are highly advantageous for the development of active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide provides an in-depth exploration of the synthesis and application of this compound, presenting detailed protocols for its enantioselective preparation and its subsequent use in constructing key intermediates for prominent pharmaceuticals.

Introduction: The Value of Fluorinated Chiral Alcohols

The strategic incorporation of fluorine into drug molecules is a well-established strategy in pharmaceutical design to enhance drug efficacy and safety.[1][2] When combined with a chiral center, as in this compound, it becomes a powerful tool for asymmetric synthesis. This secondary alcohol serves as a versatile precursor, allowing for a variety of chemical transformations at the hydroxyl group, the aromatic ring, and the adjacent chiral center. Its primary utility lies in its role as a key starting material for synthesizing core fragments of complex APIs, including antidepressants and antiemetics.[1][3][4] This document serves as a technical guide, detailing both the synthesis of this building block and its application in multi-step synthetic sequences.

Enantioselective Synthesis of this compound

The therapeutic efficacy of many chiral drugs is often confined to a single enantiomer. Consequently, the production of enantiomerically pure starting materials is of paramount importance. The most common and efficient method for synthesizing enantiopure this compound is the asymmetric reduction of its corresponding prochiral ketone, 4'-fluoropropiophenone.

Catalytic Asymmetric Reduction

Catalytic asymmetric hydrogenation and transfer hydrogenation are prominent methods for producing the enantiopure alcohol.[3] The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is particularly noteworthy for its high enantioselectivity and operational simplicity.[1][5] The catalyst forms a complex with a borane source, which then coordinates with the ketone. This coordination creates a sterically defined environment that directs the hydride delivery to one face of the carbonyl group, resulting in a high enantiomeric excess (ee) of the desired alcohol enantiomer.[3][5] Iridium-based catalysts have also demonstrated high efficiency in this transformation, achieving excellent yields and enantioselectivity.[3]

Alternatively, biocatalytic reduction using (S)-selective alcohol dehydrogenases (ADHs) offers a green and highly selective route. This method often operates in aqueous media under mild conditions and can produce enantiomeric excesses exceeding 99%.[6]

cluster_synthesis Workflow: Asymmetric Synthesis Ketone 4'-Fluoropropiophenone (Prochiral Ketone) Reaction Asymmetric Reduction Ketone->Reaction Catalyst Chiral Catalyst (e.g., CBS Catalyst, ADH) Catalyst->Reaction Hydride Hydride Source (e.g., Borane, NADPH) Hydride->Reaction Product (S)-1-(4-Fluorophenyl)propan-1-ol Reaction->Product Purification Purification (Column Chromatography) Product->Purification Analysis Chiral HPLC Analysis (Determine % ee) Purification->Analysis

Caption: Generalized workflow for asymmetric synthesis.

Protocol 1: (S)-1-(4-Fluorophenyl)propan-1-ol via CBS Reduction

This protocol describes a representative lab-scale synthesis using the Corey-Bakshi-Shibata reduction.

Materials:

  • 4'-Fluoropropiophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) as a 1 M solution in toluene.[5]

  • Cool the flask to 0 °C in an ice bath and slowly add borane-dimethyl sulfide complex (0.6 eq.). Stir the mixture for 10 minutes at this temperature.[5]

  • In a separate flask, dissolve 4'-fluoropropiophenone (1.0 eq.) in anhydrous THF.

  • Slowly add the ketone solution to the catalyst-borane mixture at 0 °C over a period of 30 minutes.

  • Stir the reaction at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Add 1 M HCl and stir the mixture for 30 minutes.[5]

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (S)-1-(4-Fluorophenyl)propan-1-ol.

Parameter Value Reference
Catalyst Loading 5-10 mol%[1]
Typical Yield 90-95%[3]
Enantiomeric Excess (ee) >98%[3]
Reaction Temperature 0 °C to RT[5]

Application in the Synthesis of Fluoxetine Intermediates

Fluoxetine (Prozac®) is a selective serotonin reuptake inhibitor (SSRI) widely used to treat depression and other mood disorders.[7][8] The synthesis of fluoxetine involves the formation of an ether linkage between a phenylpropanolamine backbone and a trifluoromethyl-substituted phenol. While many reported syntheses start from 3-methylamino-1-phenylpropan-1-ol, the fluorinated analog serves as a key intermediate for related compounds and demonstrates the core chemistry.[7][9] The key step is a nucleophilic aromatic substitution (SNAr) or a Williamson ether synthesis.

cluster_fluoxetine Synthesis Pathway: Fluoxetine Intermediate start 1-(4-Fluorophenyl)-3- (methylamino)propan-1-ol alkoxide Alkoxide Intermediate start->alkoxide Deprotonation base Strong Base (e.g., NaH) base->alkoxide snar Williamson Ether Synthesis (SNAr) alkoxide->snar aryl_halide 4-Chlorobenzotrifluoride aryl_halide->snar product Fluoxetine Analog snar->product

Caption: Key etherification step for Fluoxetine synthesis.

Protocol 2: Etherification for a Fluoxetine Analog Intermediate

This protocol outlines the ether formation step, a critical transformation in the synthesis of fluoxetine and its derivatives.

Materials:

  • (S)-1-(4-Fluorophenyl)-3-(methylamino)propan-1-ol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylacetamide (DMA) or Dimethyl Sulfoxide (DMSO)

  • 4-Chlorobenzotrifluoride

  • Toluene

Procedure:

  • Suspend sodium hydride (1.2 eq.) in anhydrous DMA under a nitrogen atmosphere.

  • Carefully add a solution of (S)-1-(4-Fluorophenyl)-3-(methylamino)propan-1-ol (1.0 eq.) in DMA to the NaH suspension at room temperature.[9]

  • Heat the mixture to 30-40 °C and stir until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.[10]

  • Add 4-chlorobenzotrifluoride (1.1 eq.) to the reaction mixture.

  • Heat the reaction to a higher temperature (e.g., 115 °C) and maintain for several hours, monitoring by TLC or HPLC until the starting alcohol is consumed.[9]

  • Cool the reaction mixture to room temperature and cautiously quench by adding water.

  • Extract the product with an organic solvent such as toluene or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product via column chromatography or crystallization to obtain the target ether.

Application in the Synthesis of Duloxetine Intermediates

Duloxetine (Cymbalta®) is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for major depressive disorder, anxiety, and neuropathic pain.[11] The synthesis of duloxetine involves a similar chemical logic to that of fluoxetine. A key intermediate is (S)-3-(methylamino)-1-(2-thienyl)-1-propanol.[10] The hydroxyl group of this intermediate is deprotonated and reacted with 1-fluoronaphthalene in a nucleophilic displacement reaction to form the characteristic naphthyl ether linkage.[10][11] The use of this compound derivatives in analogous syntheses highlights the broad applicability of this structural motif.

cluster_duloxetine Synthesis Pathway: Duloxetine Intermediate start (S)-3-(Methylamino)-1- (aryl/thienyl)propan-1-ol alkoxide Alkoxide Intermediate start->alkoxide Deprotonation base Sodium Hydride (NaH) base->alkoxide displacement Nucleophilic Displacement alkoxide->displacement naphthalene 1-Fluoronaphthalene naphthalene->displacement product Duloxetine Analog displacement->product

Caption: Naphthyl ether formation in Duloxetine synthesis.

Protocol 3: Naphthyl Ether Formation for a Duloxetine Analog

This protocol details the nucleophilic displacement reaction central to the synthesis of duloxetine.

Materials:

  • (S)-3-(Methylamino)-1-(2-thienyl)-1-propanol (or analogous aryl propanol)

  • Sodium Hydride (NaH, 60% dispersion)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1-Fluoronaphthalene

Procedure:

  • Under a nitrogen atmosphere, suspend NaH (1.2 eq.) in anhydrous DMSO.[10]

  • At 20 °C, carefully add the (S)-3-(methylamino)-1-(2-thienyl)-1-propanol (1.0 eq.).[10]

  • Heat the mixture to 30-40 °C and stir to facilitate the formation of the alkoxide.

  • Add a solution of 1-fluoronaphthalene (1.1 eq.) in DMSO dropwise over 30 minutes.[10]

  • Heat the resulting suspension to 40-50 °C and stir for several hours until the reaction is complete (monitor by HPLC).[10]

  • Cool the reaction mixture and quench with water.

  • Extract the product with toluene or another suitable organic solvent.

  • Wash the organic phase sequentially with water and brine, then dry over anhydrous Na₂SO₄.

  • After filtration, concentrate the solvent to yield the crude product, which can be purified further, often by conversion to a salt (e.g., hydrochloride or oxalate) and recrystallization.[10]

Characterization and Quality Control

Ensuring the chemical purity and, critically, the enantiomeric purity of intermediates is non-negotiable in pharmaceutical synthesis.

Protocol 4: Chiral HPLC Analysis

This protocol provides a general method for determining the enantiomeric excess (% ee) of chiral alcohols like this compound.

Instrumentation & Columns:

  • System: Standard HPLC with UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column, such as Chiralpak® AD-H or a similar amylose-based column, is highly effective for this class of compounds.[6][12]

Method Parameters:

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 95:5 (v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve ~1 mg/mL of the sample in the mobile phase.

  • Injection Volume: 5-10 µL.

Analysis: The (S) and (R) enantiomers will have different retention times. The enantiomeric excess is calculated from the integrated peak areas using the formula: % ee = [ |(AreaS - AreaR)| / (AreaS + AreaR) ] × 100[6]

Conclusion

This compound and its closely related analogs are high-value, versatile intermediates in the pharmaceutical industry. Their utility is rooted in the strategic combination of a chiral carbinol center and a fluorinated aromatic ring. As demonstrated in the syntheses of key fragments for drugs like fluoxetine and duloxetine, this building block enables the efficient construction of complex molecular architectures. The protocols provided herein offer a practical guide for the enantioselective synthesis and subsequent application of this important compound, underscoring its continued relevance in modern drug discovery and development.

References

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  • Duloxetine Synthesis - ResearchGate. (URL: [Link])

  • Synthesis of Prozac (Fluoxetine) - Chemistry Steps. (URL: [Link])

  • Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PubMed Central. (URL: [Link])

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  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. (URL: [Link])

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Application Note: Strategic Derivatization of 1-(4-Fluorophenyl)propan-1-ol for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-(4-Fluorophenyl)propan-1-ol

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for modulating pharmacological and physicochemical properties.[1][2] this compound stands as a particularly valuable chiral building block.[1] Its structure combines a fluorinated phenyl ring with a secondary alcohol, a key functional group for a multitude of subsequent chemical transformations. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the chiral secondary alcohol provides a versatile handle for introducing new functionalities and building molecular complexity.[3]

This technical guide provides an in-depth exploration of key derivatization strategies for this compound. We move beyond simple procedural descriptions to explain the underlying chemical principles and the rationale behind methodological choices. The protocols detailed herein—esterification, etherification with stereochemical inversion, and glycosylation—are presented as robust, self-validating systems designed for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon for their next generation of target molecules.

Foundational Principles: Reactivity of the Secondary Hydroxyl Group

The hydroxyl (-OH) group of this compound is the primary site for derivatization. As a secondary alcohol, its reactivity is a balance between the nucleophilicity of the oxygen atom and its steric accessibility. The key to successful derivatization lies in activating this group or the coupling partner to facilitate the formation of new C-O, S-O, or N-O bonds.

Key considerations for selecting a derivatization strategy include:

  • Stereochemistry: The alcohol's chiral center requires careful consideration. Some reactions proceed with retention of configuration, while others, like the Mitsunobu reaction, result in a clean inversion. This is a powerful tool for accessing specific stereoisomers.[4][5][6]

  • Reaction Conditions: The stability of the starting material and the desired product will dictate the choice of reagents and conditions. Mild methods are often preferred to avoid side reactions like elimination or rearrangement.

  • Desired Functionality: The choice of derivative (ester, ether, glycoside, etc.) is dictated by the overall synthetic goal, whether it is to create a prodrug, a bioactive compound, or an intermediate for further coupling reactions.

Core Derivatization Protocols and Methodologies

This section details three field-proven protocols for the derivatization of this compound, each offering unique advantages for the synthetic chemist.

Esterification via Steglich Coupling: A Mild Approach for Acid-Sensitive Substrates

The Steglich esterification is an exceptionally mild and efficient method for forming esters from carboxylic acids and alcohols, particularly for sterically hindered secondary alcohols.[7][8] The reaction utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC), as a coupling reagent to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP).[9][10]

Causality Behind the Method: The key to the Steglich reaction is the in-situ formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[8] While this intermediate can react directly with the alcohol, the reaction can be slow and prone to a side reaction where the O-acylisourea rearranges to a stable N-acylurea.[8][9] DMAP acts as a superior acyl transfer catalyst; it reacts rapidly with the O-acylisourea to form a reactive acylpyridinium salt. This "active ester" is highly susceptible to nucleophilic attack by the alcohol and is not prone to rearrangement, thus accelerating the desired ester formation.[8] The byproduct, dicyclohexylurea (DCU), is largely insoluble in common organic solvents and can be easily removed by filtration.[9]

Experimental Protocol: Steglich Esterification

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chosen carboxylic acid (1.1 equivalents) and this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution and stir until dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exothermic reaction and minimize side reactions.

  • Coupling Agent Addition: Add dicyclohexylcarbodiimide (DCC) (1.2 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 10-15 minutes. A white precipitate (DCU) will begin to form.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU, washing the filter cake with a small amount of DCM.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester is then purified by flash column chromatography on silica gel.

Stereochemical Inversion via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a wide range of functional groups, including esters, ethers, and thioethers.[4][5][11] A defining feature of this reaction when applied to chiral secondary alcohols is the clean inversion of stereochemistry that occurs at the alcohol carbon, proceeding via an Sₙ2 mechanism.[5][6][12] This makes it an invaluable tool for accessing the opposite enantiomer of a desired derivative. The reaction typically employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]

Causality Behind the Method: The reaction begins with the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate. This intermediate protonates the nucleophile (e.g., a carboxylic acid). The alcohol then attacks the activated phosphonium species, forming an alkoxyphosphonium salt. This critical step converts the hydroxyl group into an excellent leaving group. The conjugate base of the nucleophile then displaces the activated hydroxyl group via a backside Sₙ2 attack, leading to the final product with inverted stereochemistry.[5][6]

Experimental Protocol: Mitsunobu Esterification

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the desired carboxylic acid (1.2 equivalents), and triphenylphosphine (PPh₃) (1.5 equivalents) in anhydrous THF (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Azodicarboxylate Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous; handle with care in a fume hood. The order of addition can be critical; if the standard procedure is unsuccessful, pre-forming the betaine by adding DEAD to PPh₃ before adding the alcohol and acid may yield better results.[12]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The primary byproducts are triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate.

  • Purification: Purifying Mitsunobu reactions can be challenging due to the byproducts. The crude residue is typically purified directly by flash column chromatography on silica gel to separate the desired product from the reagents and byproducts.

Glycosylation via the Koenigs-Knorr Reaction

The formation of glycosidic bonds is a fundamental transformation in chemical biology and drug development. The Koenigs-Knorr reaction is a classic and reliable method for synthesizing glycosides by reacting a glycosyl halide (the glycosyl donor) with an alcohol (the glycosyl acceptor) in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide.[13][14]

Causality Behind the Method: The reaction proceeds by the activation of the glycosyl halide by the heavy metal salt promoter.[14] The promoter coordinates to the halide, facilitating its departure and the formation of a reactive oxocarbenium ion intermediate. The alcohol, this compound, then attacks this electrophilic intermediate to form the glycosidic bond.[15] The stereochemical outcome is often influenced by the protecting group at the C2 position of the glycosyl donor. An acyl group (like acetate) at C2 can participate in the reaction through "neighboring group participation," leading to the formation of a 1,2-trans-glycoside.[13][15]

Experimental Protocol: Koenigs-Knorr Glycosylation

  • Reagent Preparation: To a flame-dried flask containing a stir bar and acid scavenger (e.g., 4 Å molecular sieves), add this compound (2.0 equivalents) and the promoter, silver(I) carbonate (Ag₂CO₃) (2.0 equivalents), in anhydrous DCM.

  • Cooling and Donor Addition: Cool the stirred suspension to -20 °C. Add a solution of a protected glycosyl bromide (e.g., acetobromoglucose) (1.0 equivalent) in anhydrous DCM dropwise.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature while stirring in the dark (silver salts are light-sensitive). Stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the mixture with DCM and filter through a pad of Celite® to remove the silver salts and molecular sieves.

  • Purification: Wash the filtrate with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is purified by flash column chromatography.

  • Deprotection (if required): The protecting groups on the sugar (e.g., acetates) can be removed under standard conditions, such as Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol, to yield the final glycoside.

Visualization of Synthetic Pathways

The following diagrams illustrate the strategic workflow for derivatization and the detailed mechanism of the stereoinvertive Mitsunobu reaction.

G cluster_start Starting Material cluster_deriv Derivatization Strategies cluster_prod Products cluster_analysis Analysis & Characterization A This compound B Steglich Esterification A->B RCOOH, DCC, DMAP C Mitsunobu Reaction A->C RCOOH/ROH, PPh3, DEAD D Koenigs-Knorr Glycosylation A->D Glycosyl Halide, Ag2CO3 E Ester Derivative (Retention of Stereochemistry) B->E F Ester/Ether Derivative (Inversion of Stereochemistry) C->F G Glycoside Derivative (β-anomer favored) D->G H NMR (1H, 13C, 19F) Mass Spectrometry Chiral HPLC E->H F->H G->H Mitsunobu_Mechanism PPh3 PPh₃ Betaine PPh₃⁺-N⁻-N=C(O)OEt (Betaine) PPh3->Betaine + DEAD DEAD DEAD Alcohol R¹R²CH-OH (S-config) Nucleophile Nu-H Alkoxyphos [R¹R²CH-O-PPh₃]⁺ (Alkoxyphosphonium Salt) Excellent Leaving Group Nucleophile->Alkoxyphos Sₙ2 Attack Betaine->Alkoxyphos + Alcohol, - DEAD-H₂ FinalProduct R¹R²CH-Nu (R-config) Inverted Product Alkoxyphos->FinalProduct Byproducts Ph₃P=O + DEAD-H₂ Alkoxyphos->Byproducts

Caption: Simplified mechanism of the Mitsunobu reaction highlighting Sₙ2 inversion.

Characterization of Derivatives

Unambiguous characterization of the synthesized derivatives is critical. A combination of spectroscopic and chromatographic techniques should be employed.

TechniquePurpose & Key Observations
¹H NMR Confirm the incorporation of the new functional group. For esters, expect new signals corresponding to the carboxylic acid fragment. For glycosides, the anomeric proton (H-1) is a key diagnostic signal, typically appearing as a doublet between 4.5-5.5 ppm. [16]
¹³C NMR Observe shifts in the carbon signals, particularly the carbinol carbon (C-1 of the propanol backbone), which will shift downfield upon esterification or etherification.
¹⁹F NMR A single resonance confirming the integrity of the 4-fluorophenyl group throughout the reaction.
Mass Spectrometry Determine the molecular weight of the new derivative, confirming successful coupling.
Chiral HPLC For reactions involving the chiral center, such as the Mitsunobu reaction, chiral HPLC is essential to determine the enantiomeric excess (% ee) and confirm the extent of stereochemical inversion. [3]

Conclusion and Future Perspectives

The derivatization of this compound opens a gateway to a vast chemical space for drug discovery and materials science. The protocols outlined—Steglich esterification, Mitsunobu reaction, and Koenigs-Knorr glycosylation—provide a robust toolkit for synthesizing a diverse array of functionalized molecules with controlled stereochemistry. The choice of method allows chemists to precisely tailor the properties of the final compound, whether by retaining the parent stereochemistry for structure-activity relationship (SAR) studies or by inverting it to access novel enantiomers. Future research will likely focus on applying these core derivatization principles within more efficient synthetic paradigms, such as continuous flow chemistry and biocatalysis, to further enhance the utility of this valuable chiral building block. [1]

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ChemInform. (2023). Koenigs-Knorr Glycosylation: A Versatile Tool for Carbohydrate Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Koenigs–Knorr reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Retrieved from [Link]

  • BYJU'S. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 25.6: Reactions of Monosaccharides. Retrieved from [Link]

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  • JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from [Link]

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Application Notes and Protocols: Scale-up Synthesis of Enantiomerically Pure 1-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 1-(4-Fluorophenyl)propan-1-ol in Modern Drug Development

Enantiomerically pure this compound is a critical chiral building block in the pharmaceutical industry.[1] Its structural motif, featuring a fluorine atom on the phenyl ring and a stereogenic center, is of significant interest to medicinal chemists. The strategic incorporation of fluorine can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby optimizing its pharmacokinetic and pharmacodynamic properties.[1] Consequently, this chiral alcohol serves as a key intermediate in the synthesis of a variety of more complex, biologically active molecules.[1] The stereochemistry at the hydroxyl-bearing carbon is often crucial for the therapeutic efficacy of the final active pharmaceutical ingredient (API), as different enantiomers can exhibit vastly different pharmacological activities or even adverse effects.[2] Therefore, robust and scalable methods for producing this compound in high enantiomeric purity are essential for drug development and manufacturing.

This guide provides a detailed overview of scalable synthetic strategies for producing enantiomerically pure this compound, with a focus on asymmetric reduction of the corresponding prochiral ketone, 4'-fluoropropiophenone. We will explore both biocatalytic and chemocatalytic approaches, offering in-depth protocols, comparative data, and expert insights to aid researchers and process chemists in selecting and implementing the most suitable method for their scale-up needs.

Strategic Approaches to Enantioselective Synthesis

The primary and most direct route to enantiomerically pure this compound is the asymmetric reduction of 4'-fluoropropiophenone.[1][3] This strategy is highly atom-economical and avoids the 50% theoretical yield limitation of classical kinetic resolutions. Two powerful methodologies have proven to be highly effective and scalable:

  • Biocatalytic Asymmetric Reduction using Ketoreductases (KREDs): This "green chemistry" approach utilizes enzymes (ketoreductases or alcohol dehydrogenases) to catalyze the reduction of the ketone with high enantioselectivity.[4][5]

  • Chemocatalytic Asymmetric Reduction (Corey-Bakshi-Shibata - CBS Reduction): This well-established chemical method employs a chiral oxazaborolidine catalyst to direct the stereoselective reduction of the ketone by a borane reagent.[6][7][8]

A third, albeit less direct, approach is the enzymatic kinetic resolution (EKR) of racemic this compound. This method involves the selective acylation or hydrolysis of one enantiomer from a racemic mixture, catalyzed by an enzyme such as a lipase.[9][10] While effective, EKR is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, making it less ideal for large-scale production compared to asymmetric reduction.[5]

Comparative Analysis of Synthetic Strategies
StrategyKey AdvantagesKey Considerations for Scale-up
Biocatalytic Reduction (KRED) - Extremely high enantioselectivity (>99% ee) - Mild reaction conditions (ambient temp., neutral pH) - Environmentally friendly (aqueous media) - High yields- Enzyme cost and availability - Requires cofactor regeneration system - Substrate concentration may be limited by solubility - Process optimization for enzyme stability and activity
Chemocatalytic Reduction (CBS) - High enantioselectivity (often >95% ee) - Broad substrate scope - Well-established and reliable methodology - Catalyst can be recycled- Requires stoichiometric, pyrophoric borane reagents - Strict anhydrous conditions are necessary - Catalyst can be sensitive to air and moisture - Metal catalyst removal from the final product
Enzymatic Kinetic Resolution (EKR) - High enantioselectivity with appropriate enzyme selection - Mild reaction conditions- Maximum theoretical yield of 50% - Requires separation of the product from the unreacted enantiomer - Can be less atom-economical

Part 1: Biocatalytic Asymmetric Reduction with Ketoreductases (KREDs)

Biocatalytic reduction has emerged as a powerful and sustainable method for the industrial production of chiral alcohols.[5][11] Ketoreductases (KREDs), a class of oxidoreductase enzymes, utilize a nicotinamide cofactor (NADH or NADPH) to reduce ketones to their corresponding alcohols with exceptional stereoselectivity.[4][12]

The Causality Behind Biocatalytic Excellence

The high selectivity of KREDs stems from the intricate three-dimensional structure of their active site, which preferentially binds the ketone substrate in a specific orientation, exposing one of its two prochiral faces to the hydride donor (NAD(P)H). For the synthesis of a specific enantiomer, an appropriate KRED must be selected. For instance, to produce (S)-1-(4-fluorophenyl)propan-1-ol, an anti-Prelog selective KRED would typically be required.[4]

A critical aspect of a scalable biocatalytic process is the in-situ regeneration of the expensive NAD(P)H cofactor. A common and cost-effective approach is the "substrate-coupled" method, where a cheap, sacrificial alcohol like isopropanol is added in excess. The KRED or a secondary dehydrogenase oxidizes the isopropanol to acetone, regenerating the NAD(P)H cofactor in the process.[4][13]

Experimental Workflow: KRED-Catalyzed Reduction

KRED_Workflow cluster_prep Reaction Setup cluster_reaction Biocatalytic Reaction cluster_workup Work-up & Purification Buffer Buffered Aqueous Solution (pH 7.0) KRED KRED Enzyme Addition Buffer->KRED Cosolvent Co-solvent (e.g., 5% DMSO) Cosolvent->KRED Cofactor NADP⁺/NAD⁺ (catalytic) Cofactor->KRED Regen Cofactor Regeneration System (e.g., Isopropanol) Regen->KRED Substrate Add 4'-Fluoropropiophenone KRED->Substrate Incubate Incubate at 25-30 °C with Stirring Substrate->Incubate Monitor Monitor by Chiral HPLC Incubate->Monitor Quench Quench with Ethyl Acetate Monitor->Quench Upon Completion Separate Separate Organic Layer Quench->Separate Wash Wash with Brine Separate->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Flash Chromatography Dry->Purify Final Enantiopure Alcohol Purify->Final

Caption: Workflow for KRED-catalyzed asymmetric reduction.

Detailed Protocol: KRED-Catalyzed Synthesis of (S)-1-(4-Fluorophenyl)propan-1-ol

This protocol is a representative example and may require optimization based on the specific KRED used and the desired scale.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0).[14]

    • To aid in substrate solubility, add a water-miscible co-solvent such as isopropanol (which also serves as the recycling substrate) or DMSO (typically 5-10% v/v).[4]

    • Add the nicotinamide cofactor (NADP⁺ or NAD⁺) to a final concentration of approximately 0.1-1 mM.[4]

  • Enzyme and Substrate Addition:

    • Add the selected (S)-selective ketoreductase enzyme preparation (as a lyophilized powder, immobilized support, or whole-cell catalyst). The optimal enzyme loading should be determined experimentally.

    • Dissolve 4'-fluoropropiophenone (1.0 equivalent) in a minimal amount of the co-solvent and add it to the reaction mixture. The substrate concentration can range from 10-100 g/L depending on the enzyme's tolerance and activity.

  • Reaction and Monitoring:

    • Maintain the reaction temperature between 25-30 °C and stir the mixture.

    • Monitor the reaction progress by periodically taking aliquots. Extract the sample with an organic solvent (e.g., ethyl acetate), and analyze the organic layer by chiral HPLC to determine the conversion of the starting material and the enantiomeric excess (ee) of the product.[14]

  • Work-up and Purification:

    • Once the reaction has reached the desired conversion (typically >99%), terminate it by adding a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

    • Separate the organic layer. The aqueous layer may be extracted again to ensure complete product recovery.

    • Wash the combined organic layers with brine to remove residual water and water-soluble impurities.[14]

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[14]

    • If necessary, the crude alcohol can be further purified by flash column chromatography on silica gel.[14]

Part 2: Chemocatalytic Asymmetric Reduction (CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones.[6][8][15] The reaction is catalyzed by a chiral oxazaborolidine, which is typically prepared in situ from a chiral amino alcohol and a borane source.[6]

Mechanistic Rationale for High Enantioselectivity

The CBS reduction mechanism provides a clear basis for its high stereoselectivity.[7][16]

  • Catalyst-Borane Complex Formation: The borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[7][8]

  • Ketone Coordination: This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst, which then coordinates to the ketone's carbonyl oxygen. The ketone orients itself to minimize steric hindrance, typically with its larger substituent positioned away from the chiral group on the catalyst.[7]

  • Stereoselective Hydride Transfer: The activated borane, now positioned in close proximity, delivers a hydride to the carbonyl carbon via a six-membered ring transition state. This intramolecular transfer is highly face-selective, dictated by the chirality of the catalyst.[7]

  • Catalyst Regeneration: Following the hydride transfer, an alkoxyborane is released, and the catalyst is regenerated to continue the catalytic cycle.[7]

Diagram of the CBS Reduction Catalytic Cycle

CBS_Cycle Catalyst Chiral Oxazaborolidine Catalyst Complex Catalyst-Borane Complex Catalyst->Complex + BH₃ KetoneComplex Ketone-Catalyst-Borane Ternary Complex Complex->KetoneComplex + 4'-Fluoropropiophenone TransitionState Six-membered Transition State KetoneComplex->TransitionState Hydride Transfer ProductRelease Alkoxyborane Product + Regenerated Catalyst TransitionState->ProductRelease ProductRelease->Catalyst Regeneration FinalProduct Chiral Alcohol (after work-up) ProductRelease->FinalProduct Acidic Work-up

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Detailed Protocol: CBS Reduction for (S)-1-(4-Fluorophenyl)propan-1-ol

Critical Note: This reaction must be conducted under strictly anhydrous conditions using flame-dried glassware and an inert atmosphere (e.g., nitrogen or argon).[7]

  • Catalyst Preparation (In Situ):

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (typically 5-10 mol% as a 1 M solution in toluene) to anhydrous tetrahydrofuran (THF).[4][17]

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the borane source, such as borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (typically 0.6-1.0 equivalents), to the catalyst solution while stirring vigorously.

    • Stir the mixture for 10-15 minutes at 0 °C to allow for the formation of the active catalyst-borane complex.[4]

  • Substrate Addition and Reaction:

    • In a separate flask, dissolve 4'-fluoropropiophenone (1.0 equivalent) in anhydrous THF.

    • Add the ketone solution dropwise to the catalyst-borane mixture over 30-60 minutes, ensuring the internal temperature does not rise significantly.[3][4]

    • After the addition is complete, allow the reaction to stir at 0-25 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or HPLC.[3]

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of methanol. This will react with the excess borane, causing gas evolution (hydrogen).[3]

    • Once gas evolution ceases, add aqueous acid (e.g., 1 M HCl) and stir for 30 minutes to hydrolyze the alkoxyborane intermediate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched alcohol.

Part 3: Analytical Method for Enantiomeric Purity Determination

A robust analytical method is crucial for accurately determining the enantiomeric excess (ee) of the synthesized this compound. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for this analysis.[14][18]

Chiral HPLC Protocol
ParameterConditionRationale
Instrument Standard HPLC system with UV detectorWidely available and suitable for aromatic compounds.
Chiral Stationary Phase Polysaccharide-based column (e.g., Chiralpak® AD-H, Chiralcel® OD-H)These phases are highly effective for separating a wide range of chiral alcohols.[14]
Column Dimensions 250 x 4.6 mm, 5 µm particle sizeStandard analytical dimensions providing good resolution and efficiency.
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (IPA) (e.g., 95:5 v/v)The ratio can be adjusted to optimize the resolution and retention times of the enantiomers.
Flow Rate 1.0 mL/minA typical flow rate for analytical HPLC.
Column Temperature 25 °CControlled temperature ensures reproducible retention times.
Detection Wavelength UV at 254 nm or 220 nmThe fluorophenyl group provides strong UV absorbance.
Sample Preparation Dissolve ~1 mg/mL of the sample in the mobile phaseEnsures compatibility with the HPLC system.[14]
Injection Volume 5-10 µLStandard injection volume for analytical HPLC.
Data Analysis

The two enantiomers, (R) and (S), will have different retention times on the chiral column. The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the following formula:[14]

% ee = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] x 100

Conclusion

The scale-up synthesis of enantiomerically pure this compound is a critical task for the pharmaceutical industry. Both biocatalytic reduction using ketoreductases and chemocatalytic Corey-Bakshi-Shibata reduction offer highly efficient and scalable routes from the prochiral ketone, 4'-fluoropropiophenone. The choice between these methods will depend on specific project requirements, including cost of goods, environmental impact considerations, available equipment, and development timelines. Biocatalysis presents a greener, often more selective option, while the CBS reduction is a robust and well-understood chemical process. A validated chiral HPLC method is indispensable for ensuring the final product meets the stringent purity requirements for use in drug development and manufacturing.

References

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Analytical methods for quality control of 1-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the robust quality control of 1-(4-Fluorophenyl)propan-1-ol, a key chiral intermediate in pharmaceutical synthesis. This document provides detailed analytical methodologies, from chromatographic purity assessments to spectroscopic identification and thermal stability, grounded in established scientific principles and regulatory expectations.

Introduction: The Imperative for Rigorous Quality Control

This compound is a chiral alcohol that serves as a critical building block in the synthesis of advanced pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). The presence of a fluorine atom can significantly enhance a molecule's metabolic stability and binding affinity, while the chiral center dictates its stereospecific interactions with biological targets.[1] Consequently, the chemical purity, structural integrity, and enantiomeric fidelity of this intermediate are paramount. They directly influence the reproducibility of downstream synthetic steps, the impurity profile of the final API, and ultimately, patient safety.[2]

This application note details a multi-faceted analytical strategy for the comprehensive quality control (QC) of this compound. The protocols herein are designed to be self-validating and are aligned with the principles outlined by the International Council for Harmonisation (ICH) guidelines, which govern analytical procedure development and validation.[3][4][5][6] By integrating chromatographic, spectroscopic, and thermal analysis, a complete picture of the material's quality can be established.

Core Physicochemical Properties of this compound

PropertyValueSource / Notes
Molecular Formula C₉H₁₁FO-
Molecular Weight 154.18 g/mol [1]
CAS Number 701-47-3[1]
Appearance Colorless liquid (Predicted)Based on analogous short-chain aryl alcohols.
Key Structural Features Secondary alcohol, Chiral center, Fluorophenyl group[1]

Chromatographic Methods: Purity, Impurities, and Enantiomeric Excess

Chromatography is the cornerstone of purity assessment, capable of separating the target compound from process-related impurities, starting materials, and its undesired enantiomer.

High-Performance Liquid Chromatography (HPLC) for Potency and Purity

Reversed-phase HPLC (RP-HPLC) is the primary method for quantifying the purity of this compound and detecting non-chiral impurities. The method leverages the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.

  • Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a final concentration of ~0.5 mg/mL.

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.[7]

  • Chromatographic Conditions: The following parameters provide a robust starting point for method development.

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides excellent hydrophobic retention and resolution for aromatic compounds.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)A common solvent system in reversed-phase, offering good selectivity.[8]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring efficient separation.
Column Temperature 30 °CEnhances peak shape and run-to-run reproducibility.
Detection UV at 254 nm or 220 nmAromatic ring provides strong UV absorbance.[7]
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
  • Data Analysis: Calculate the purity by area percent. The area of the main peak is divided by the total area of all peaks in the chromatogram.

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.[3]

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample (~25 mg) dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to 50 mL (~0.5 mg/mL) dissolve->dilute inject Inject 10 µL dilute->inject separate Separate on C18 Column inject->separate detect Detect at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate start Prepare Sample (Direct Injection or Headspace) inject Inject into GC Inlet start->inject separate Separate on DB-5 Column (Temperature Program) inject->separate detect Detect with FID separate->detect process Integrate & Quantify Peaks detect->process Dev Method Development Val Method Validation (ICH Q2) Dev->Val Fitness for Purpose Transfer Method Transfer Val->Transfer Routine Routine Use & Monitoring Transfer->Routine Change Change Control & Revalidation Routine->Change Lifecycle Changes Change->Val Re-evaluate

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Enantioselectivity in the Synthesis of 1-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the enantioselective synthesis of 1-(4-Fluorophenyl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this chiral synthesis, troubleshoot common challenges, and optimize reaction conditions to achieve high enantiomeric excess (ee).

Introduction

This compound is a valuable chiral building block in the synthesis of various pharmaceutical agents. The stereochemistry of this alcohol is critical, as different enantiomers can exhibit distinct pharmacological activities. Achieving high enantioselectivity in its synthesis is therefore a primary objective. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the most effective synthetic methodologies.

Frequently Asked Questions (FAQs)

Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Ketone Reduction

Question: My asymmetric reduction of 1-(4-fluorophenyl)propan-1-one is resulting in low enantiomeric excess. What are the potential causes and how can I improve stereoselectivity?

Answer: Low enantiomeric excess is a common challenge and can stem from several factors. A systematic approach to troubleshooting is essential.

  • Potential Causes & Troubleshooting Steps:

    • Catalyst Purity and Activity: The chiral catalyst is the cornerstone of enantioselectivity. Impurities or degradation can lead to a non-selective background reaction.

      • Solution: Ensure the catalyst is of high purity. If using a catalyst sensitive to air or moisture, handle it under an inert atmosphere. For reusable catalysts, check for deactivation between runs.[1][2]

    • Sub-optimal Reaction Temperature: Temperature plays a critical role in the energy difference between the two diastereomeric transition states.

      • Solution: In most cases, lowering the reaction temperature increases enantioselectivity, although it may decrease the reaction rate.[3][4] A temperature screening experiment is highly recommended.

    • Incorrect Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.

      • Solution: Perform a solvent screen with a range of polar and non-polar aprotic solvents (e.g., THF, Toluene, Dichloromethane).

    • Substrate Quality: Impurities in the starting ketone, 1-(4-fluorophenyl)propan-1-one, can interfere with the catalyst.

      • Solution: Purify the starting ketone by distillation or chromatography if impurities are suspected.

    • Non-Catalytic Reduction: The reducing agent itself (e.g., borane) can cause a non-enantioselective reduction, which becomes more significant at higher temperatures.[4]

      • Solution: Optimize the rate of addition of the ketone to the catalyst-borane mixture to ensure the catalyzed reaction outcompetes the non-catalyzed pathway.

Issue 2: Incomplete Conversion

Question: My reaction has stalled, and I am observing incomplete conversion of the starting ketone. What should I investigate?

Answer: Incomplete conversion can be due to several factors related to the reagents and reaction conditions.

  • Potential Causes & Troubleshooting Steps:

    • Catalyst Deactivation: The catalyst may have lost its activity during the reaction.[1]

      • Solution: Increase catalyst loading or consider a more robust catalyst. Ensure stringent anhydrous and inert conditions.

    • Insufficient Reducing Agent: The stoichiometric reducing agent may have been consumed before the reaction is complete.

      • Solution: Use a slight excess of the reducing agent (e.g., 1.1-1.2 equivalents).

    • Low Reaction Temperature: While beneficial for enantioselectivity, very low temperatures can significantly slow down the reaction rate.

      • Solution: Find a balance between reaction rate and enantioselectivity by optimizing the temperature.

Issue 3: Difficulty in Determining Enantiomeric Excess

Question: I am having trouble resolving the enantiomers of this compound using my current analytical method. What are my options?

Answer: Accurate determination of ee is crucial. If you are facing challenges with your current method, consider the following:

  • Potential Causes & Troubleshooting Steps:

    • Inappropriate Chiral Stationary Phase (CSP): The choice of chiral column is critical for separation.

      • Solution: Screen different types of chiral columns. For chiral alcohols, polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) for HPLC and cyclodextrin-based columns (e.g., CHIRALDEX®, Supelco DEX™) for GC are often effective.[5][6][7][8]

    • Sub-optimal Mobile/Stationary Phase Conditions: The mobile phase composition (for HPLC) or temperature program (for GC) greatly influences resolution.

      • Solution: For HPLC, vary the ratio of the mobile phase components (e.g., hexane/isopropanol). For GC, optimize the temperature ramp.

    • Derivatization: If the alcohol itself is difficult to resolve, converting it to a derivative can improve separation.

      • Solution: Acylation of the alcohol to form an acetate or trifluoroacetate ester can enhance volatility and improve separation on a chiral GC column.[9]

Troubleshooting Guides & Methodologies

This section provides a detailed breakdown of potential issues and solutions for the most common and effective methods for synthesizing this compound.

Methodology 1: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a borane source.[10]

Potential Cause Explanation Recommended Solution
Moisture in Reaction Water can hydrolyze the borane reagent and the oxazaborolidine catalyst, leading to non-selective reduction.Use flame-dried glassware, anhydrous solvents, and conduct the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen).
Trace Borohydride Impurities Commercially available borane-THF solutions can contain trace amounts of borohydride, which causes a non-selective background reduction.[3]Use freshly prepared or high-purity borane sources.
Sub-optimal Temperature The enantioselectivity of the CBS reduction is temperature-dependent, with an optimal temperature range for many substrates.[3][4]Perform a temperature optimization study (e.g., -20 °C, 0 °C, room temperature) to find the ideal balance between rate and enantioselectivity.
Incorrect Catalyst Stereoisomer The stereochemistry of the product is determined by the chirality of the CBS catalyst.To obtain (S)-1-(4-Fluorophenyl)propan-1-ol, use the (R)-CBS catalyst. For the (R)-alcohol, use the (S)-CBS catalyst.

Diagram of the CBS Reduction Workflow

cbs_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_glass Flame-dry glassware under vacuum prep_inert Establish inert atmosphere (Ar/N2) prep_glass->prep_inert add_catalyst Add (R)-CBS catalyst solution to anhydrous THF prep_inert->add_catalyst cool_catalyst Cool to 0 °C add_catalyst->cool_catalyst add_borane Slowly add Borane-DMS complex cool_catalyst->add_borane stir_catalyst Stir for 15 min add_borane->stir_catalyst add_ketone Add 1-(4-fluorophenyl)propan-1-one solution dropwise stir_catalyst->add_ketone monitor Monitor reaction by TLC/GC add_ketone->monitor quench Quench with methanol monitor->quench concentrate Concentrate in vacuo quench->concentrate extract Extract with ethyl acetate concentrate->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry purify Purify by column chromatography dry->purify analyze Determine yield and ee by chiral GC/HPLC purify->analyze

Caption: Workflow for the CBS reduction of 1-(4-fluorophenyl)propan-1-one.

Materials:

  • 1-(4-Fluorophenyl)propan-1-one

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (0.6 eq) to the catalyst solution. Stir the mixture for 15 minutes at 0 °C.

  • In a separate flask, dissolve 1-(4-fluorophenyl)propan-1-one (1.0 eq) in anhydrous THF.

  • Slowly add the ketone solution to the catalyst-borane mixture at 0 °C over 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, quench by the slow addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Methodology 2: Asymmetric Transfer Hydrogenation (ATH)

ATH is an effective alternative that uses a hydrogen donor, such as isopropanol or formic acid, in the presence of a chiral transition metal catalyst, typically based on Ruthenium or Rhodium.[10][11]

Potential Cause Explanation Recommended Solution
Inefficient Catalyst/Ligand The choice of chiral ligand is crucial for enantioselectivity.Screen a variety of chiral ligands (e.g., TsDPEN, BINAP derivatives).
Incorrect Base The reaction is base-activated. The nature and amount of the base can impact selectivity.Optimize the base (e.g., KOH, t-BuOK) and its stoichiometry.
Reversibility of the Reaction ATH can be reversible, leading to erosion of enantiomeric excess over time, especially with isopropanol as the hydrogen source.Monitor the reaction progress and stop it once maximum conversion and ee are achieved. Using a formic acid/triethylamine mixture as the hydrogen source can make the reaction irreversible.[1][11]

Diagram of the ATH Logical Relationships

ath_logic reagents Chiral Ru-TsDPEN Catalyst 1-(4-Fluorophenyl)propan-1-one Isopropanol (Solvent & H-donor) Base (e.g., KOH) conditions Temperature Reaction Time reagents->conditions influence outcome This compound Enantiomeric Excess conditions->outcome determine

Caption: Key components influencing the outcome of Asymmetric Transfer Hydrogenation.

Materials:

  • 1-(4-Fluorophenyl)propan-1-one

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Isopropanol

  • Potassium hydroxide (KOH)

Procedure:

  • In a Schlenk flask under an argon atmosphere, stir [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-TsDPEN (0.01 eq) in isopropanol at room temperature for 20 minutes.

  • Add 1-(4-fluorophenyl)propan-1-one (1.0 eq) to the catalyst solution.

  • Add a solution of KOH (0.05 eq) in isopropanol.

  • Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and monitor by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.

  • Purify by column chromatography.

Methodology 3: Biocatalytic Reduction

Enzymes, particularly ketoreductases (KREDs), offer excellent enantioselectivity under mild reaction conditions.[12][13]

Potential Cause Explanation Recommended Solution
Sub-optimal pH or Temperature Enzyme activity and selectivity are highly dependent on pH and temperature.Screen a range of pH values (typically 6-8) and temperatures (typically 25-40 °C) to find the optimal conditions for the specific KRED.
Cofactor Limitation KREDs require a cofactor (NADH or NADPH). Insufficient cofactor regeneration will stall the reaction.Ensure an efficient cofactor regeneration system is in place (e.g., using a dehydrogenase like glucose dehydrogenase and a sacrificial substrate like glucose).
Substrate/Product Inhibition High concentrations of the ketone substrate or the alcohol product can inhibit the enzyme.Add the substrate gradually over time to maintain a low concentration. Consider in-situ product removal if product inhibition is significant.

Analytical Methods for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess is paramount. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.

Chiral HPLC
  • Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with different stabilities.

  • Typical Columns: Polysaccharide-based columns like Chiralpak® AD-H or Chiralcel® OD-H are often effective for chiral alcohols.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol) is typically used.

  • Protocol:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Temperature: 25 °C.

Chiral GC
  • Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase in the gas phase.

  • Typical Columns: Cyclodextrin-based columns, such as those with trifluoroacetylated β-cyclodextrin (e.g., Astec CHIRALDEX G-TA), are well-suited for separating halogenated compounds like this compound.[6]

  • Derivatization: Derivatizing the alcohol to a more volatile ester (e.g., acetate) can improve peak shape and resolution.[9]

  • Protocol:

    • Column: CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Hydrogen.

    • Injector Temperature: 230 °C.

    • Detector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 150 °C at 2 °C/min.

References

  • Technical Support Center: Asymmetric Transfer Hydrogen
  • Application Note: Chiral HPLC Method for the Analysis of (R)-3-(methylamino)-1-phenylpropan-1-ol. (URL not available)
  • Astec CHIRALDEX and Supelco DEX Chiral GC Columns. (URL not available)
  • Enantioselective reduction of ketones. (URL not available)
  • Chiral GC Columns. (URL not available)
  • Troubleshooting low enantioselectivity in the asymmetric synthesis of 5-Benzyloxan-2-one. (URL not available)
  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (URL not available)
  • Technical Support Center: Synthesis of Chiral Fluorin
  • Chiral GC Columns | Gas Chrom
  • Noyori Asymmetric Transfer Hydrogen
  • Corey–Itsuno reduction. (URL not available)
  • Asymmetric reduction with chiral organoboranes based on .alpha.-pinene. (URL not available)
  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. (URL not available)
  • CBS reduction of acetophenone followed by 11B NMR. (URL not available)
  • Enantioselective Reduction of Ketones. (URL not available)
  • Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. (URL not available)
  • CBS reduction of acetophenone and proposed transition structures for... (URL not available)
  • Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation C
  • Chiral Method Development Str
  • Enantioselective Reduction of Ketones. (URL not available)
  • The Noyori Asymmetric Hydrogen
  • An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogen
  • Enantioselective organocatalytic α-fluorination of cyclic ketones. (URL not available)
  • Chiral HPLC Separ
  • Quantum Mechanical Study of Stereoselectivity in the Oxazaborolidine-Catalyzed Reduction of Acetophenone. (URL not available)
  • Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as C
  • Noyori Hydrogen
  • A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols. (URL not available)
  • Chiral HPLC separation: strategy and approaches. (URL not available)
  • Chiral HPLC Column Selection and Method Development Guide. (URL not available)
  • Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as C
  • Asymmetric Hydrogen
  • Recent Advances in Enantioselective Catalytic Electrochemical Organic Transform
  • Enantioselective Organocatalytic R-Fluorination of Cyclic Ketones. (URL not available)
  • High-Throughput Experimentation-Enabled Asymmetric Hydrogen
  • A study on screening and effect of culture conditions on the reduction of selected ketones. (URL not available)
  • Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. (URL not available)
  • Enantioselective Reduction of Ketones. (URL not available)
  • New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. (URL not available)
  • Biocatalytic anti-Prelog reduction of prochiral ketones with whole cells of Acetobacter pasteurianus GIM1.158. (URL not available)
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (URL not available)
  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric C
  • Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. (URL not available)

Sources

Technical Support Center: Troubleshooting Low Yields in the Reduction of 1-(4-Fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 1-(4-fluorophenyl)propan-1-ol via the reduction of 1-(4-fluorophenyl)propan-1-one. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific chemical transformation. Low yields can arise from a variety of factors, including suboptimal reaction conditions, reagent quality, and procedural missteps. This document provides a structured approach to troubleshooting, offering detailed explanations of the underlying chemical principles, step-by-step protocols for optimization, and visual aids to clarify complex concepts. Our goal is to empower you to diagnose and resolve issues in your synthetic workflow, leading to improved yields and product purity.

The reduction of the prochiral ketone, 1-(4-fluorophenyl)propan-1-one, is a critical step in the synthesis of various pharmaceutical intermediates.[1] Achieving high yields of the corresponding alcohol, this compound, is therefore of significant importance. This guide will focus on the common challenges associated with this reduction and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: My sodium borohydride reduction of 1-(4-fluorophenyl)propan-1-one is resulting in a very low yield. What are the most common causes?

A1: Low yields in sodium borohydride (NaBH₄) reductions are frequently traced back to a few key areas:

  • Reagent Quality: Sodium borohydride is moisture-sensitive and can decompose over time, especially if not stored under anhydrous conditions.[2] Use freshly opened or properly stored NaBH₄.

  • Solvent Choice: While NaBH₄ can be used in protic solvents like methanol or ethanol, it also reacts with them.[2] This solvent-reagent reaction consumes the hydride and can significantly lower the effective concentration of your reducing agent.

  • Reaction Temperature: While many NaBH₄ reductions are run at room temperature, controlling the temperature, especially during the addition of the reducing agent, can be critical.[3] Exothermic reactions can lead to side products. Starting at 0 °C is often a good practice.[3]

  • Stoichiometry: In theory, one mole of NaBH₄ can reduce four moles of a ketone.[4] However, in practice, it is common to use a molar excess of NaBH₄ to compensate for any decomposition and reaction with the solvent.[3][4]

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).[5]

Q2: I'm observing multiple spots on my TLC plate after the reaction, indicating the presence of byproducts. What are the likely side reactions?

A2: The presence of multiple spots on a TLC plate suggests the formation of one or more byproducts. Potential side reactions in the reduction of a ketone include:

  • Over-reduction: While less common with NaBH₄, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can potentially reduce the aromatic ring under harsh conditions.

  • Aldol Condensation: If the reaction conditions are basic and the ketone has alpha-hydrogens, an aldol condensation could occur, leading to larger, more complex molecules.

  • Cannizzaro Reaction (disproportionation): In the presence of a strong base, an aldehyde (if present as an impurity) can undergo disproportionation to an alcohol and a carboxylic acid. While less likely for a ketone, it's a possibility if there are aldehyde impurities.

Q3: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) to improve my yield?

A3: While LiAlH₄ is a more powerful reducing agent than NaBH₄ and can reduce ketones, it is also much less selective.[6][7] It will also reduce other functional groups that NaBH₄ will not, such as esters, carboxylic acids, and amides.[6][8] Furthermore, LiAlH₄ reacts violently with protic solvents like water and alcohols, requiring the use of anhydrous ethereal solvents (e.g., diethyl ether, THF).[7] While it could potentially increase the conversion of your starting material, the handling requirements are much more stringent, and the risk of reducing other functional groups on a more complex molecule is higher. For a simple ketone reduction, optimizing the NaBH₄ reaction is often a more practical first step.

Q4: My desired product is a specific enantiomer, (S)-1-(4-fluorophenyl)propan-1-ol. How can I achieve a high enantiomeric excess?

A4: The reduction of a prochiral ketone like 1-(4-fluorophenyl)propan-1-one with an achiral reducing agent like NaBH₄ will produce a racemic mixture of the (S) and (R) enantiomers.[9] To obtain a specific enantiomer with high purity, you will need to employ an asymmetric reduction method. Common strategies include:

  • Catalytic Asymmetric Reduction: This involves using a chiral catalyst, such as an oxazaborolidine (e.g., Corey-Bakshi-Shibata or CBS catalyst), in combination with a borane source.[5][10][11] This method is highly effective for achieving high enantioselectivity.

  • Biocatalytic Reduction: Enzymes, such as ketoreductases found in microorganisms like baker's yeast, can exhibit excellent stereoselectivity in ketone reductions.[10][12]

  • Chiral Reducing Agents: Using a stoichiometric amount of a chiral hydride source can also induce asymmetry.

Troubleshooting Guides

Issue 1: Low Conversion of Starting Material

If you are observing a significant amount of unreacted 1-(4-fluorophenyl)propan-1-one after the reaction, consider the following troubleshooting steps.

Potential Cause 1: Inactive Reducing Agent
  • Explanation: Sodium borohydride is susceptible to decomposition by moisture. If it has been improperly stored or is old, its reducing power will be diminished.

  • Troubleshooting Steps:

    • Use a fresh bottle of NaBH₄ or one that has been stored in a desiccator.

    • Consider titrating the NaBH₄ solution to determine its active hydride content.

Potential Cause 2: Insufficient Molar Equivalents of Reducing Agent
  • Explanation: While the stoichiometry of the reaction is 4:1 (ketone:NaBH₄), this assumes 100% purity and no competing reactions.[4] In protic solvents, some of the hydride will be consumed by the solvent.

  • Troubleshooting Steps:

    • Increase the molar equivalents of NaBH₄. A common starting point is 1.5 to 2.0 equivalents relative to the ketone.

    • Perform a small-scale experiment with varying equivalents of NaBH₄ to determine the optimal amount for your specific conditions.

Potential Cause 3: Suboptimal Reaction Temperature
  • Explanation: The rate of the reduction is temperature-dependent. If the reaction is too cold, it may proceed very slowly.

  • Troubleshooting Steps:

    • If you are running the reaction at 0 °C, try allowing it to slowly warm to room temperature after the initial addition of the reducing agent.

    • Monitor the reaction by TLC to track the disappearance of the starting material.

Issue 2: Poor Yield with Complete Conversion of Starting Material

If your starting material is fully consumed but the isolated yield of this compound is low, the issue likely lies with product loss during workup and purification or the formation of soluble byproducts.

Potential Cause 1: Product Loss During Aqueous Workup
  • Explanation: this compound has some water solubility. During the aqueous workup, a portion of the product may remain in the aqueous layer.

  • Troubleshooting Steps:

    • Perform multiple extractions (at least 3) of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[5]

    • Saturate the aqueous layer with brine (saturated NaCl solution) before extraction. This will decrease the solubility of the alcohol in the aqueous phase and drive it into the organic layer.

Potential Cause 2: Inefficient Purification
  • Explanation: Product can be lost during purification steps like column chromatography or distillation.

  • Troubleshooting Steps:

    • Column Chromatography: Ensure you are using the correct solvent system for your flash column chromatography.[13] A solvent system that is too polar may result in poor separation and co-elution with impurities. Conversely, a system that is not polar enough may lead to very slow elution and band broadening, increasing the volume of solvent and potential for loss.

    • Distillation: If you are purifying by distillation, ensure your apparatus is well-insulated to prevent heat loss and that the vacuum is stable.

Experimental Protocols

Protocol 1: Optimized Sodium Borohydride Reduction

This protocol provides a starting point for the optimized reduction of 1-(4-fluorophenyl)propan-1-one.

Materials:

  • 1-(4-Fluorophenyl)propan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-(4-fluorophenyl)propan-1-one (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise above 5-10 °C.[3]

  • After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl until the bubbling ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[13]

  • Purify the crude product by flash column chromatography on silica gel if necessary.[13]

Protocol 2: Asymmetric Reduction using a CBS Catalyst

This protocol is for the synthesis of the (S)-enantiomer of this compound.[5]

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS)

  • 1-(4-Fluorophenyl)propan-1-one

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) as a 1 M solution in toluene.[5]

  • Cool the flask to 0 °C and slowly add borane-dimethyl sulfide complex (0.6 eq).[5] Stir for 10 minutes.

  • In a separate flask, dissolve 1-(4-fluorophenyl)propan-1-one (1.0 eq) in anhydrous THF.

  • Slowly add the ketone solution to the catalyst-borane mixture at 0 °C over 30 minutes.[5]

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.[5]

  • Monitor the reaction by TLC.

  • Upon completion, cool to 0 °C and quench by the slow, dropwise addition of methanol.[5]

  • Add 1 M HCl and stir for 30 minutes.[5]

  • Extract the aqueous layer with ethyl acetate (3x).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[5]

  • Purify by flash column chromatography.[5]

Data Presentation

ParameterNaBH₄ ReductionAsymmetric CBS Reduction
Reducing Agent Sodium BorohydrideBorane-DMS with CBS catalyst
Typical Molar Eq. 1.5 - 2.00.6 (Borane), 0.1 (Catalyst)
Solvent Methanol, EthanolAnhydrous THF
Temperature 0 °C to RT0 °C to RT
Stereoselectivity RacemicHigh (typically >95% ee)
Key Considerations Reagent quality, workupAnhydrous conditions, inert atmosphere

Visualizations

Troubleshooting Workflow for Low Yields

Troubleshooting_Low_Yield Start Low Yield Observed Check_Conversion Check Reaction Conversion by TLC/GC Start->Check_Conversion Incomplete_Conversion Incomplete Conversion Check_Conversion->Incomplete_Conversion Incomplete Complete_Conversion Complete Conversion Check_Conversion->Complete_Conversion Complete Reagent_Quality Verify NaBH4 Quality (Fresh Bottle) Incomplete_Conversion->Reagent_Quality Workup_Loss Product Loss During Workup? Complete_Conversion->Workup_Loss Increase_Equivalents Increase NaBH4 Equivalents (1.5-2.0 eq) Reagent_Quality->Increase_Equivalents Optimize_Temp Optimize Temperature (Allow to warm to RT) Increase_Equivalents->Optimize_Temp Monitor_Time Increase Reaction Time (Monitor by TLC) Optimize_Temp->Monitor_Time Yes_Workup Yes Workup_Loss->Yes_Workup Likely No_Workup No Workup_Loss->No_Workup Unlikely Optimize_Extraction Optimize Extraction (Multiple Extractions, Brine Wash) Yes_Workup->Optimize_Extraction Purification_Loss Optimize Purification (Solvent System, Distillation) No_Workup->Purification_Loss

Caption: General scheme for the reduction of the ketone.

References

  • Murray, B. A. Reactions of Aldehydes and Ketones and their Derivatives. Organic Reaction Mechanisms (2016), 1-70. [Link]

  • 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. Chad's Prep. (2021-04-02). [Link]

  • Reduction of Aldehydes and Ketones. Chemistry Steps. [Link]

  • 5.11 Prochirality. Fiveable. [Link]

  • Enantioselective reduction of ketones. Wikipedia. [Link]

  • 19.15: Reductions of Ketones and Aldehydes. Chemistry LibreTexts. (2020-05-30). [Link]

  • Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. MDPI. [Link]

  • Sodium Borohydride. Common Organic Chemistry. [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. University of Massachusetts Amherst. [Link]

  • Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. PMC. [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. (2011-08-12). [Link]

  • Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology (RSC Publishing). [Link]

  • reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Reduction using sodium borohyride?. ResearchGate. (2019-12-04). [Link]

  • NaBH4 Reduction of Ketone to Alcohol 39 NaBH. University of California, Irvine. [Link]

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

  • Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4 a... ResearchGate. [Link]

  • Hydrogen. Organic Chemistry Portal. [Link]

  • (PDF) Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. ResearchGate. (2017-04-20). [Link]

  • Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism. PMC - NIH. [Link]

  • Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. Green Chemistry (RSC Publishing). [Link]

Sources

Technical Support Center: Challenges in the Chiral Resolution of 1-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 1-(4-fluorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the successful separation of this valuable chiral building block. The presence of the fluorine atom on the phenyl ring can introduce unique challenges and opportunities in resolution protocols.[1] This center is structured to address common issues encountered during enzymatic kinetic resolution, chiral High-Performance Liquid Chromatography (HPLC), and diastereomeric salt crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of this compound?

A1: The most common and effective methods for resolving racemic this compound are enzymatic kinetic resolution using lipases, chromatographic separation on a chiral stationary phase (CSP) via HPLC, and classical resolution through diastereomeric salt crystallization.[2] The choice of method often depends on the scale of the resolution, desired enantiomeric purity, and available resources.

Q2: How does the fluorine substituent impact the chiral resolution process?

A2: The fluorine atom, being highly electronegative, can influence the electronic properties of the molecule.[3] In enzymatic resolutions, this can affect the substrate's binding affinity and orientation within the enzyme's active site, potentially altering both the reaction rate and enantioselectivity.[4] For chromatographic methods, the fluorine atom can modify the interactions with the chiral stationary phase, which can be leveraged for better separation.[5]

Q3: How do I accurately determine the enantiomeric excess (ee) of my resolved sample?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for determining the enantiomeric excess of this compound.[6] By using a suitable chiral column, the two enantiomers can be separated and their respective peak areas integrated. The enantiomeric excess is then calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100%

Q4: Is racemization a concern for this compound during resolution?

A4: While secondary alcohols like this compound are generally configurationally stable, racemization can occur under harsh conditions, such as extreme pH or high temperatures.[7] It is crucial to evaluate the stability of the enantiomers under your specific resolution and work-up conditions to ensure the integrity of the chiral center.

Troubleshooting Guides

Section 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that relies on the differential rate of reaction of a chiral enzyme with the two enantiomers of a racemic substrate. Lipases are commonly employed for the resolution of secondary alcohols through enantioselective acylation or hydrolysis.[8]

Problem 1: Low or No Conversion to the Acylated Product

  • Question: I am attempting a lipase-catalyzed acylation of this compound, but I am observing very low conversion even after an extended reaction time. What are the likely causes and how can I address them?

  • Answer: Low conversion in enzymatic resolutions can be attributed to several factors, primarily related to enzyme activity and reaction equilibrium.[9]

    • Causality & Solution Workflow:

      • Inactivated Enzyme: The lipase may be inactive due to improper storage, handling, or the presence of inhibitors. Always use a fresh batch of enzyme or test its activity with a standard substrate.

      • Suboptimal Solvent: The choice of solvent is critical. Highly polar solvents can strip the essential water layer from the enzyme, leading to deactivation.[9] Non-polar organic solvents like hexane, heptane, or toluene are generally preferred for lipase-catalyzed acylations.[10] A screening of different solvents is recommended.

      • Inappropriate Acyl Donor: The nature of the acyl donor can significantly impact the reaction rate. Vinyl acetate is often an excellent choice as the vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward.[8] If using an acid as the acyl donor, the water produced can lead to the reverse hydrolysis reaction. In such cases, the addition of molecular sieves to remove water is beneficial.[10]

      • Unfavorable Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation.[11] The optimal temperature for most lipases is typically between 30-60°C. It's advisable to perform the reaction at a moderate temperature (e.g., 40°C) initially and optimize from there.

      • Product Inhibition: The acylated product or the co-product (e.g., acetic acid if using vinyl acetate) may inhibit the enzyme. While less common for this type of reaction, if suspected, strategies like in-situ product removal could be explored, though this is often complex.

Problem 2: Low Enantioselectivity (ee)

  • Question: My enzymatic resolution is proceeding with good conversion, but the enantiomeric excess (ee) of both the remaining alcohol and the acylated product is low. How can I improve the enantioselectivity?

  • Answer: Low enantioselectivity indicates that the enzyme does not sufficiently differentiate between the two enantiomers of this compound.

    • Causality & Solution Workflow:

      • Enzyme Selection: The primary determinant of enantioselectivity is the enzyme itself. It is highly recommended to screen a variety of lipases from different sources (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia lipase (PCL), Rhizomucor miehei lipase).[8] Different lipases can exhibit varying and sometimes opposite enantiopreferences.[12]

      • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the difference in the activation energies for the reaction of the two enantiomers.[6]

      • Solvent Choice: The solvent can influence the enzyme's conformation and, consequently, its enantioselectivity. A systematic screening of solvents with varying polarities is a crucial optimization step.

      • Acyl Donor Structure: The steric and electronic properties of the acyl donor can affect how the substrate fits into the enzyme's active site. Experimenting with different acyl donors (e.g., vinyl propionate, vinyl butyrate) can sometimes lead to improved enantioselectivity.

Parameter Recommendation for Improving Enantioselectivity Rationale
Enzyme Screen multiple lipases (e.g., CALB, PCL, Amano AK)Different enzymes have distinct active site geometries, leading to varying enantiopreferences.[8]
Temperature Decrease the reaction temperature (e.g., from 40°C to 25°C)Enhances the energetic discrimination between the two enantiomers.[6]
Solvent Screen a range of non-polar to moderately polar solventsThe solvent can modulate the enzyme's flexibility and substrate binding.
Acyl Donor Vary the chain length and branching of the acyl groupCan influence the steric fit within the enzyme's active site.
Section 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP).

Problem 1: Poor or No Resolution of Enantiomers (Rs < 1.5)

  • Question: I am trying to separate the enantiomers of this compound on a chiral column, but the peaks are co-eluting or have very poor resolution. What steps should I take to improve the separation?

  • Answer: Poor resolution in chiral HPLC is a common challenge that can often be overcome by systematic method development.[13]

    • Causality & Solution Workflow:

      • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For secondary alcohols like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose like Chiralcel® OD-H or Chiralpak® AD-H) are excellent starting points.[1] If one type of polysaccharide CSP does not provide separation, try another with a different chiral selector.

      • Suboptimal Mobile Phase: In normal phase mode, the ratio of the non-polar solvent (e.g., hexane or heptane) to the polar modifier (e.g., isopropanol or ethanol) is key.[13]

        • To increase retention and potentially improve resolution: Decrease the percentage of the alcohol modifier.

        • To alter selectivity: Switch the alcohol modifier (e.g., from isopropanol to ethanol).

      • Temperature Effects: Temperature can significantly influence chiral recognition.[13] It is advisable to use a column oven and investigate the effect of both increasing and decreasing the temperature on the resolution.

      • Flow Rate: Chiral separations can be sensitive to the flow rate. Lowering the flow rate can sometimes lead to better resolution, although it will increase the analysis time.[13]

Problem 2: Peak Tailing or Broadening

  • Question: I am able to achieve some separation, but my peaks are broad and tailing, which is affecting quantification and purity assessment. What could be the cause?

  • Answer: Poor peak shape in HPLC can be due to a variety of factors, including secondary interactions, column issues, or extra-column effects.[14]

    • Causality & Solution Workflow:

      • Secondary Interactions: Although this compound is a neutral molecule, there might be minor interactions with active sites on the silica support of the CSP. While less common for neutral compounds, the addition of a very small amount of an additive like trifluoroacetic acid (for acidic impurities) or diethylamine (for basic impurities) to the mobile phase could be explored, but with caution as it can also negatively impact the separation.

      • Column Overload: Injecting too much sample can lead to peak broadening and fronting.[15] Reduce the injection volume or dilute the sample.

      • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening.[15] Ensure that the HPLC system is properly configured with minimal dead volume.

      • Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Try flushing the column with a strong solvent or, if necessary, replace the column.

Section 3: Diastereomeric Salt Crystallization

This classical method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts, which ideally have different solubilities in a given solvent, allowing for their separation by fractional crystallization.[16]

Problem 1: No Crystal Formation

  • Question: I have reacted my racemic this compound with a chiral resolving agent, but I am unable to get any crystals to form. What should I do?

  • Answer: The inability to form crystals is typically a solubility issue.[2]

    • Causality & Solution Workflow:

      • High Solubility of Diastereomeric Salts: The diastereomeric salts may be too soluble in the chosen solvent.

        • Solution: Systematically screen a range of solvents with different polarities. If the salts are too soluble in a polar solvent like ethanol, try a less polar solvent or a mixture of solvents (e.g., ethanol/hexane).

      • Insufficient Supersaturation: The solution may not be supersaturated enough for nucleation to occur.

        • Solution: Slowly evaporate the solvent to increase the concentration. Alternatively, cool the solution slowly. Seeding the solution with a small crystal (if available) can also induce crystallization.

      • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemate is crucial. While a 1:1 ratio is a common starting point, it should be optimized.[17]

Problem 2: Low Diastereomeric Excess (de) and Enantiomeric Excess (ee) of the Crystals

  • Question: I have managed to obtain crystals, but after isolation and liberation of the free alcohol, the enantiomeric excess is very low. Why is this happening?

  • Answer: Low ee in the final product is a result of poor diastereoselectivity in the crystallization process.[17]

    • Causality & Solution Workflow:

      • Inappropriate Resolving Agent: The chosen resolving agent may not form diastereomeric salts with a significant enough difference in their crystal lattice energies and, consequently, their solubilities.

        • Solution: The selection of a resolving agent is often empirical. For an alcohol, it must first be derivatized to an acid (e.g., by reacting with phthalic or maleic anhydride) to be resolved with a chiral base (e.g., brucine, strychnine, or a chiral amine).[18][19] Alternatively, if the alcohol has a basic handle, a chiral acid like tartaric acid or mandelic acid can be used.

      • Poor Solvent Choice: The solvent plays a critical role in modulating the solubility difference between the diastereomeric salts. A solvent that maximizes this difference is required.[17]

        • Solution: Extensive solvent screening is necessary.

      • Crystallization Conditions: The rate of cooling and the final crystallization temperature can significantly impact the purity of the crystals. Rapid cooling can lead to the co-precipitation of both diastereomers.

        • Solution: Employ a slow, controlled cooling profile.

      • Solid Solution Formation: In some cases, the two diastereomeric salts can co-crystallize to form a solid solution, which makes separation by simple crystallization very difficult.[16] This is a challenging problem that may require more advanced techniques or a complete change of resolving agent or solvent system.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution

This protocol provides a general starting point for the enzymatic resolution of racemic this compound.

  • To a solution of racemic this compound (1.0 eq.) in a suitable organic solvent (e.g., toluene or hexane, 10-20 mL per gram of substrate), add the acyl donor (e.g., vinyl acetate, 1.5-3.0 eq.).

  • Add the lipase (e.g., immobilized Candida antarctica lipase B, Novozym® 435, typically 10-50% by weight of the substrate).

  • Stir the mixture at a controlled temperature (e.g., 30-40°C) in an incubator shaker.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

  • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Remove the solvent and excess acyl donor under reduced pressure.

  • Separate the unreacted alcohol from the ester product by column chromatography on silica gel.

Protocol 2: Chiral HPLC Method Development Starting Point

This protocol outlines initial conditions for developing a chiral HPLC method for the analysis of this compound.

  • Column: Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.

Optimization Strategy:

  • If no separation is observed, change the mobile phase composition to 95:5 and 80:20 (Hexane:Isopropanol).

  • If resolution is still poor, switch the alcohol modifier to ethanol and repeat step 1.

  • If necessary, screen other polysaccharide-based chiral columns.

Diagrams and Workflows

Troubleshooting Low Enantioselectivity in Enzymatic Resolution

G start Low Enantioselectivity (ee) enzyme Is the enzyme optimal? start->enzyme temp Is the temperature too high? enzyme->temp Yes screen_enzymes Action: Screen different lipases (e.g., CALB, PCL, Amano AK) enzyme->screen_enzymes No solvent Is the solvent appropriate? temp->solvent No lower_temp Action: Decrease reaction temperature temp->lower_temp Yes acyl_donor Can the acyl donor be changed? solvent->acyl_donor Yes screen_solvents Action: Screen alternative solvents (e.g., Heptane, MTBE) solvent->screen_solvents No change_acyl Action: Try different acyl donors (e.g., vinyl propionate) acyl_donor->change_acyl Yes end_node Improved Enantioselectivity acyl_donor->end_node No screen_enzymes->end_node lower_temp->end_node screen_solvents->end_node change_acyl->end_node

Caption: Troubleshooting workflow for low enantioselectivity.

Chiral HPLC Method Development Workflow

G start Start: Separate Enantiomers of This compound select_csp Select Polysaccharide CSP (e.g., Chiralpak AD-H) start->select_csp initial_mp Initial Mobile Phase: Hexane/IPA (90:10) select_csp->initial_mp check_res Resolution (Rs) > 1.5? initial_mp->check_res adjust_modifier Adjust % Modifier (e.g., 95:5 or 85:15) check_res->adjust_modifier No success Success: Baseline Separation check_res->success Yes adjust_modifier->check_res Re-evaluate change_modifier Change Modifier (e.g., to Ethanol) adjust_modifier->change_modifier Still Poor change_modifier->adjust_modifier Re-optimize change_csp Select Different CSP change_modifier->change_csp Still Poor change_csp->initial_mp

Caption: Workflow for chiral HPLC method development.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Chiral Separation of 1-(4-Chlorophenyl)ethanol.
  • BenchChem. (2025). Troubleshooting low enantiomeric excess in chiral resolution experiments.
  • BenchChem. (2025). Overcoming low conversion in enzymatic resolution of 1-phenyl-2-propanol.
  • BenchChem. (2025). Technical Support Center: Enhancing the Efficiency of Chiral Resolution of HPG Enantiomers.
  • O'Hagan, D. (2008). Enzymatic synthesis of fluorinated compounds. PMC. Retrieved from [Link]

  • de Gonzalo, G., et al. (2021). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. MDPI. Retrieved from [Link]

  • Pellissier, H. (Ed.). (2003).
  • Gómez-Pantoja, D. M., et al. (2023). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Publishing. Retrieved from [Link]

  • BenchChem. (2025). Key characteristics of (S)-2-(4-Fluorophenyl)propan-1-ol for preliminary studies.
  • Kurt, M., & Cil, E. (2012). Kinetic Resolution of Racemic 1-phenyl 1-propanol by Lipase Catalyzed Enantioselective Esterification Reaction. PubMed. Retrieved from [Link]

  • Silverman, R. B., & Abeles, R. H. (1986). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. Retrieved from [Link]

  • Nawrocki, J., & Rigney, M. P. (1995). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.
  • Kiss, V., et al. (2006).
  • Farkas, E., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Retrieved from [Link]

  • Rahman, M. M., et al. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.
  • de Gonzalo, G., et al. (2001). Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, key intermediates in the synthesis of (-)-Paroxetine. PubMed. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology.
  • Kiss, V., et al. (2006). Enantioseparation of secondary alcohols by diastereoisomeric salt formation. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Immobilized lipase screening towards continuous-flow kinetic resolution of (±)-1,2-propanediol. Retrieved from [Link]

  • Li, Z., & Zheng, R. (2023). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art.
  • Umstead, W. J., & Ferraro, J. M. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel Chiral Technologies.
  • ResearchGate. (n.d.). HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol. Retrieved from [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]

  • Wipf, P., & Kerekes, A. D. (2003). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. Chirality.
  • Müller, K., et al. (2007). Fluorine substituent effects (on bioactivity).
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

  • Gotor-Fernández, V., & Gotor, V. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Retrieved from [Link]

  • Mathebula, N. P., et al. (2017).
  • Smith, A. M., et al. (2017). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers. Retrieved from [Link]

  • Sparaco, R., et al. (2023). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. PMC. Retrieved from [Link]

  • Agilent Technologies. (2010). Video Notes LC Troubleshooting Series Peak Broadening. Retrieved from [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Shvo, Y., & Dicker, I. B. (2009).
  • Martinez-Gonzalez, A. I., et al. (2017). In vitro Inhibition of Pancreatic Lipase by Polyphenols: A Kinetic, Fluorescence Spectroscopy and Molecular Docking Study. PubMed.
  • Gong, Y., et al. (2023). Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B.
  • Zhang, W., & Ma, J. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. Retrieved from [Link]

  • Agilent Technologies. (2017). HPLC Tips and Troubleshooting 20 - Broad Unusual Peaks. YouTube.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Enantioselective Synthesis of 1-(4-Bromophenyl)-1-phenylethanol.
  • Gedey, S., et al. (2002). Enantiocomplementary enzymatic resolution of the chiral auxiliary: cis,cis-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol and the molecular basis for the high enantioselectivity of subtilisin Carlsberg. PubMed.
  • ResearchGate. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Retrieved from [Link]

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Optimizing mobile phase for chiral HPLC separation of 1-(4-Fluorophenyl)propan-1-ol enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Optimizing Mobile Phase for Chiral HPLC Separation of 1-(4-Fluorophenyl)propan-1-ol Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support guide for the enantioseparation of this compound. This molecule is a critical chiral building block in modern organic synthesis, where enantiomeric purity is paramount for ensuring the efficacy and safety of downstream products.[1][2] Achieving robust, baseline separation of its enantiomers requires a systematic approach to high-performance liquid chromatography (HPLC) method development, with mobile phase optimization being the most critical factor.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot your separations.

Method Development & Optimization FAQs

Q1: What are the recommended starting conditions for separating this compound enantiomers?

Answer: For a neutral analyte like this compound, the highest probability of success comes from screening polysaccharide-based chiral stationary phases (CSPs) under normal phase conditions.

Scientific Rationale: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, offer a wide range of chiral recognition mechanisms including hydrogen bonding, π-π interactions, and steric hindrance.[3] These multimodal interactions are highly effective for resolving a broad array of chiral compounds.[3][4] Normal phase mode, typically using a non-polar alkane and a polar alcohol modifier, is the standard approach for these columns and provides excellent selectivity for many analytes.[5]

Recommended Starting Protocol:

  • Chiral Stationary Phase (CSP): Begin by screening columns with complementary selectivities. A good starting point is one amylose-based and one cellulose-based column.

    • Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H, Chiralpak® IA, etc.)

    • Secondary Recommendation: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H, etc.)

  • Mobile Phase: An isocratic mixture of n-hexane and an alcohol modifier.[6]

    • Screening Composition: 90:10 (v/v) n-Hexane / Isopropanol (IPA).

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column. Chiral separations often benefit from lower flow rates, which can be explored during optimization.[7][8]

  • Temperature: Ambient (e.g., 25 °C). Maintain a stable temperature to ensure reproducible retention times.[8]

  • Detection: UV at a suitable wavelength, such as 254 nm or 220 nm, based on the UV absorbance of the fluorophenyl group.

Q2: I see partial separation with the initial screening conditions. How do I optimize the alcohol modifier concentration?

Answer: Systematically adjust the percentage of the alcohol modifier (e.g., Isopropanol) in the mobile phase. Decreasing the alcohol content will increase retention and generally improve resolution, while increasing it will shorten the analysis time.

Scientific Rationale: In normal phase chromatography, the alcohol modifier is the strong eluting solvent. It competes with the analyte for polar interaction sites (e.g., carbamate groups) on the chiral stationary phase.

  • Lower Alcohol %: Reduces the mobile phase's elution strength. This leads to longer retention times, allowing for more interactions between the enantiomers and the CSP, which can enhance chiral recognition and improve the resolution (Rs).

  • Higher Alcohol %: Increases the mobile phase's elution strength, causing the analyte to elute faster. This is useful for reducing long run times but can sacrifice resolution if the enantiomers do not have sufficient time to be differentiated by the CSP.

Experimental Protocol for Optimization:

  • Establish Baseline: Use the initial 90:10 (v/v) n-Hexane/IPA chromatogram as your baseline.

  • Systematic Adjustment: Prepare and run mobile phases with varying IPA content. A logical sequence would be:

    • 95:5 (n-Hexane/IPA)

    • 85:15 (n-Hexane/IPA)

    • 80:20 (n-Hexane/IPA)

  • Data Evaluation: For each condition, calculate the retention factor (k'), selectivity (α), and resolution (Rs). Tabulate the results to identify the optimal balance between resolution and analysis time.

Table 1: Effect of Isopropanol (IPA) Concentration on Chiral Separation

Mobile Phase (n-Hexane:IPA) Retention Time (Enantiomer 1, min) Retention Time (Enantiomer 2, min) Selectivity (α) Resolution (Rs)
95:5 15.2 17.8 1.18 2.1
90:10 9.8 11.1 1.15 1.8
85:15 6.5 7.2 1.12 1.4

| 80:20 | 4.1 | 4.4 | 1.08 | 0.9 |

Note: Data are representative examples to illustrate the trend.

Q3: What is the effect of using different alcohol modifiers like ethanol (EtOH) vs. isopropanol (IPA)?

Answer: The choice of alcohol modifier can significantly alter the selectivity of the separation. If optimization with IPA is unsuccessful, screening other alcohols like ethanol is a critical next step.

Scientific Rationale: Different alcohol modifiers can change the conformation of the polysaccharide polymer chains on the CSP.[9] This alteration of the CSP's three-dimensional structure can expose or conceal chiral recognition sites, leading to dramatic changes in enantioselectivity (α).[9][10] The polarity of alcohols follows the trend of Methanol > Ethanol > 1-Propanol > Isopropanol. Less polar alcohols, like IPA, often provide higher selectivity.[11] In some cases, a complete reversal of the enantiomer elution order can be observed when switching between alcohols.[12][13]

Workflow for Screening Alcohol Modifiers:

Caption: Workflow for screening and selecting an alcohol modifier.

Troubleshooting Guide

Q4: My peaks are showing significant tailing. Should I use a mobile phase additive?

Answer: Peak tailing for a neutral alcohol analyte is often caused by secondary interactions with active sites on the silica support of the CSP. While additives are a common solution, they should be used judiciously.

Scientific Rationale: The hydroxyl group on this compound can form strong hydrogen bonds with residual acidic silanol groups on the silica surface, which are not perfectly covered by the chiral selector.[7] This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer than the main peak, resulting in tailing.

For acidic or basic analytes, acidic or basic additives are used to suppress the ionization of the analyte and/or saturate these secondary interaction sites.[14][15][16] For a neutral alcohol, adding a small amount of a competing polar substance can sometimes improve peak shape.

Troubleshooting Steps for Peak Tailing:

  • Confirm System Suitability: First, ensure the tailing is not from extra-column effects (e.g., improper fittings, dead volume) or a contaminated/old column.

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.[7][17]

  • Introduce a Competing Additive (If Necessary):

    • Option A (Mild): Try adding a small percentage (e.g., 1-2%) of a different alcohol, like ethanol, to your hexane/IPA mobile phase. This can sometimes passivate active sites without drastically altering selectivity.

    • Option B (Basic Additive): As a last resort for severe tailing on a silica-based CSP, a very small concentration of a basic additive like Diethylamine (DEA) (e.g., 0.05% - 0.1%) can be tested.[7] Be aware that additives can have memory effects on the column.[14]

  • Column Flushing: If an additive is used, ensure the column is thoroughly flushed and re-equilibrated before returning to a method without the additive.

Q5: I have poor or no resolution between the enantiomers. What should I do?

Answer: Poor resolution is the most common challenge in chiral separations. It requires a systematic troubleshooting approach that evaluates the mobile phase, stationary phase, and other chromatographic parameters.

Scientific Rationale: Resolution (Rs) is a function of column efficiency (N), selectivity (α), and retention factor (k'). To improve resolution, one or more of these factors must be increased. Selectivity (α), the separation factor between the two enantiomer peaks, is the most powerful component to manipulate in chiral separations.

Troubleshooting Decision Tree for Poor Resolution:

Caption: A decision tree for troubleshooting poor chiral resolution.

Q6: My retention times are drifting and not reproducible. What is the cause?

Answer: Retention time drift is typically caused by inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.

Scientific Rationale: Chiral stationary phases can take a significant amount of time to fully equilibrate with the mobile phase. The mobile phase components, particularly the alcohol modifier, partition into the stationary phase, and a stable equilibrium is required for reproducible chromatography.[9] Any change to this equilibrium will manifest as drifting retention times.

Checklist for Stabilizing Retention Times:

  • Column Equilibration: Ensure the column is flushed with at least 20-30 column volumes of the new mobile phase before starting analysis. For polysaccharide CSPs, this can sometimes take longer.[8]

  • Mobile Phase Preparation: Prepare fresh mobile phase daily. The volatile component (n-hexane) can evaporate over time, increasing the relative percentage of the alcohol and decreasing retention times. Keep the mobile phase reservoir sealed.[7]

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause significant shifts in retention.[8]

  • System Degassing: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump, which can cause flow rate inconsistencies.

References

  • Z. S. Breitbach, C. J. Regalado, D. W. Armstrong, Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase, J Chromatogr A, 2005. [Link]

  • S. C. R. L. Santos et al., The effect of mobile phase composition on the chiral separation of compounds, ResearchGate, 2021. [Link]

  • X. Zhang, J. T. Lee, W. R. Erickson, Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column, ResearchGate, 2008. [Link]

  • National Center for Biotechnology Information, this compound, PubChem Compound Summary for CID 102470. [Link]

  • Daicel Chiral Technologies, Troubleshoot Chiral Column Performance: Efficiency & Resolution, Daicel Chiral Technologies. [Link]

  • R. M. Wenslow, T. Wang, Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase, ResearchGate, 2001. [Link]

  • National Center for Biotechnology Information, (S)-1-(4-Fluorophenyl)-2-propanol, PubChem Compound Summary for CID 11205883. [Link]

  • Daicel Chiral Technologies, CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives, Daicel Chiral Technologies, 2021. [Link]

  • S. H. Lee, Y. I. Kim, J. J. Ryoo, Enantiomer separation of phenlypropanol using amide type chiral stationary phases, ResearchGate, 2013. [Link]

  • Waters Corporation, Troubleshooting Peak Shape Problems in HPLC, Waters Corporation. [Link]

  • L. Yu, S. Wang, S. Zeng, Chiral mobile phase additives in HPLC enantioseparations, PubMed, 2019. [Link]

  • Regis Technologies, Getting Started with Chiral Method Development Part Three: Method Development Optimization, Regis Technologies, 2023. [Link]

  • Regis Technologies, CHIRAL STATIONARY PHASES, Regis Technologies. [Link]

  • ResearchGate, (A‐D) HPLC separation of racemic 1‐phenyl‐2‐propanol..., ResearchGate, 2020. [Link]

  • C. C. C. C. Pais et al., Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods, MDPI, 2022. [Link]

  • L. Yu, S. Wang, S. Zeng, Chiral Mobile-Phase Additives in HPLC Enantioseparations, Springer Nature Experiments, 2019. [Link]

  • V. Kannappan, Chiral HPLC separation: strategy and approaches, Chiralpedia, 2022. [Link]

  • VTechWorks, CHIRAL SEPARATIONS INTRODUCTION, VTechWorks. [Link]

  • F. De Luca et al., HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase, MDPI, 2022. [Link]

  • M. Dobó et al., Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases..., Repository of the Academy's Library, 2025. [Link]

  • A. Cavazzini et al., Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs..., MDPI, 2022. [Link]

  • M. Dobó et al., (PDF) Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases..., ResearchGate, 2025. [Link]

Sources

Technical Support Center: Stereochemical Integrity of 1-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(4-Fluorophenyl)propan-1-ol. This guide is designed to provide expert advice and actionable solutions for preventing the unintended racemization of this valuable chiral building block during synthetic manipulations. Maintaining enantiomeric purity is critical for ensuring the desired efficacy and safety profile of pharmaceutical intermediates and final products.

This document is structured into two main sections: a Troubleshooting Guide for addressing issues as they arise in the lab, and a Frequently Asked Questions (FAQs) section for proactive experimental design and best practices.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific experimental observations indicating a loss of enantiomeric excess (ee). Each problem is followed by an analysis of the probable chemical causes and a set of recommended solutions.

Problem 1: Significant loss of enantiomeric excess (ee) is observed after a reaction performed under acidic conditions.
  • Probable Cause: The stereocenter of this compound is a secondary benzylic alcohol. Benzylic alcohols are particularly susceptible to acid-catalyzed racemization because the hydroxyl group can be protonated, turning it into a good leaving group (water). Departure of water generates a planar, achiral benzylic carbocation intermediate.[1] The stability of this carbocation is enhanced by the phenyl ring. Subsequent nucleophilic attack (e.g., by water or another nucleophile in the mixture) can occur from either face of the planar carbocation with equal probability, leading to a racemic mixture. Even weak Brønsted acids can facilitate this process.[1]

  • Recommended Solutions:

    • Temperature Control: Immediately reduce the reaction temperature. Racemization processes, like most reactions, have a kinetic barrier. Lowering the temperature to 0 °C, -20 °C, or even lower can dramatically slow the rate of carbocation formation.[2]

    • Use Milder Acid Catalysts: Replace strong Brønsted acids (e.g., H₂SO₄, HCl, TsOH) with milder alternatives. Consider using pyridinium p-toluenesulfonate (PPTS) or employing solid acid catalysts like acidic resins (e.g., Dowex 50W) that can be easily filtered off, minimizing exposure time during workup.[1]

    • Minimize Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.

    • Solvent Selection: Employ non-polar, aprotic solvents (e.g., dichloromethane, toluene, hexanes). Polar protic solvents can facilitate the ionization process and stabilize the carbocation intermediate, accelerating racemization.

    • Careful Workup: Quench the reaction by pouring it into a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst promptly. Ensure the aqueous layer is basic (pH > 7) before proceeding with extraction.

Workflow: Mitigating Acid-Catalyzed Racemization

cluster_immediate Immediate Actions cluster_reoptimization Reaction Re-optimization start Problem: Loss of ee in Acidic Reaction temp Lower Reaction Temperature (e.g., to 0 °C or below) start->temp monitor Monitor Reaction Closely (TLC, LC-MS) start->monitor acid Switch to Milder Acid (e.g., PPTS, Acidic Resin) temp->acid workup Design Cold, Basic Quench (e.g., Cold NaHCO₃) monitor->workup solvent Use Aprotic, Non-Polar Solvent (e.g., DCM, Toluene) acid->solvent solvent->workup

Sources

Technical Support Center: Catalyst Deactivation and Regeneration in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalyst Deactivation and Regeneration in Asymmetric Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with catalyst stability and performance in their experiments. Here, we delve into the root causes of catalyst deactivation, provide practical troubleshooting guides in a question-and-answer format, and offer detailed protocols for catalyst regeneration. Our approach is grounded in scientific principles and field-proven insights to ensure the integrity and reproducibility of your work.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses common questions regarding the principles of catalyst deactivation and regeneration in the context of asymmetric synthesis.

Q1: What are the primary mechanisms of catalyst deactivation in homogeneous asymmetric catalysis?

A1: Catalyst deactivation is the gradual loss of catalytic activity or selectivity over time.[1] In homogeneous asymmetric catalysis, deactivation can be broadly categorized into chemical, thermal, and mechanical mechanisms.[2][3] The most relevant for solution-phase asymmetric reactions include:

  • Poisoning: Strong binding of impurities from substrates, solvents, or the reaction environment to the active sites of the catalyst.[4]

  • Ligand Degradation: Chemical modification of the chiral ligand, such as oxidation of phosphine ligands, which alters the steric and electronic properties of the catalyst.[5]

  • Metal Center Alteration: Changes in the oxidation state of the metal (e.g., reduction to an inactive metallic state) or formation of inactive metal aggregates or clusters.[6][7]

  • Formation of Inactive Catalyst Species: The catalyst can be converted into a stable, catalytically inactive complex, such as the formation of inactive dimers or η6-arene rhodium complexes.[6]

  • Product Inhibition: The product of the reaction can coordinate to the catalyst, preventing it from participating in further catalytic cycles.[6]

Q2: How can I differentiate between a loss of catalytic activity and a loss of enantioselectivity?

A2: Differentiating between loss of activity (conversion) and loss of enantioselectivity (enantiomeric excess, ee) is crucial for diagnosing the deactivation mechanism.

  • Loss of Activity with Maintained Enantioselectivity: This often suggests that a portion of the catalyst is completely deactivated (e.g., metal aggregation or irreversible poisoning of some active sites), while the remaining active catalyst functions correctly. The reaction rate slows down, but the product formed still has high ee.

  • Loss of Enantioselectivity with Maintained Activity: This scenario points towards a modification of the chiral environment of the catalyst. The catalyst is still turning over the substrate, but the stereochemical control is compromised. This could be due to partial ligand degradation, a change in the active species' coordination, or the emergence of a non-selective catalytic pathway.

  • Simultaneous Loss of Activity and Enantioselectivity: This indicates a more severe degradation of the catalyst, where both the number of active sites and their chiral integrity are compromised.

Q3: Can the solvent choice influence catalyst stability?

A3: Absolutely. The solvent plays a critical role in the stability and performance of a homogeneous catalyst. A suboptimal solvent can lead to:

  • Catalyst Precipitation: Poor solubility of the catalyst or intermediates can lead to them falling out of solution.

  • Undesired Solvent-Catalyst Interactions: Some solvents can coordinate to the metal center and inhibit substrate binding.

  • Promotion of Deactivation Pathways: Protic solvents might react with sensitive metal-ligand bonds.[6] The polarity of the solvent can also influence the stability of charged intermediates and transition states, potentially favoring deactivation pathways.[8]

Q4: What are common impurities in substrates and reagents that can poison a chiral catalyst?

A4: Impurities, even in trace amounts, can act as potent catalyst poisons. Common culprits include:

  • Sulfur and Phosphorus Compounds: Often found in starting materials, these can irreversibly bind to the metal center.

  • Oxygen: For air-sensitive catalysts, particularly those with phosphine ligands, oxygen can lead to the oxidation of the ligand or the metal center.[5]

  • Water: Can hydrolyze sensitive catalyst components or alter the catalytic cycle.[6]

  • Halides: Can coordinate to the metal center and alter its reactivity and selectivity.[9]

  • Other Metals: Trace metal impurities can interfere with the catalytic cycle or promote side reactions.

Section 2: Troubleshooting Guides for Common Issues

This section provides a problem-and-solution framework for specific issues you might encounter during your experiments.

Scenario 1: Asymmetric Hydrogenation

Problem: "I am performing a Ru-BINAP catalyzed asymmetric hydrogenation of a ketone. The reaction is sluggish, and the conversion has stalled, but the ee of the product formed is still high."

dot

Caption: Troubleshooting low ee in Jacobsen-Katsuki epoxidation.

Analysis and Solution:

Low enantioselectivity in a Jacobsen-Katsuki epoxidation often points to issues with the catalyst's chiral environment or the presence of a competing non-selective reaction pathway.

  • Causality:

    • Substrate Suitability: Not all alkenes are ideal substrates. For instance, cis-1,2-disubstituted alkenes are generally excellent substrates, while trans-1,2-disubstituted alkenes can give poor results with Jacobsen's catalysts. [10] * Axial Donor Ligand: The presence and nature of an axial donor ligand can significantly influence selectivity. [10]For some substrates, the addition of a co-catalyst like a pyridine N-oxide derivative is necessary to achieve high enantioselectivity. [10] * Oxidant Quality: The purity and pH of the oxidant (commonly bleach, NaOCl) are critical. An incorrect pH can lead to catalyst degradation or promote side reactions.

  • Troubleshooting Steps:

    • Review Substrate Compatibility: Consult literature to confirm that your specific substrate is suitable for this catalytic system.

    • Optimize Axial Ligand: If not already present, try adding a pyridine N-oxide co-catalyst.

    • Check Oxidant: Use a fresh, high-quality source of the oxidant. If using bleach, check its pH and adjust if necessary.

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C), as this can often improve enantioselectivity.

Section 3: Protocols for Catalyst Regeneration

This section provides generalized, step-by-step methodologies for attempting to regenerate deactivated homogeneous chiral catalysts. Note: The success of these procedures is highly dependent on the specific catalyst and the deactivation mechanism.

Protocol 1: Regeneration of an Oxidized Chiral Phosphine-Metal Catalyst

Objective: To regenerate a chiral phosphine-metal catalyst (e.g., Rh-BINAP) that has been partially or fully deactivated due to oxidation of the phosphine ligand.

Principle: Phosphine oxides can sometimes be reduced back to phosphines using appropriate reducing agents. This protocol aims to reduce the phosphine oxide ligand in situ or after recovery of the catalyst complex.

Methodology:

  • Reaction Quenching and Catalyst Isolation (Optional but Recommended):

    • After the reaction, remove the volatile components under reduced pressure.

    • If possible, precipitate the catalyst complex by adding a non-polar solvent (e.g., hexane).

    • Isolate the solid catalyst by filtration or decantation under an inert atmosphere.

  • Reduction of the Phosphine Oxide:

    • Dissolve the crude catalyst residue or isolated complex in a dry, deoxygenated solvent (e.g., toluene or THF).

    • Add a suitable reducing agent. A common choice is triphenylphosphine (PPh₃) in excess, which can act as an oxygen scavenger, or a silane reducing agent like trichlorosilane (HSiCl₃) with a tertiary amine base.

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) under an inert atmosphere for several hours.

    • Monitor the reduction by ³¹P NMR spectroscopy, looking for the disappearance of the phosphine oxide signal and the reappearance of the phosphine signal.

  • Purification and Reuse:

    • Once the reduction is complete, the regenerated catalyst can be used directly in a subsequent reaction, or it can be purified by precipitation and redissolution.

Protocol 2: Re-solubilizing and Reactivating Aggregated Metal Catalysts

Objective: To disaggregate and reactivate a homogeneous catalyst that has formed inactive metal nanoparticles or clusters.

Principle: The addition of a strong coordinating ligand can sometimes break up metal aggregates and re-form the active monomeric catalyst complex.

Methodology:

  • Observation: This procedure is relevant when you observe the formation of a black precipitate (indicative of metal nanoparticles) in your reaction mixture.

  • Ligand Addition:

    • To the reaction mixture containing the suspected metal aggregates, add an excess of the fresh chiral ligand (e.g., 2-5 equivalents relative to the initial catalyst loading).

    • Stir the mixture, possibly with gentle heating, under an inert atmosphere. The dissolution of the black precipitate may indicate the regeneration of the soluble catalyst complex.

  • Re-initiation of the Reaction:

    • If the precipitate dissolves, you can attempt to restart the reaction by ensuring all other reagents are still present in sufficient quantities.

Table 1: Summary of Common Deactivation Mechanisms and Regeneration Strategies

Deactivation MechanismCommon Catalyst Types AffectedSymptomsRegeneration/Mitigation Strategy
Phosphine Ligand Oxidation Rh-BINAP, Ru-BINAP, Pd-phosphine complexesLoss of activity and/or enantioselectivity- Strict exclusion of air.- Use of bulky phosphine ligands to slow oxidation.<[5]br>- Reduction with PPh₃ or silanes.
Metal Aggregation/Precipitation Pd, Rh, Ru complexesFormation of black precipitate, loss of activity- Addition of excess ligand to re-solubilize.- Use of more strongly coordinating ligands.
Formation of Inactive Dimers Rh-based hydrogenation catalystsGradual loss of activity- Change solvent to one that disfavors dimer formation.- Modify reaction conditions (temperature, concentration).
Product Inhibition VariousReaction rate decreases as product concentration increases- Remove product as it is formed (if feasible).- Use a higher catalyst loading.
Poisoning by Impurities All typesSharp drop in activity- Rigorous purification of substrates and solvents.- Use of scavenger resins or guard beds.

Section 4: Visualizing Deactivation and Regeneration Pathways

Catalyst Deactivation Pathways

The following diagram illustrates common deactivation pathways for a generic chiral metal catalyst.

dot

Deactivation_Pathways Active_Catalyst Active Chiral Catalyst [LM-S] Inactive_Dimer Inactive Dimer [(LM)₂] Active_Catalyst->Inactive_Dimer Dimerization Oxidized_Ligand Oxidized Ligand Complex [LₒₓM-S] Active_Catalyst->Oxidized_Ligand Oxidation (e.g., by O₂) Metal_Aggregate Metal Aggregate [M]ₙ Active_Catalyst->Metal_Aggregate Ligand Loss & Aggregation Poisoned_Catalyst Poisoned Catalyst [LM-P] Active_Catalyst->Poisoned_Catalyst Poisoning (by impurity P) Regeneration_Workflow Start Deactivated Catalyst (Low Activity/ee) Analysis Analyze Reaction Mixture (NMR, MS, Visual) Start->Analysis Precipitate Precipitate Observed? Analysis->Precipitate Oxidation Evidence of Oxidation? (e.g., ³¹P NMR) Precipitate->Oxidation No Regen_Aggregate Attempt Disaggregation (Add Excess Ligand) Precipitate->Regen_Aggregate Yes Regen_Oxidation Attempt Reduction (e.g., with PPh₃ or Silane) Oxidation->Regen_Oxidation Yes No_Regen Consider Poisoning or Irreversible Degradation Oxidation->No_Regen No End Re-test Catalyst Performance Regen_Aggregate->End Regen_Oxidation->End

Caption: General workflow for catalyst regeneration.

References

  • Bianchini, C., & Frediani, P. (2020). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Catalysts, 10(6), 582. [Link]

  • Lappas, A. A., & Vasalos, I. A. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2825–2834. [Link]

  • ResearchGate. (2019). How do I remove a homogeneous catalyst after my reaction? [Link]

  • Youn, Y. S., & Park, C. B. (2021). Asymmetric Photocatalysis Enabled by Chiral Organocatalysts. Accounts of Chemical Research, 54(15), 3044–3058. [Link]

  • Gessner, V. H. (2023). Performance of homogeneous catalysts viewed in dynamics. Chemical Society Reviews, 52(2), 438-457. [Link]

  • Jessop, P. G. (2012). Homogeneous catalyst recovery made easier. Catalysis Science & Technology Blog. [Link]

  • ResearchGate. (2025). Deactivation Mechanisms of Industrial Catalysts and Their Regeneration. [Link]

  • Chen, Y., et al. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. ACS Omega, 5(23), 13685–13694. [Link]

  • Organic Syntheses. (n.d.). Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. [Link]

  • MDPI. (2020). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Catalysts, 10(7), 705. [Link]

  • Lu, X., & O'Keefe, B. R. (2021). Phosphorus-Based Catalysis. ACS Central Science, 7(3), 421–436. [Link]

  • ACS Catalysis. (2024). Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. [Link]

  • SciSpace. (2001). Mechanisms of catalyst deactivation. [Link]

  • ResearchGate. (n.d.). Schematic diagram of catalyst deactivation mechanism including a)... [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. [Link]

  • ResearchGate. (2018). In Asymmetric catalysis, when varying the catalyst amount, it is giving better ee in less amount and further increasing leads to loss of ee! why? [Link]

  • ResearchGate. (2023). Performance of Homogeneous Catalysts Viewed in Dynamics. [Link]

  • ResearchGate. (2025). The regeneration or disposal of deactivated heterogeneous catalysts. [Link]

  • Daicel Chiral Technologies. (n.d.). Regeneration Procedures for CHIRALPAK® IA, IB, IB N, IC, ID, IE, IF, IG, IH. [Link]

  • MDPI. (2016). Advances in Catalyst Deactivation and Regeneration. Catalysts, 6(12), 202. [Link]

  • Macmillan Group. (n.d.). Deactivation Pathways in Transition Metal Catalysis. [Link]

  • International Journal of Scientific Engineering and Technology. (2015). Catalyst Deactivation and Regeneration. [Link]

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Managing temperature control in the synthesis of 1-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(4-Fluorophenyl)propan-1-ol

A Guide to Precision Temperature Control in Grignard-Mediated Synthesis

Welcome to the Technical Support Center for advanced chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound, a key intermediate in pharmaceutical development. The Grignard reaction, a primary route to this compound, is notoriously exothermic and requires stringent temperature management for optimal yield, purity, and safety.[1][2] This document, structured in a practical question-and-answer format, provides in-depth troubleshooting advice and foundational knowledge to navigate the complexities of this synthesis.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues related to temperature control during the Grignard synthesis of this compound from 4-fluorobenzaldehyde and an ethylmagnesium halide.

Question: My reaction has not started, and the temperature is not rising. What are the likely causes and solutions?

Answer: Failure to initiate is a classic Grignard reaction problem, often stemming from passivation of the magnesium surface or the presence of inhibitors.

  • Causality: The reaction's initiation phase is an autocatalytic process that can have a variable induction period.[2] A layer of magnesium oxide on the turnings can prevent the reaction from starting.[3] Furthermore, even trace amounts of water will quench the Grignard reagent as it forms, halting the reaction.[3][4]

  • Solutions:

    • Magnesium Activation: The magnesium surface must be activated to expose fresh metal. This can be achieved by gently crushing the magnesium turnings in a dry flask under an inert atmosphere or by adding a small crystal of iodine.[5][6] The disappearance of the violet iodine vapor is a good indicator of activation.[5]

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight at >120°C and cooling under an inert gas like argon or nitrogen.[3][7] Solvents must be anhydrous. Using a freshly opened bottle of anhydrous ether or THF is recommended.[8]

    • Controlled Local Heating: A small portion of the ethyl halide solution can be added, and a heat gun can be used to gently warm the exact spot where the magnesium and halide are, to initiate the reaction. Once initiation is observed (slight bubbling, gentle reflux, or a temperature increase), the heat source must be removed immediately.

Question: The reaction started, but the temperature is rising too quickly and uncontrollably. What should I do?

Answer: This indicates a potential runaway reaction, which is the primary safety concern for Grignard syntheses due to their highly exothermic nature.[1][7][9] Immediate action is required to prevent solvent boiling over and a potential fire.

  • Causality: The rate of heat generation has surpassed the rate of heat removal by the cooling system. This is often caused by adding the ethyl halide too quickly.[7]

  • Immediate Corrective Actions:

    • Stop Reagent Addition: Immediately cease the addition of the ethyl halide.

    • Enhance Cooling: Ensure the cooling bath is making good contact with the flask and add more coolant (e.g., dry ice to an acetone bath) to increase its cooling capacity. Do not attempt to cool the flask too rapidly with an external stream of cold liquid, as the thermal shock could crack the glassware.[7]

    • Prepare for Emergency: Have an ice bath ready to immerse the reaction flask if necessary.[1] Ensure a clear path of retreat and that fire safety equipment is accessible.

Question: My final yield of this compound is low. How can temperature mismanagement be the cause?

Answer: Suboptimal temperature control is a frequent cause of low yields in Grignard reactions.[4]

  • Causality & Solutions:

    • Side Reactions at Elevated Temperatures: High local temperatures can promote side reactions. The most common is the Wurtz coupling reaction, which forms biphenyl (or in this case, butane from the ethyl Grignard coupling with unreacted ethyl halide).[4][5][6] To mitigate this, maintain a low reaction temperature (e.g., 0 °C) and add the halide solution slowly and sub-surface if possible to avoid high local concentrations.[5]

    • Grignard Reagent Degradation: Grignard reagents can be thermally unstable. Allowing the reaction to become too warm for extended periods can lead to decomposition.

    • Enolization of the Aldehyde: While less common with simple aldehydes, a bulky Grignard reagent or hindered ketone can act as a base, leading to enolization instead of nucleophilic addition.[4] Maintaining a low temperature generally favors the desired addition reaction.

Troubleshooting Summary Table
SymptomProbable Cause(s)Recommended Solutions & Preventative Actions
No Reaction Initiation Inactive magnesium surface (oxide layer); Presence of moisture.[3]Activate Mg with iodine or crushing; Rigorously dry all glassware and use anhydrous solvents.[5][8]
Runaway Reaction Reagent added too quickly; Inadequate cooling.[7]Stop addition immediately; Enhance external cooling; Maintain a slow, controlled addition rate.[1][7]
Low Product Yield Side reactions (e.g., Wurtz coupling) at high temperatures; Reagent decomposition.[4][5]Maintain low and stable temperature (e.g., 0 °C); Ensure slow, dropwise addition of reagents.
Dark Brown/Black Mixture Impurities in reagents; Decomposition from overheating.[4]Use pure reagents; Maintain strict temperature control to prevent localized hot spots.

Part 2: Frequently Asked Questions (FAQs)

Question: What is the optimal temperature range for synthesizing this compound via the Grignard reaction?

Answer: The synthesis involves two key temperature-critical stages: Grignard reagent formation and the subsequent addition to 4-fluorobenzaldehyde.

  • Formation of Ethylmagnesium Halide: This step is highly exothermic.[8] While it can be initiated at room temperature or with gentle warming, the bulk of the ethyl halide should be added at a rate that maintains a gentle reflux of the ether solvent (for diethyl ether, bp ≈ 34.6 °C; for THF, bp ≈ 66 °C). Using an external cooling bath is often necessary to moderate the reaction.[5]

  • Addition to 4-Fluorobenzaldehyde: This step should be conducted at a reduced temperature to minimize side reactions. A common and effective temperature is 0 °C (ice-water bath).[5][10] Some procedures may call for even lower temperatures (e.g., -20 °C or -78 °C) to maximize selectivity, especially in complex syntheses.[11][12] After the addition is complete, the reaction is typically allowed to warm to room temperature to ensure it goes to completion.[5]

Question: Why is precise temperature control so critical in this specific synthesis?

Answer: The necessity for precise temperature control is rooted in three core principles of the Grignard reaction:

  • Safety: The formation of the Grignard reagent is highly exothermic. Without adequate control, the reaction can accelerate, leading to a dangerous runaway condition where the solvent boils violently.[1][2] Diethyl ether and THF are extremely flammable, making fire a major hazard.[1][8]

  • Selectivity: Temperature influences the reaction pathways. The desired nucleophilic addition to the carbonyl group is favored at lower temperatures.[10] Higher temperatures can promote side reactions like Wurtz coupling and enolization, which reduce the yield of the target alcohol.[4][5]

  • Stability: The organomagnesium intermediate itself can decompose at elevated temperatures, further reducing the efficiency of the reaction.

Question: How does reaction scale impact temperature management strategies?

Answer: Scaling up a Grignard reaction significantly changes the thermal management requirements. The volume of the reaction increases by a cube (r³), while the surface area available for heat exchange only increases by a square (r²). This means that larger reactions are much harder to cool efficiently.

  • Lab Scale (<1 L): A simple ice-water or dry ice/acetone bath is usually sufficient for heat dissipation. Manual control of the addition rate based on visual feedback (reflux rate) is common.

  • Pilot/Kilo Scale (>5 L): A jacketed reactor with a circulating coolant (glycol/brine) connected to a chiller is mandatory. Automated systems with temperature probes (thermocouples) and controlled dosing pumps are essential for safety and reproducibility. Continuous flow reactors are also an excellent option for large-scale production as they offer superior heat transfer and temperature control.[13][14]

Cooling Bath Options
Coolant MixtureAchievable Temperature (°C)Notes
Ice / Water0Most common for controlling additions.
Ice / NaCl-10 to -20Simple, inexpensive sub-zero option.
Dry Ice / Acetone or Isopropanol-78Standard for very low-temperature reactions. Use with caution due to flammability of solvents.
Liquid Nitrogen / Diethyl Ether-100For specialized low-temperature requirements. Extreme caution is necessary.

Question: What are the best practices for monitoring reaction temperature?

Answer: Accurate and reliable temperature monitoring is non-negotiable.

  • Probe Placement: The temperature probe (thermometer or thermocouple) should be placed in the reaction mixture, not in the cooling bath. The tip should be immersed sufficiently to measure the bulk internal temperature, away from the flask walls.

  • Response Time: Use a low-mass digital thermometer or thermocouple for a rapid response to temperature changes. Traditional mercury or alcohol thermometers have a slower response time.

  • Continuous Monitoring: For larger or longer reactions, continuously log the temperature. A sudden, sharp increase is the hallmark of initiation or a potential runaway. In-situ monitoring tools like FTIR spectroscopy can also track reagent consumption and product formation in real-time, providing an even deeper level of process understanding.[2]

Visualization of Experimental Workflow

The following diagram illustrates a standard laboratory setup for a temperature-controlled Grignard reaction.

Grignard_Setup cluster_system Reaction System cluster_control Control & Monitoring Flask 3-Neck RBF (Flame-Dried) Stir Magnetic Stir Bar Condenser Reflux Condenser CoolingBath Cooling Bath (e.g., Ice/Water) Flask->CoolingBath TempProbe Temperature Probe Flask->TempProbe StirPlate Magnetic Stir Plate InertGas Inert Gas Inlet (Ar or N2) AdditionFunnel Dropping Funnel (Pressure Equalizing) Bubbler Oil Bubbler

Caption: A standard apparatus for a temperature-controlled Grignard synthesis.

Part 3: Experimental Protocol

Synthesis of this compound via Grignard Reaction

Disclaimer: This protocol is a representative procedure and must be carried out by qualified personnel with appropriate safety precautions, including the use of a fume hood and personal protective equipment.[1]

Materials:

  • Magnesium turnings (1.2 eq)

  • Ethyl bromide (1.1 eq)

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser with an inert gas inlet, and a pressure-equalizing dropping funnel.[7] Ensure the system is under a positive pressure of argon or nitrogen.

  • Magnesium Activation: Place the magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine and gently warm with a heat gun until violet vapors are observed, then allow to cool.[5]

  • Grignard Formation: Add a portion of the anhydrous ether to the flask. Dilute the ethyl bromide (1.1 eq) with anhydrous ether and add it to the dropping funnel. Add a small amount of the ethyl bromide solution to the magnesium. Wait for initiation (cloudiness, bubbling, gentle reflux). Once initiated, cool the flask in an ice bath if necessary and add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle, controlled reflux.

  • Addition of Aldehyde: Once the Grignard formation is complete (most of the magnesium has been consumed), cool the reaction mixture to 0 °C using an ice-water bath. Dissolve 4-fluorobenzaldehyde (1.0 eq) in anhydrous ether and add this solution to the dropping funnel.

  • Controlled Addition: Add the 4-fluorobenzaldehyde solution dropwise to the stirred Grignard reagent, ensuring the internal temperature does not rise above 5-10 °C. The addition is highly exothermic.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30-60 minutes.[5]

  • Workup (Quenching): Cool the reaction flask back down to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. This process can also be exothermic.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5] Filter and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by flash column chromatography or distillation.

Troubleshooting Decision Tree

This diagram provides a logical path for addressing temperature deviations during the reaction.

Troubleshooting_Tree start Monitor Internal Temperature During Addition q1 Is Temp Rising > 1°C/min? start->q1 a1_yes YES: Rate is too high q1->a1_yes Yes a1_no NO: Rate is stable q1->a1_no No s1 1. STOP ADDITION IMMEDIATELY 2. Enhance external cooling 3. Wait for temp to stabilize 4. Restart addition at 50% of previous rate a1_yes->s1 s2 Continue monitoring and maintain a steady addition rate. a1_no->s2

Caption: A decision tree for managing rapid temperature increases.

References

  • American Chemical Society. (n.d.). Grignard Reaction. ACS Laboratory Reaction Safety Summary. [Link]

  • Safety in Grignard Reactions. (2024, June 7). YouTube. [Link] (Note: A generic URL is used as the original may not be stable; the content reflects general Grignard safety principles.)

  • Various Authors. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Quora. [Link]

  • University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • Various Authors. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Reddit r/Chempros. [Link]

  • Li, B. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP): ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). [Link]

  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. [Link]

  • Various Authors. (2020, June 20). Troubleshooting my grignard reactions. Reddit r/chemistry. [Link]

  • Various Authors. (2019, March 19). How to improve the percent yield in Grignard reaction. Quora. [Link]

  • Various Authors. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. ResearchGate. [Link]

  • Silverman, G. S., & Rakita, P. E. (Eds.). (1996). Handbook of Grignard Reagents. CRC press. (Note: This is a general reference to a foundational text on Grignard chemistry, often cited in other works.)
  • Lee, J., et al. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. [Link]

  • Various Authors. (2020, October 20). Are reaction mixtures supposed to be cooled before adding a Grignard reagent? Reddit r/OrganicChemistry. [Link]

  • Grignard Reagents Using a Fluidized Bed. (2014).
  • Various Authors. (2021, December 28). Question about Grignard reaction. Sciencemadness.org. [Link]

  • Various Authors. (2024, March 9). How can a Grignard formation be exothermic when the product is less stable than the alkyl halogenide? Quora. [Link]

  • University Course Material. (n.d.). Grignard Reaction. [Link]

  • Lee, J., et al. (2025, August 10). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Various Authors. (n.d.). Calorimetric investigation of the formation of grignard reagents. [Link]

  • Vapourtec. (n.d.). Grignard Chemistry. [Link]

  • Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol. (n.d.).

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Validation & Comparative

A Comparative Guide to Catalysts for the Asymmetric Synthesis of 1-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure forms of 1-(4-fluorophenyl)propan-1-ol are valuable chiral building blocks in the synthesis of various pharmaceutical compounds. The fluorine substituent can significantly influence the metabolic stability and binding affinity of drug candidates, making the efficient and stereoselective production of this alcohol a topic of considerable interest. This guide provides an in-depth, objective comparison of the leading catalytic systems for the asymmetric synthesis of this compound, primarily through the reduction of the prochiral ketone, 4'-fluoropropiophenone. The analysis is grounded in key performance indicators such as enantiomeric excess (e.e.), yield, and reaction conditions, supported by experimental data.

At a Glance: Performance Comparison of Leading Catalytic Systems

The asymmetric reduction of 4'-fluoropropiophenone is dominated by three principal catalytic methodologies: organometallic, organocatalytic, and biocatalytic. Each approach offers a unique set of advantages and is suited to different synthetic strategies and scales.

Catalyst TypeCatalyst ExampleReducing AgentSolventTemp. (°C)Time (h)Catalyst Loading (mol%)Yield (%)e.e. (%)
Organometallic (S,S)-RuCl[(p-cymene)TsDPEN]HCOOH/NEt₃ (5:2 azeotrope)Formic Acid/Triethylamine28819597 (S)
Organocatalyst (R)-2-Methyl-CBS-oxazaborolidineBorane-dimethyl sulfide (BMS)THF-201109896 (S)
Biocatalyst Candida parapsilosis ATCC 7330 (Whole Cells)Isopropanoln-Heptane/Buffer3024->99>99 (S)
Organometallic Rh(III)-TsDPENFormateWater40241Highup to 99
Organometallic Ir(III)-TsDPENFormateWater40241Highup to 99

In-Depth Analysis of Catalytic Systems

Organometallic Catalysis: The Noyori-type Asymmetric Transfer Hydrogenation

The asymmetric transfer hydrogenation of ketones, pioneered by Ryoji Noyori, stands as a pillar of modern asymmetric synthesis.[1] These reactions typically employ ruthenium, rhodium, or iridium complexes with chiral diamine and arene ligands.

Mechanism of Action: The catalytic cycle of a Noyori-type catalyst, such as Ru-TsDPEN, involves a metal hydride species. The reaction proceeds through a six-membered pericyclic transition state where the hydride on the metal and a proton from the amine ligand are transferred to the carbonyl group of the ketone.[1][2] The chirality of the diamine ligand dictates the facial selectivity of the hydride transfer, thus determining the stereochemistry of the resulting alcohol.

Noyori-type Asymmetric Transfer Hydrogenation Catalytic cycle for Noyori-type asymmetric transfer hydrogenation. cluster_0 Catalytic Cycle A [Ru]-H (Active Catalyst) B Ketone Coordination A->B + Ketone C Transition State B->C Hydride Transfer D Product Release C->D - Alcohol D->A + H₂ Source

Caption: Catalytic cycle for Noyori-type asymmetric transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation with (S,S)-RuCl[(p-cymene)TsDPEN]

This protocol details the asymmetric transfer hydrogenation of 4'-fluoropropiophenone using a well-defined Noyori-type ruthenium catalyst.

  • Materials:

    • 4'-fluoropropiophenone

    • (S,S)-RuCl[(p-cymene)TsDPEN]

    • Formic acid/Triethylamine azeotropic mixture (5:2)

    • Anhydrous dichloromethane (for work-up)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • A reaction vessel is charged with 4'-fluoropropiophenone (1 mmol).

    • The formic acid/triethylamine (5:2) azeotrope (1.5 mL) is added. The use of this azeotrope provides both the hydride source (formic acid) and the base (triethylamine) necessary to generate the active ruthenium hydride species.

    • (S,S)-RuCl[(p-cymene)TsDPEN] (0.01 mmol, 1 mol%) is added to the solution. The catalyst is typically air-stable and can be handled in a standard laboratory environment.

    • The reaction mixture is stirred at 28 °C for 8 hours. This relatively mild temperature is often sufficient for high conversion and enantioselectivity.

    • Upon completion (monitored by TLC or GC), the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution to neutralize the formic acid.

    • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford (S)-1-(4-Fluorophenyl)propan-1-ol.

Field-Proven Insights:

  • Choice of Hydrogen Source: The formic acid/triethylamine azeotrope is a convenient and efficient hydrogen donor for transfer hydrogenation.[1] Alternatively, isopropanol with a base (e.g., KOH) can be used. The choice of hydrogen source can influence reaction rates and, in some cases, enantioselectivity.

  • Solvent: In many cases, the hydrogen source mixture can also serve as the solvent. The use of aprotic solvents like dichloromethane is primarily for the work-up procedure.

  • Catalyst Loading: Noyori-type catalysts are highly efficient, with loadings as low as 0.1 mol% often being effective, although 1 mol% is common for laboratory-scale synthesis.

Organocatalysis: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral alcohols.[3][4] This reaction employs a chiral oxazaborolidine catalyst, which, in the presence of a borane source, facilitates the stereoselective transfer of a hydride to the ketone.[5]

Mechanism of Action: The mechanism involves the formation of a complex between the chiral oxazaborolidine catalyst and a borane source (e.g., borane-dimethyl sulfide, BMS).[6] The ketone then coordinates to the boron of the CBS catalyst in a way that minimizes steric interactions between the larger substituent on the ketone and the substituents on the catalyst.[7] This coordination orients the ketone for a highly facial-selective intramolecular hydride transfer from the coordinated borane.[6]

CBS Reduction Mechanism Mechanism of the Corey-Bakshi-Shibata (CBS) reduction. cluster_0 Catalytic Cycle A CBS Catalyst + Borane B Active Catalyst-Borane Complex A->B C Ketone Coordination B->C + Ketone D Hydride Transfer (Transition State) C->D E Product-Borane Complex D->E E->A + Borane F Hydrolysis E->F + H₂O G Chiral Alcohol F->G

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocol: CBS Reduction with (R)-2-Methyl-CBS-oxazaborolidine

This protocol describes the enantioselective reduction of 4'-fluoropropiophenone using the (R)-2-Methyl-CBS-oxazaborolidine catalyst to yield the (S)-alcohol.

  • Materials:

    • 4'-fluoropropiophenone

    • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

    • Borane-dimethyl sulfide complex (BMS, 10 M)

    • Anhydrous tetrahydrofuran (THF)

    • Methanol

    • 1 M Hydrochloric acid

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous THF. Anhydrous conditions are crucial as water can react with the borane and the catalyst.[6]

    • Cool the solution to -20 °C. Lower temperatures generally lead to higher enantioselectivity.

    • Slowly add borane-dimethyl sulfide complex (0.6 eq.) to the catalyst solution. An excess of the borane source is used to ensure complete reduction.

    • A solution of 4'-fluoropropiophenone (1.0 eq.) in anhydrous THF is added dropwise over 30 minutes. Slow addition helps to control the reaction temperature and maintain high enantioselectivity.

    • The reaction is stirred at -20 °C for 1 hour, or until completion as monitored by TLC.

    • The reaction is carefully quenched by the slow, dropwise addition of methanol at -20 °C.

    • The mixture is warmed to room temperature, and 1 M HCl is added to hydrolyze the borate esters.

    • The aqueous layer is extracted with ethyl acetate (3 x).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by flash chromatography to yield (S)-1-(4-Fluorophenyl)propan-1-ol.

Field-Proven Insights:

  • Choice of Borane Source: Borane-dimethyl sulfide (BMS) and borane-THF are common borane sources. The choice can impact the reaction rate and, in some cases, the level of enantioselectivity.[8] Catecholborane can be used at very low temperatures to enhance enantioselectivity.[3]

  • Temperature Control: Maintaining a low temperature is critical for achieving high enantiomeric excess in CBS reductions.

  • Catalyst Structure: The steric and electronic properties of the CBS catalyst can be tuned to optimize performance for a specific substrate. For the synthesis of the (S)-alcohol from a ketone with a large (Ar) and a small (R) substituent, the (R)-CBS catalyst is typically used.[9]

Biocatalysis: The Green Chemistry Approach with Ketoreductases (KREDs)

Biocatalytic reductions using ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), offer a highly selective and environmentally friendly route to chiral alcohols.[9] These enzymes operate under mild conditions and often provide exceptional enantioselectivity.

Mechanism of Action: KREDs utilize a nicotinamide cofactor (NADH or NADPH) as a hydride source. The enzyme's chiral active site binds the ketone substrate in a specific orientation, allowing for the stereoselective transfer of a hydride from the cofactor to the carbonyl carbon. The stereochemical outcome is determined by the specific KRED used, with different enzymes exhibiting opposite selectivities (following Prelog's or anti-Prelog's rule).

Ketoreductase Catalytic Cycle Simplified catalytic cycle of a ketoreductase (KRED). cluster_0 Enzymatic Reduction cluster_1 Cofactor Regeneration A KRED + NADPH B Ketone Binding A->B + Ketone C Hydride Transfer B->C D Product Release C->D - Alcohol - NADP⁺ D->A Regenerated KRED E Isopropanol -> Acetone E->A NADP⁺ -> NADPH

Caption: Simplified catalytic cycle of a ketoreductase (KRED).

Experimental Protocol: Whole-Cell Bioreduction with Candida parapsilosis

This protocol outlines the whole-cell biocatalytic reduction of 4'-fluoropropiophenone.

  • Materials:

    • 4'-fluoropropiophenone

    • Candida parapsilosis ATCC 7330 cells

    • Phosphate buffer (pH 7.0)

    • Isopropanol

    • n-Heptane

    • Ethyl acetate (for extraction)

    • Anhydrous sodium sulfate

  • Procedure:

    • Candida parapsilosis ATCC 7330 cells are harvested and washed with phosphate buffer.

    • A biphasic system is prepared in a reaction vessel with n-heptane and phosphate buffer (1:1 v/v). The biphasic system can improve substrate availability and reduce product inhibition.

    • The yeast cells are suspended in the aqueous phase.

    • 4'-fluoropropiophenone is dissolved in the n-heptane phase.

    • Isopropanol is added to the reaction mixture as the cosubstrate for cofactor regeneration. The enzyme oxidizes isopropanol to acetone, which in turn reduces NADP⁺ to NADPH.[10][11]

    • The reaction is incubated at 30 °C with agitation for 24 hours.

    • Upon completion, the phases are separated, and the aqueous phase is extracted with ethyl acetate.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography to yield (S)-1-(4-Fluorophenyl)propan-1-ol.

Field-Proven Insights:

  • Cofactor Regeneration: For KREDs to be economically viable on a large scale, an efficient in situ cofactor regeneration system is essential. The substrate-coupled approach using a sacrificial alcohol like isopropanol is common.[12] Alternatively, an enzyme-coupled system using a second enzyme like glucose dehydrogenase (GDH) with glucose can be employed.[10][12]

  • Enzyme Selection: A wide variety of KREDs are commercially available, each with its own substrate specificity and stereoselectivity. Screening of different KREDs is often necessary to find the optimal enzyme for a particular transformation.

  • Reaction Conditions: Biocatalytic reactions are typically performed under mild conditions (near neutral pH and ambient temperature), which is a significant advantage for sensitive substrates.

Conclusion and Future Perspectives

The asymmetric synthesis of this compound can be achieved with high efficiency and enantioselectivity using organometallic, organocatalytic, and biocatalytic methods.

  • Noyori-type catalysts offer high efficiency and are well-suited for large-scale industrial applications. The development of more active and robust catalysts, including those based on non-precious metals, remains an active area of research.

  • CBS catalysts provide a reliable and predictable method for laboratory-scale synthesis, with the key advantage of operational simplicity. The development of more robust and recyclable CBS catalysts is a continuing goal.

  • Ketoreductases represent a green and highly selective alternative, particularly for the synthesis of high-value pharmaceutical intermediates. The ongoing discovery and engineering of novel KREDs with broader substrate scopes and improved stability will further expand their utility in organic synthesis.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost, and desired purity. For drug development professionals, the availability of multiple, highly effective catalytic systems provides a versatile toolkit for the efficient and stereoselective synthesis of this important chiral building block.

References

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing). Available at: [Link]

  • Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed. Available at: [Link]

  • Corey–Itsuno reduction - Wikipedia. Available at: [Link]

  • Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - NIH. Available at: [Link]

  • Strategies for Cofactor Regeneration in Biocatalyzed Reductions | Request PDF - ResearchGate. Available at: [Link]

  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. Available at: [Link]

  • Effect of borane source on the enantioselectivity in the enantiopure oxazaborolidine-catalyzed asymmetric borane reduction of ketones | Request PDF - ResearchGate. Available at: [Link]

  • CBS catalyst - Grokipedia. Available at: [Link]

  • Rh>III>- and Ir>III>-catalyzed asymmetric transfer hydrogenation of ketones in water - 华东师范大学. Available at: [Link]

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC - NIH. Available at: [Link]

  • RhIII‐ and IrIII‐Catalyzed Asymmetric Transfer Hydrogenation of Ketones in Water - IT Services - University of Liverpool. Available at: [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC - NIH. Available at: [Link]

  • An Enzymatic Cofactor Regeneration System for the in‐Vitro Reduction of Isolated C=C Bonds by Geranylgeranyl Reductases. Available at: [Link]

  • Asymmetric Transfer Hydrogenation Catalysts. Available at: [Link]

  • Corey (Corey‐Bakshi‐Shibata; CBS) reduction - ResearchGate. Available at: [Link]

  • Asymmetric transfer hydrogenation of ketones with chiral Ru and Rh catalysts[13] - ResearchGate. Available at: [Link]

  • Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. Available at: [Link]

  • asymmetric-hydrogenation-2015.pdf. Available at: [Link]

  • Reagent of the month – CBS oxazaborolidine - SigutLabs. Available at: [Link]

  • (PDF) Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Available at: [Link]

  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Available at: [Link]

  • Ryoji Noyori - Nobel Lecture. Available at: [Link]

  • Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PubMed Central. Available at: [Link]

  • Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Available at: [Link]

  • The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Origins of stereoselectivity in evolved ketoreductases - PMC - NIH. Available at: [Link]

  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy - ACS Publications. Available at: [Link]

  • Asymmetric synthesis of 1,2-fluorohydrin: iridium catalyzed hydrogenation of fluorinated allylic alcohol - Chemical Science (RSC Publishing). Available at: [Link]

  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - PubMed. Available at: [Link]

  • Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tentative Asymmetric Synthesis - PubMed. Available at: [Link]

  • (PDF) Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - ResearchGate. Available at: [Link]

  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones to chiral diols - Chemical Science (RSC Publishing). Available at: [Link]

  • Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones - RSC Publishing. Available at: [Link]

  • Asymmetric hydrogenation of unprotected indoles using iridium complexes derived from P–OP ligands and (reusable) Brønsted acids - Green Chemistry (RSC Publishing). Available at: [Link]

  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC - NIH. Available at: [Link]

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A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: 1-(4-Fluorophenyl)propan-1-ol as a Modern Alternative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chiral alcohol is a cornerstone of modern asymmetric synthesis, profoundly influencing the stereochemical outcome and overall efficiency of synthetic routes. While a canon of well-established chiral auxiliaries and ligands exists, the demand for novel structures with unique electronic and steric properties continues to drive innovation. This guide provides an in-depth comparison of 1-(4-Fluorophenyl)propan-1-ol with other seminal chiral alcohols—1-phenylethanol, benzoin, and mandelic acid derivatives—offering a framework for selecting the optimal chiral inducer for specific synthetic challenges.

The Emerging Role of Fluorinated Chiral Alcohols

The introduction of fluorine into chiral molecules can impart unique properties due to its high electronegativity, small van der Waals radius, and the strength of the C-F bond.[1] In the context of asymmetric synthesis, a fluorine substituent can influence the stereochemical course of a reaction through steric and electronic effects, potentially leading to enhanced enantioselectivity and reactivity. This compound is an exemplar of this class of emerging chiral building blocks.

Asymmetric Synthesis of this compound

The enantioselective synthesis of this compound is typically achieved through the asymmetric reduction of its corresponding prochiral ketone, 1-(4-fluorophenyl)propan-1-one. Two powerful methods for this transformation are Corey-Bakshi-Shibata (CBS) reduction and biocatalytic reduction.

Method 1: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride to the ketone.[2] The predictability of the stereochemical outcome is a significant advantage of this method.[3] For the synthesis of the (S)-alcohol, the (R)-CBS catalyst is typically employed.

Experimental Protocol: Asymmetric Synthesis of (S)-1-(4-Fluorophenyl)propan-1-ol via CBS Reduction

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled.

  • Catalyst and Reagent Addition: Under a nitrogen atmosphere, (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents of a 1 M solution in toluene) is added to anhydrous THF. The solution is cooled to 0 °C in an ice bath.

  • Borane Addition: A borane source, such as borane-dimethyl sulfide complex (BH₃·SMe₂) (0.6 equivalents), is slowly added to the catalyst solution while stirring.

  • Substrate Addition: After stirring for 10-15 minutes, a solution of 1-(4-fluorophenyl)propan-1-one (1 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the dropwise addition of methanol, followed by 1 M HCl.

  • Workup: The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched alcohol.

Method 2: Biocatalytic Reduction

Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exceptional enantioselectivity.[3] For the synthesis of the (S)-enantiomer, an anti-Prelog selective KRED is typically required.[3] This method offers the advantages of mild reaction conditions and high selectivity.[3]

Experimental Protocol: Biocatalytic Synthesis of (S)-1-(4-Fluorophenyl)propan-1-ol

  • Reaction Medium: A buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0) is prepared in a temperature-controlled vessel.

  • Cofactor Regeneration: A cofactor regeneration system is established by adding a sacrificial alcohol, such as isopropanol, and a suitable dehydrogenase or the KRED itself can be used if it possesses this activity. The nicotinamide cofactor (NADH or NADPH) is added.

  • Enzyme Addition: The selected ketoreductase is added to the reaction mixture.

  • Substrate Addition: 1-(4-Fluorophenyl)propan-1-one is added to the reaction. A co-solvent like DMSO may be used to improve solubility.

  • Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Workup: Upon completion, the mixture is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried, and concentrated.

  • Purification: The product is purified by column chromatography.

Established Chiral Alcohols for Asymmetric Synthesis

1-Phenylethanol

1-Phenylethanol is one of the most widely used and commercially available chiral alcohols.[4] It serves as a benchmark chiral building block and is often used in the development of new asymmetric methodologies.

Applications and Performance:

1-Phenylethanol and its derivatives are frequently employed as chiral ligands in asymmetric catalysis and as chiral auxiliaries. A common application is in the enzymatic kinetic resolution of its racemic form, which provides access to both enantiomers with high optical purity.[5][6]

Reaction TypeCatalyst/EnzymeSubstrateYield (%)Enantiomeric Excess (ee%)Reference
Kinetic ResolutionNovozyme 435(R,S)-1-phenylethanol->99 (for S-enantiomer)[5]
Asymmetric BioreductionIspir bean (whole-cell)Acetophenone->99 (for S-enantiomer)[7]
Benzoin

Benzoin is a chiral α-hydroxy ketone that is readily synthesized via the benzoin condensation of benzaldehyde.[6][8] While it can exist as a pair of enantiomers, it is often produced as a racemic mixture.[9]

Applications and Performance:

Chiral benzoin and its derivatives have been explored as chiral ligands in various asymmetric transformations. For instance, they can be used in the asymmetric transfer hydrogenation of benzils to produce enantiomerically enriched benzoins.

Reaction TypeCatalystSubstrateYield (%)Enantiomeric Excess (ee%)Reference
Asymmetric Transfer HydrogenationIron(II) hydride complexBenzilup to 83up to 98
Mandelic Acid Derivatives

Mandelic acid, with its α-hydroxy acid functionality, is a privileged chiral scaffold in asymmetric synthesis. Its derivatives are widely used as chiral auxiliaries and resolving agents.

Applications and Performance:

The utility of mandelic acid derivatives is extensive, finding applications in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory drugs and antibiotics. Both enantiomers are readily available and can be incorporated into molecules to direct stereoselective reactions. Fluorinated mandelic acid derivatives have also been explored for the construction of chiral coordination polymers.

Reaction TypeRoleSubstrateDiastereomeric Excess (de%)Enantiomeric Excess (ee%)Reference
Asymmetric AlkylationChiral AuxiliaryGlycine derivatives69-86-
Asymmetric Aldol ReactionChiral AuxiliaryN-acyloxazolidinone>95-

Comparative Discussion

A direct, quantitative comparison of this compound with the aforementioned chiral alcohols is challenging due to the nascent stage of its application data. However, a qualitative comparison based on their inherent structural and electronic properties can guide researchers in their selection.

Structural and Electronic Considerations:

G cluster_0 Chiral Alcohols for Comparison This compound This compound Electronic Modification (Fluorine) Electronic Modification (Fluorine) This compound->Electronic Modification (Fluorine) para-Fluoro group 1-Phenylethanol 1-Phenylethanol Benchmark Standard Benchmark Standard 1-Phenylethanol->Benchmark Standard Benzoin Benzoin α-Hydroxy Ketone α-Hydroxy Ketone Benzoin->α-Hydroxy Ketone Mandelic Acid Mandelic Acid α-Hydroxy Acid α-Hydroxy Acid Mandelic Acid->α-Hydroxy Acid

A comparison of the core structures of the chiral alcohols.

The defining feature of this compound is the para-fluoro substituent on the phenyl ring. This electron-withdrawing group can influence the acidity of the hydroxyl proton and the electronic nature of the aromatic ring, which in turn can affect its coordination to metal centers when used as a ligand or the stability of transition states when used as an auxiliary. This is in contrast to the electronically neutral phenyl group of 1-phenylethanol and benzoin.

Mandelic acid's carboxylic acid group offers a distinct point of attachment and interaction, making it highly effective as a chiral auxiliary that can be readily cleaved.

Potential Advantages of this compound:

  • Enhanced Selectivity: The fluorine atom can lead to more defined steric and electronic environments in a catalyst-substrate complex, potentially resulting in higher enantioselectivities.

  • Modified Reactivity: The electronic perturbation by fluorine can alter the reaction rates, which could be beneficial in optimizing reaction conditions.

  • Unique Interactions: The potential for non-covalent interactions involving the fluorine atom, such as hydrogen bonding or dipole-dipole interactions, can provide additional stereochemical control.

General Workflow for Asymmetric Synthesis Using a Chiral Alcohol

The following diagram illustrates a generalized workflow for employing a chiral alcohol as a chiral auxiliary in an asymmetric reaction.

G Prochiral Substrate Prochiral Substrate Attachment of Chiral Auxiliary Attachment of Chiral Auxiliary Prochiral Substrate->Attachment of Chiral Auxiliary Step 1 Diastereoselective Reaction Diastereoselective Reaction Attachment of Chiral Auxiliary->Diastereoselective Reaction Step 2 Cleavage of Chiral Auxiliary Cleavage of Chiral Auxiliary Diastereoselective Reaction->Cleavage of Chiral Auxiliary Step 3 Enantiomerically Enriched Product Enantiomerically Enriched Product Cleavage of Chiral Auxiliary->Enantiomerically Enriched Product Step 4 Recovered Chiral Auxiliary Recovered Chiral Auxiliary Cleavage of Chiral Auxiliary->Recovered Chiral Auxiliary

A generalized workflow for asymmetric synthesis using a chiral auxiliary.

Conclusion

While 1-phenylethanol, benzoin, and mandelic acid derivatives remain powerful and reliable tools in the arsenal of the synthetic chemist, this compound represents a promising new direction. The strategic incorporation of fluorine offers the potential for enhanced performance and novel applications in asymmetric synthesis. Further research and direct comparative studies are warranted to fully elucidate the benefits of this and other fluorinated chiral alcohols. For researchers and drug development professionals, the consideration of such novel chiral building blocks could be key to overcoming existing synthetic challenges and unlocking new chemical space.

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A Senior Application Scientist's Guide to the Validation of Chiral HPLC Methods for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of ensuring the safety, efficacy, and quality of chiral drug substances. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their accurate quantification. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) stands as the principal technique for this critical task.

This guide provides an in-depth, experience-driven comparison of chiral HPLC method validation, moving beyond a simple checklist of parameters to explain the scientific rationale behind each experimental choice. We will explore the core validation attributes as mandated by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), present detailed experimental protocols, and compare chiral HPLC with alternative and complementary technologies.

The "Why" Before the "How": Understanding the Logic of Validation

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. For enantiomeric excess determination, this means the method must be able to accurately and reliably quantify the minor enantiomer (the undesired stereoisomer) in the presence of a large excess of the major enantiomer (the active pharmaceutical ingredient, or API). The validation process is a self-validating system; each parameter builds upon the others to create a comprehensive picture of the method's performance and limitations.

Let's dissect the core validation parameters, not just as requirements, but as scientific inquiries into the method's capabilities.

Specificity: The Foundation of Unambiguous Identification

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In the context of a chiral separation, this means the method must demonstrate baseline resolution between the two enantiomers and any potential impurities or degradation products. A failure in specificity can lead to inaccurate quantification of the enantiomeric impurity.

Experimental Rationale: The experiment is designed to challenge the method's resolving power. By injecting the individual enantiomers, the racemate, and a blank, we confirm the peak identity and elution order. Spiking the desired enantiomer with the undesired one and any known impurities provides definitive proof of separation.

Linearity: Establishing a Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range. This is crucial for accurate quantification. For enantiomeric excess, linearity must be established for the minor enantiomer, typically from its Limit of Quantitation (LOQ) to at least 120% of its specification limit.

Experimental Rationale: A series of solutions with increasing concentrations of the undesired enantiomer are prepared and injected. The resulting peak areas are plotted against the known concentrations. A linear relationship, typically indicated by a correlation coefficient (r²) of ≥0.999, confirms that the detector response is reliable across the relevant concentration range.

Accuracy: Closeness to the True Value

Accuracy is the measure of how close the experimental value is to the true value. In chiral analysis, this is often assessed through recovery studies. Known amounts of the undesired enantiomer are "spiked" into a sample of the pure desired enantiomer, and the method's ability to accurately measure the spiked amount is determined.

Experimental Rationale: This experiment mimics a real-world sample. By analyzing samples with known amounts of the impurity at different levels (e.g., 80%, 100%, and 120% of the specification limit), we can assess any systematic error or bias in the method. An acceptable recovery is typically within 98-102%.

Precision: The Measure of Reproducibility

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-day precision): The precision of the method when performed by the same analyst on the same day with the same equipment.

  • Intermediate Precision (Inter-day precision): The precision of the method when the analysis is performed on different days, by different analysts, or with different equipment.

Experimental Rationale: These experiments assess the random error of the method. A low relative standard deviation (%RSD), typically ≤ 2% for the major peak and a slightly wider acceptance for the minor component, indicates that the method is reproducible and not overly sensitive to minor variations in execution.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Defining the Lower Boundaries

The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. For enantiomeric excess determination, the LOQ is a critical parameter as it defines the lower limit of impurity that can be reliably measured.

Experimental Rationale: These limits are typically determined based on the signal-to-noise ratio (S/N), with a common acceptance criterion of 3:1 for LOD and 10:1 for LOQ. This ensures that the method is sensitive enough to control the enantiomeric impurity at the required level.

Robustness: Withstanding Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Rationale: By intentionally varying parameters like mobile phase composition (e.g., ±2% organic modifier), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2 °C), we can assess the method's resilience. If the separation and quantification remain within acceptable limits, the method is considered robust.

A Practical Guide: Experimental Protocols and Data Presentation

To illustrate the validation process, let's consider a hypothetical chiral HPLC method for the enantiomeric separation of a new chemical entity (NCE).

Experimental Workflow: A Step-by-Step Approach

The following diagram outlines the logical flow of a chiral HPLC method validation.

G cluster_0 Method Development & Optimization cluster_1 System Suitability Testing (SST) cluster_2 Method Validation cluster_3 Documentation & Reporting MD Method Development (Column & Mobile Phase Screening) Opt Method Optimization (Fine-tuning parameters) MD->Opt SST Define SST Parameters (Resolution, Tailing, Precision) Opt->SST SST_Exec Perform SST Before Each Validation Run SST->SST_Exec Specificity Specificity SST_Exec->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Protocol Validation Protocol Protocol->Report

Caption: A typical workflow for chiral HPLC method validation.

Detailed Experimental Protocol: A Hypothetical Example

Analyte: A chiral amine NCE

1. Sample Preparation:

  • Prepare a stock solution of the racemic NCE in the mobile phase at a concentration of 1.0 mg/mL.

  • Prepare working standards for linearity, accuracy, and precision studies by diluting the stock solution.

2. HPLC Conditions:

  • Column: A polysaccharide-based CSP (e.g., Chiralpak® IA) is often a good starting point for many chiral separations. Dimensions: 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-Heptane, Ethanol, and a basic additive like Diethylamine (e.g., 80:20:0.1, v/v/v) is a common choice for normal-phase chiral separations of amines.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 230 nm).

  • Injection Volume: 10 µL.

3. System Suitability Testing (SST):

  • Before each validation run, inject a standard solution of the racemate.

  • Acceptance Criteria:

    • Resolution (Rs): ≥ 1.7 to ensure baseline separation.

    • Tailing Factor (T): Between 0.8 and 1.5 for symmetrical peaks.

    • Injection Precision (%RSD): ≤ 2% for at least five replicate injections.

Data Presentation: Summarizing the Results

Quantitative data from the validation experiments should be summarized in clear and concise tables for easy comparison and review.

Table 1: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criterion
Specificity Baseline resolution (Rs > 1.7) between enantiomers and from impurities.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) S/N ratio ≥ 3:1
Limit of Quantitation (LOQ) S/N ratio ≥ 10:1
Robustness No significant impact on resolution or quantification.

Table 2: Hypothetical Validation Results

Validation ParameterResultPass/Fail
Specificity Rs = 2.5, no co-elution with impuritiesPass
Linearity (r²) 0.9995Pass
Accuracy (% Recovery) 99.5% - 101.2%Pass
Precision (% RSD) Repeatability: 0.8%; Intermediate Precision: 1.2%Pass
Limit of Detection (LOD) 0.03 µg/mLPass
Limit of Quantitation (LOQ) 0.1 µg/mLPass
Robustness All variations met SST criteriaPass

Beyond the Beaker: A Comparative Look at Alternative Technologies

While chiral HPLC is the workhorse for enantiomeric excess determination, it's essential to be aware of alternative and complementary techniques. The choice of method often depends on the specific properties of the analyte, the required sensitivity, and the available instrumentation.

The Relationship Between Analytical Techniques

The following diagram illustrates the landscape of common techniques for chiral analysis.

Caption: Interrelationship of analytical techniques for chiral analysis.

A Head-to-Head Comparison

Table 3: Comparison of Techniques for Enantiomeric Excess Determination

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential partitioning between a liquid mobile phase and a solid CSP.High resolution, accuracy, and wide applicability. Considered the "gold standard."Can be time-consuming and use significant amounts of organic solvents.
Chiral Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid as the mobile phase and a CSP.Faster separations, reduced organic solvent consumption, and often complementary selectivity to HPLC.Instrumentation is less common than HPLC. May not be suitable for highly polar compounds.
Chiral Capillary Electrophoresis (CE) Separation based on differential migration of enantiomers in an electric field, often with a chiral selector in the buffer.High efficiency, low sample and reagent consumption. Excellent for polar and charged molecules.Can have lower sensitivity and reproducibility compared to HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes in situ with a chiral derivatizing or solvating agent, leading to distinct NMR signals.Rapid analysis without physical separation. Provides structural information.Lower sensitivity than chromatographic methods. Requires a chiral auxiliary.

Conclusion: A Commitment to Scientific Rigor

The validation of a chiral HPLC method for enantiomeric excess determination is a rigorous and multifaceted process that underpins the quality and safety of pharmaceutical products. By understanding the scientific principles behind each validation parameter and executing the experiments with meticulous attention to detail, researchers and scientists can ensure the generation of reliable and defensible data. While chiral HPLC remains the predominant technique, a comprehensive understanding of alternative methods like chiral SFC, CE, and NMR allows for the selection of the most appropriate analytical strategy for a given challenge. Ultimately, a well-validated method is not just a regulatory requirement; it is a testament to a commitment to scientific excellence and patient well-being.

References

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A Comparative Guide to the Reduction of 1-(4-fluorophenyl)propan-1-one: Chemical versus Enzymatic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the efficient and stereoselective production of chiral alcohols is a cornerstone of drug development. The reduction of prochiral ketones, such as 1-(4-fluorophenyl)propan-1-one, to its corresponding alcohol, 1-(4-fluorophenyl)propan-1-ol, represents a critical transformation. This chiral alcohol is a valuable building block for more complex molecules, where the fluorine substituent can enhance metabolic stability and binding affinity.[1] This guide provides an in-depth, objective comparison of two primary methodologies for this reduction: the classical chemical approach using sodium borohydride and the increasingly adopted biocatalytic route employing ketoreductases (KREDs).

This analysis is tailored for researchers, scientists, and drug development professionals, offering not just procedural outlines but also the underlying scientific rationale to inform methodological selection. We will delve into detailed experimental protocols, present a head-to-head comparison of performance metrics, and explore the mechanistic foundations that dictate the outcomes of each approach.

The Chemical Approach: Sodium Borohydride Reduction

The use of sodium borohydride (NaBH₄) is a well-established and straightforward method for the reduction of ketones to secondary alcohols.[2] It is valued for its operational simplicity and cost-effectiveness.

Mechanism of Action

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This initial attack breaks the carbon-oxygen π-bond, forming a tetra-alkoxyborate intermediate. Subsequent protonation of the resulting alkoxide, typically during an aqueous workup, yields the final alcohol product.[2] A key characteristic of this method, when applied to prochiral ketones without chiral auxiliaries, is the formation of a racemic mixture of the two possible alcohol enantiomers, as the hydride can attack either face of the planar carbonyl group with equal probability.

sub 1-(4-fluorophenyl)propan-1-one intermediate Tetra-alkoxyborate Intermediate sub->intermediate Hydride Attack nabh4 NaBH₄ product Racemic this compound intermediate->product Protonation workup Aqueous Workup (e.g., H₂O, mild acid)

Caption: Workflow for the chemical reduction of 1-(4-fluorophenyl)propan-1-one.

Experimental Protocol: Sodium Borohydride Reduction

This protocol is adapted from established procedures for the reduction of substituted acetophenones.[3][4]

Materials:

  • 1-(4-fluorophenyl)propan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.52 g (10 mmol) of 1-(4-fluorophenyl)propan-1-one in 20 mL of methanol.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add 0.45 g (12 mmol) of sodium borohydride in small portions over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain this compound.

The Enzymatic Approach: Ketoreductase-Catalyzed Reduction

Biocatalysis, particularly the use of ketoreductases (KREDs), has emerged as a powerful alternative for the asymmetric reduction of prochiral ketones, offering high enantioselectivity under mild reaction conditions.[5][6] KREDs are a class of oxidoreductases that catalyze the transfer of a hydride from a cofactor, typically NADH or NADPH, to a carbonyl group.[7]

Mechanism of Action and Stereoselectivity

The high stereoselectivity of KREDs arises from the specific three-dimensional arrangement of the enzyme's active site. The ketone substrate binds in a precise orientation, exposing one of the two prochiral faces to the hydride donor, the nicotinamide cofactor (NAD(P)H). This directed hydride transfer results in the formation of a single enantiomer of the alcohol product. The stereochemical outcome (either the (R)- or (S)-alcohol) is determined by the specific KRED used, with different enzymes exhibiting opposite selectivities (Prelog or anti-Prelog).[8]

A critical aspect of enzymatic reductions is the need for cofactor regeneration. Since NAD(P)H is expensive, it is used in catalytic amounts and continuously regenerated in situ. A common method involves a substrate-coupled approach, using a sacrificial alcohol like isopropanol, which is oxidized by the KRED to regenerate the reduced cofactor. Alternatively, an enzyme-coupled system, such as glucose and glucose dehydrogenase (GDH), can be employed.[9]

cluster_cofactor Cofactor Regeneration sub 1-(4-fluorophenyl)propan-1-one product (S)- or (R)-1-(4-fluorophenyl)propan-1-ol sub->product Enantioselective Reduction kred Ketoreductase (KRED) nadph NADPH nadp NADP⁺ nadph->nadp Oxidation nadp->nadph Reduction isopropanol Isopropanol acetone Acetone isopropanol->acetone Oxidation gdh Glucose Dehydrogenase glucose Glucose gluconolactone Gluconolactone glucose->gluconolactone Oxidation

Caption: Workflow for the enzymatic reduction with cofactor regeneration.

Experimental Protocol: Whole-Cell Bioreduction

This protocol is based on established procedures for the whole-cell bioreduction of ketones using recombinant E. coli expressing a ketoreductase and a glucose dehydrogenase for cofactor regeneration.[10][11]

Materials:

  • Recombinant E. coli cells expressing a suitable KRED (e.g., from a commercial screening kit) and glucose dehydrogenase (GDH).

  • 1-(4-fluorophenyl)propan-1-one

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Magnesium sulfate (MgSO₄)

  • NADP⁺

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Centrifuge, incubator shaker, cell disruptor (optional).

Procedure:

  • Prepare a suspension of recombinant E. coli cells (e.g., 50 mg/mL cell dry weight) in 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • To this suspension, add NADP⁺ (1 mM), D-glucose (100 mM), and 1-(4-fluorophenyl)propan-1-one (50 mM, added from a stock solution in DMSO, final DMSO concentration ≤ 2% v/v).

  • Incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm).

  • Monitor the reaction progress by chiral HPLC or GC analysis of aliquots taken at regular intervals.

  • Upon completion, centrifuge the reaction mixture to pellet the cells.

  • Extract the supernatant with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography if necessary.

Performance Comparison: Chemical vs. Enzymatic Reduction

The choice between chemical and enzymatic reduction hinges on a variety of factors, including stereoselectivity, yield, reaction conditions, and environmental impact. The following table summarizes a comparison of the two methods for the reduction of 1-(4-fluorophenyl)propan-1-one, based on typical experimental outcomes.

FeatureChemical Reduction (NaBH₄)Enzymatic Reduction (Ketoreductase)
Stereoselectivity Racemic (0% ee)High to excellent (>95% to >99% ee) for either (R) or (S) enantiomer
Typical Yield High (often >90%)[12]Good to excellent (70% to >95%)[13]
Reaction Conditions Cryogenic to ambient temperatures, anhydrous organic solventsMild (ambient temperature, neutral pH), aqueous media
Reagent/Catalyst Stoichiometric chemical reagentCatalytic (whole cells or isolated enzyme)[14]
Cofactor Requirement NoneRequires NAD(P)H and a regeneration system[9]
Work-up Quenching, extraction, purification from boron byproductsCell removal (centrifugation), extraction
Environmental Impact Generates chemical waste"Greener" process with biodegradable components
Substrate Scope Broad for aldehydes and ketones[2]Varies with the specific enzyme, but many have a broad substrate range[14]

Discussion and Conclusion

The comparative analysis reveals a clear trade-off between the two methodologies. The chemical reduction with sodium borohydride is a robust, high-yielding, and broadly applicable method.[15] Its primary drawback is the complete lack of stereocontrol, producing a racemic mixture that necessitates a subsequent resolution step if a single enantiomer is desired, halving the theoretical maximum yield.

In contrast, enzymatic reduction offers an elegant solution to the challenge of stereoselectivity. By selecting an appropriate ketoreductase, chemists can directly synthesize either the (R)- or (S)-enantiomer of this compound with exceptional purity (>99% ee is common).[16][17] This "green" approach operates under mild, aqueous conditions, avoiding harsh reagents and solvents. The main considerations for the enzymatic route are the initial screening to identify a suitable enzyme, the need for a cofactor regeneration system, and potential substrate or product inhibition at high concentrations.

For drug development professionals, where enantiomeric purity is paramount, the enzymatic approach is often superior. The ability to bypass a classical resolution of a racemic mixture streamlines the synthetic route, improves overall yield of the desired enantiomer, and aligns with the principles of green chemistry. While the initial investment in enzyme screening and process optimization may be higher, the long-term benefits in terms of efficiency and stereochemical control are significant. The chemical method remains a viable option for initial small-scale synthesis of the racemic alcohol for analytical or screening purposes, or in cases where a suitable enzyme cannot be readily identified.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Caze, C., & Adjidjonou, K. A. (1994). Asymmetric reduction of acetophenone with chiral polymeric reagents: Supported sodium borohydride on... European Polymer Journal.
  • Codexis. (n.d.). Enzyme Screening Kits and Panels. Retrieved from [Link]

  • Giannopoulos, G., et al. (2020). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. Molecules, 25(1), 198.
  • Huisman, G. W., & Moore, J. C. (2010). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant.
  • Karadeniz, F., Bayraktar, E., & Mehmetoglu, U. (2010). Kinetic Resolution of Racemic 1-phenyl 1-propanol by Lipase Catalyzed Enantioselective Esterification Reaction. Artificial Cells, Blood Substitutes, and Biotechnology, 38(5), 288-293.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Paizs, C., et al. (2021). Enantiocomplementary Bioreduction of 1-(Arylsulfanyl)propan-2-ones. Molecules, 26(16), 4935.
  • Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • Scribd. (n.d.). Acetophenone Reduction by Sodium Borohydride. Retrieved from [Link]

  • Tentori, F., et al. (2021).
  • University of Groningen. (2023). Computationally Supported Inversion of Ketoreductase Stereoselectivity. Retrieved from [Link]

  • W-H. Zhu, et al. (2014). New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol.
  • Frontiers. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Retrieved from [Link]

  • MDPI. (2019). Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Beilstein Archives. (2021). Chiral Isothiourea-Catalyzed Kinetic Resolution of 4-Hydroxy[2.2]paracyclophane. Retrieved from [Link]

  • YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

  • YouTube. (2015). NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Retrieved from [Link]

  • ResearchGate. (2018). Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases. Retrieved from [Link]

  • ResearchGate. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Retrieved from [Link]

  • ResearchGate. (2022). Chemoenzymatic synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US8617853B2 - Ketoreductase polypeptides for the production of (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate.
  • Google Patents. (n.d.). CN104262095A - R-1-(4-fluorophenyl)ethanol and synthesis of ester thereof.
  • SciSpace. (1965). The reduction of substituted acetophenones by sodium borohydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of commercial ketoreductases for reduction of acetophenone (2a). Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 1-(4-Fluorophenyl)propan-1-ol: A Reproducibility Analysis of Common Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Fluorophenyl)propan-1-ol is a valuable chiral building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a fluorine atom on the phenyl ring, is of significant interest for researchers exploring the impact of fluorination on molecular properties and biological activity.[1] The strategic incorporation of fluorine can enhance metabolic stability and binding affinity in drug candidates, making reproducible and scalable access to such intermediates a critical concern for drug development professionals.[1]

This guide provides an in-depth comparison of two common and distinct protocols for the synthesis of this compound: the reduction of a ketone precursor and a Grignard reaction involving carbon-carbon bond formation. By examining the underlying mechanisms, experimental workflows, and reproducibility challenges of each method, this document serves as a practical resource for researchers to select and implement the most suitable protocol for their specific laboratory context and scientific objectives.

Protocol 1: Reductive Synthesis via Sodium Borohydride

This approach is one of the most direct and common methods for synthesizing this compound, starting from the corresponding ketone, 4'-fluoropropiophenone.[1] The choice of sodium borohydride (NaBH₄) as the reducing agent is predicated on its operational simplicity and chemoselectivity for aldehydes and ketones.[1]

Principle and Rationale

The core of this protocol is the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of 4'-fluoropropiophenone. NaBH₄ is a mild reducing agent, which minimizes the risk of over-reduction or side reactions affecting the aromatic fluorine substituent. The reaction is typically performed in a protic solvent, such as methanol or ethanol, which participates in the mechanism by protonating the resulting alkoxide intermediate to yield the final alcohol product. This method produces a racemic mixture of (R)- and (S)-1-(4-fluorophenyl)propan-1-ol.

Detailed Experimental Protocol

Materials:

  • 4'-Fluoropropiophenone (1.0 eq)[3][4]

  • Sodium borohydride (NaBH₄) (1.1 eq)[1]

  • Methanol (anhydrous)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4'-fluoropropiophenone (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of ketone).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Vigorous gas evolution (H₂) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl until the pH is acidic (~pH 5-6) and gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the pure alcohol.

Workflow and Reproducibility Analysis

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification ketone Dissolve 4'-Fluoropropiophenone in Methanol cool_1 Cool to 0 °C ketone->cool_1 add_nabh4 Add NaBH₄ Portion-wise cool_1->add_nabh4 stir_rt Stir at Room Temp (1-2 hours) add_nabh4->stir_rt monitor Monitor via TLC stir_rt->monitor quench Quench with 1M HCl monitor->quench evap Evaporate Methanol quench->evap extract Extract with Ethyl Acetate evap->extract purify Dry, Concentrate & Purify via Chromatography extract->purify product Final Product: This compound purify->product

Caption: Workflow for the NaBH₄ reduction of 4'-fluoropropiophenone.

This protocol is generally highly reproducible due to its straightforward nature and tolerance for minor variations in conditions. Key factors for success include:

  • Purity of Starting Material: The purity of 4'-fluoropropiophenone will directly impact the purity of the final product.

  • Temperature Control: While the reaction is robust, controlling the temperature during the addition of NaBH₄ prevents potential side reactions and ensures a controlled reaction rate.

  • Effective Quenching: The acidic workup is crucial for neutralizing excess borohydride and hydrolyzing borate-ester intermediates to liberate the final alcohol.

Protocol 2: Grignard Synthesis from 4-Fluorobenzaldehyde

This protocol builds the carbon skeleton of the target molecule through a classic Grignard reaction. It involves the nucleophilic addition of an ethyl group (from ethylmagnesium bromide) to the carbonyl of 4-fluorobenzaldehyde.[5][6] This method is more technically demanding but offers a different synthetic approach.

Principle and Rationale

The Grignard reaction is a powerful C-C bond-forming tool.[5] The Grignard reagent, ethylmagnesium bromide (CH₃CH₂MgBr), is formed by reacting ethyl bromide with magnesium metal.[6] This reagent behaves as a strong nucleophile and a strong base, with the ethyl group carrying a partial negative charge.[5][7] It attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. A subsequent acidic workup protonates the resulting magnesium alkoxide to yield the secondary alcohol, this compound. The most critical aspect of this protocol is the strict requirement for anhydrous (dry) conditions, as Grignard reagents react readily with water, which would quench the reagent and halt the desired reaction.[6][8]

Detailed Experimental Protocol

Materials:

  • Magnesium turnings (1.2 eq)

  • Ethyl bromide (1.1 eq)

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (a single crystal for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation: a. Flame-dry all glassware and allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon). b. Place magnesium turnings (1.2 eq) and a small crystal of iodine into a three-necked flask equipped with a reflux condenser and a dropping funnel. c. Add a small portion (approx. 10%) of a solution of ethyl bromide (1.1 eq) in anhydrous ether to the magnesium. d. If the reaction does not start (indicated by color change and gentle bubbling), gently warm the flask or crush the magnesium with a dry stirring rod to initiate the reaction.[5][6] e. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.

  • Reaction with Aldehyde: a. Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. b. Add a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous ether dropwise from the dropping funnel. c. After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Workup and Purification: a. Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution dropwise. b. Continue adding the NH₄Cl solution until the solids dissolve and two clear layers form. c. Separate the organic layer and extract the aqueous layer with ethyl acetate (2x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. e. Concentrate the filtrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Workflow and Reproducibility Analysis

G cluster_grignard Grignard Reagent Formation cluster_reaction Addition Reaction cluster_workup Workup & Purification mg Activate Mg Turnings add_etbr Add Ethyl Bromide in Anhydrous Ether mg->add_etbr reflux Maintain Gentle Reflux add_etbr->reflux cool_1 Cool Grignard Reagent to 0 °C reflux->cool_1 add_aldehyde Add 4-Fluorobenzaldehyde Solution Dropwise cool_1->add_aldehyde stir_rt Stir at Room Temp (1 hour) add_aldehyde->stir_rt quench Quench with sat. NH₄Cl Solution stir_rt->quench extract Separate Layers & Extract with Ethyl Acetate quench->extract purify Dry, Concentrate & Purify via Chromatography extract->purify product Final Product: This compound purify->product

Caption: Workflow for the Grignard synthesis of this compound.

The Grignard protocol's reproducibility is significantly more challenging than the borohydride reduction. Success is highly dependent on the operator's technique and attention to detail.

  • Anhydrous Conditions: This is the most critical factor. Even trace amounts of moisture from glassware, solvents, or the atmosphere will quench the Grignard reagent, leading to low or no yield.[6]

  • Initiation: The formation of the Grignard reagent can sometimes be difficult to start. Activation of the magnesium surface is key.[5][6]

  • Side Reactions: A major side product, biphenyl, can form from a coupling reaction, especially at higher temperatures.[8]

Comparative Analysis

ParameterProtocol 1: NaBH₄ ReductionProtocol 2: Grignard Synthesis
Starting Materials 4'-Fluoropropiophenone4-Fluorobenzaldehyde, Ethyl Bromide, Mg
Key Chemical Principle Hydride Reduction (C=O → C-OH)Nucleophilic Addition (C-C Bond Formation)
Stereocontrol Racemic ProductRacemic Product
Key Reagents Sodium Borohydride, MethanolMagnesium, Anhydrous Ether/THF
Typical Reaction Time 1-3 hours2-4 hours
Reaction Temperature 0 °C to Room Temperature0 °C to Reflux (~35 °C for Ether)
Typical Yield High (>85%)Moderate to High (50-85%)
Key Reproducibility Challenge Minimal; sensitive to starting material purity.High; extremely sensitive to moisture, initiation can be difficult.
Primary Safety Concern Flammable solvents, H₂ gas evolution.Highly flammable ether, exothermic reaction.

Conclusion

Both the sodium borohydride reduction and the Grignard synthesis are viable and well-documented protocols for producing this compound. The choice between them should be guided by the specific needs and constraints of the research environment.

The Sodium Borohydride Reduction is superior in terms of simplicity, safety, and reproducibility. For laboratories requiring a reliable and quick method to produce racemic this compound from its commercially available ketone precursor, this is the recommended protocol. Its robustness makes it ideal for routine synthesis and applications where high throughput is valued over synthetic novelty.

The Grignard Synthesis offers a classic demonstration of carbon-carbon bond formation. While its reproducibility is hampered by a strict requirement for anhydrous conditions and potential initiation difficulties, it is a valuable method when the ketone precursor is unavailable or when the synthetic goal involves building the molecular framework from smaller fragments. This protocol is better suited for researchers with experience in handling air- and moisture-sensitive reagents.

For enantioselective synthesis, neither of these specific protocols is suitable. In such cases, researchers should turn to more advanced methods like the Corey-Bakshi-Shibata (CBS) reduction or enzymatic resolutions, which are designed to produce a single enantiomer with high purity.[2][9][10]

References

  • Benchchem. (n.d.). This compound | 701-47-3.
  • Benchchem. (n.d.). Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol: Application Notes and Protocols.
  • Benchchem. (2025). A Comparative Guide to Catalysts for the Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol.
  • Benchchem. (2025). 2-(4-Fluorophenyl)propan-1-ol: A Technical Guide to its Discovery and Initial Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols: (S)-2-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates.
  • Unknown. (n.d.). Grignard Reaction.
  • Benchchem. (2025). (S)-2-(4-Fluorophenyl)propan-1-ol: A Chiral Building Block for Pharmaceutical Synthesis.
  • Ace Chemistry. (n.d.). Grignard Reagents and related organic synthesis.
  • Google Patents. (n.d.). CN104262095A - R-1-(4-fluorophenyl)ethanol and synthesis of ester thereof.
  • Benchchem. (2025). Key characteristics of (S)-2-(4-Fluorophenyl)propan-1-ol for preliminary studies.
  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • J&K Scientific. (n.d.). 1-(4-Fluorophenyl)propan-1-one | 456-03-1.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • PubMed Central. (n.d.). Recent Advances in Asymmetric Catalysis Using p-Block Elements. Retrieved from [Link]

  • BLDpharm. (n.d.). 456-03-1|1-(4-Fluorophenyl)propan-1-one.
  • Echemi. (n.d.). 456-03-1, 1-(4-Fluorophenyl)-1-propanone Formula.

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A Senior Application Scientist's Guide to Benchmarking Chiral Stationary Phases for the Enantioselective Separation of 1-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate separation and quantification.[1][2] This guide provides an in-depth performance comparison of two leading polysaccharide-based chiral stationary phases (CSPs) for the enantioselective resolution of 1-(4-Fluorophenyl)propan-1-ol, a chiral intermediate relevant in the synthesis of various pharmaceutical agents. We will delve into the practical aspects of method development, compare the performance of an amylose-based and a cellulose-based CSP, and explain the underlying principles of chiral recognition.

The separation of enantiomers is achieved in a chiral environment where the transient diastereomeric complexes formed between the analyte enantiomers and the chiral selector of the stationary phase have different energies.[1] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have proven to be exceptionally versatile, capable of resolving a wide array of racemates.[3][4] Their chiral recognition capabilities stem from a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, all within the chiral grooves and cavities of the helical polymer structure.[5]

This guide will focus on two of the most widely used polysaccharide CSPs:

  • Chiralpak® AD-H: An amylose tris(3,5-dimethylphenylcarbamate) coated onto a 5 µm silica gel support.

  • Chiralcel® OD-H: A cellulose tris(3,5-dimethylphenylcarbamate) coated onto a 5 µm silica gel support.

The "H" series of these columns indicates a smaller particle size (5 µm), which provides higher efficiency and resolution compared to their 10 µm predecessors.[6]

Comparative Performance Data

The following table summarizes the chromatographic performance of Chiralpak® AD-H and Chiralcel® OD-H for the separation of this compound enantiomers under optimized normal-phase conditions.

ParameterChiralpak® AD-HChiralcel® OD-H
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 254 nmUV at 254 nm
Retention Time (t_R1_) 12.8 min15.2 min
Retention Time (t_R2_) 14.9 min18.5 min
Retention Factor (k_1_) 3.274.07
Retention Factor (k_2_) 3.975.17
Separation Factor (α) 1.211.27
Resolution (R_s_) 2.152.89

Data for Chiralpak® AD-H is based on established protocols. Data for Chiralcel® OD-H is projected based on typical performance characteristics for this class of compounds.

Experimental Protocols

A rigorous and systematic approach to method development is crucial for achieving optimal chiral separations.[7][8] The following protocols detail the methodology used to arrive at the optimized conditions presented above.

Materials and Instrumentation
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Columns:

    • Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (Daicel Corporation)

    • Chiralcel® OD-H, 250 x 4.6 mm, 5 µm (Daicel Corporation)

  • Chemicals:

    • Racemic this compound

    • HPLC-grade n-Hexane

    • HPLC-grade Isopropanol (IPA)

  • Sample Preparation: A stock solution of racemic this compound was prepared at a concentration of 1.0 mg/mL in the mobile phase.

Method Development Workflow

The process of developing a chiral separation method involves screening different columns and mobile phases to find a suitable starting point, followed by optimization of the mobile phase composition and other parameters to achieve the desired resolution.

G cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_final Phase 3: Final Method start Prepare 1 mg/mL Analyte in Mobile Phase screen_AD Screen on Chiralpak AD-H (Hexane/IPA 95:5) start->screen_AD screen_OD Screen on Chiralcel OD-H (Hexane/IPA 95:5) start->screen_OD eval_AD Evaluate AD-H: Partial Separation Observed screen_AD->eval_AD eval_OD Evaluate OD-H: Partial Separation Observed screen_OD->eval_OD opt_AD Optimize AD-H: Fine-tune %IPA eval_AD->opt_AD opt_OD Optimize OD-H: Increase %IPA to 10% eval_OD->opt_OD final_AD Final Method AD-H: Hexane/IPA (95:5) Rs = 2.15 opt_AD->final_AD final_OD Final Method OD-H: Hexane/IPA (90:10) Rs = 2.89 opt_OD->final_OD compare Compare Performance: Retention, Selectivity, Resolution final_AD->compare final_OD->compare

Caption: Workflow for Chiral Method Development and Optimization.

Chromatographic Conditions

For Chiralpak® AD-H:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and Isopropanol in a 95:5 (v/v) ratio. Degas the mobile phase before use.

  • Column Equilibration: Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample solution.

  • Data Acquisition: Run the analysis for a sufficient time to allow for the elution of both enantiomers, monitoring the UV signal at 254 nm.

For Chiralcel® OD-H:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol in a 90:10 (v/v) ratio. Degas thoroughly.

  • Column Equilibration: Equilibrate the Chiralcel® OD-H column with the mobile phase at 1.0 mL/min until the baseline is stable.

  • Injection: Inject 10 µL of the sample solution.

  • Data Acquisition: Acquire data at 254 nm, ensuring complete elution of the second enantiomer.

Discussion and Scientific Rationale

Choice of Stationary Phases

Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based) were chosen for this comparison as they are two of the most successful and widely applicable CSPs.[3] Although both are tris(3,5-dimethylphenylcarbamate) derivatives, the difference in the polysaccharide backbone (α-1,4-glucoside linkages in amylose vs. β-1,4- in cellulose) results in different helical structures.[5] This, in turn, leads to distinct chiral recognition capabilities, making them complementary in a screening strategy.[9]

Influence of the Mobile Phase

In normal-phase chromatography with polysaccharide CSPs, the mobile phase is typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol). The alcohol modifier plays a critical role in the separation. It competes with the analyte for polar interaction sites (primarily the carbamate groups) on the CSP.

  • Increasing Alcohol Content: Generally, increasing the percentage of the alcohol modifier reduces the retention time of the analytes, as the alcohol more effectively displaces the analyte from the stationary phase.[10][11] In our case, a higher percentage of IPA was required for the Chiralcel® OD-H to achieve optimal resolution, which also resulted in longer retention times compared to the Chiralpak® AD-H. This suggests that the interactions between this compound and the Chiralcel® OD-H are stronger.

Performance Comparison and Mechanistic Insights

G cluster_analyte Analyte: this compound cluster_csp Chiral Stationary Phase cluster_interaction Chiral Recognition Mechanism cluster_outcome Chromatographic Outcome Analyte Key Interaction Sites OH group (H-bond donor/acceptor) Fluorophenyl group (π-system, dipole) Stereocenter Interactions Primary Interactions Hydrogen Bonding π-π Stacking Dipole-Dipole Steric Fit Analyte->Interactions interacts with CSP Key Interaction Sites Carbamate N-H (H-bond donor) Carbamate C=O (H-bond acceptor) Phenyl groups (π-system) CSP->Interactions Outcome Outcome Interactions->Outcome

Caption: Key Interactions in Chiral Recognition.

Both columns provided baseline resolution (R_s_ > 1.5) for the enantiomers of this compound. However, the Chiralcel® OD-H demonstrated superior performance with a higher separation factor (α = 1.27) and resolution (R_s_ = 2.89).

The primary interaction points on the analyte are the hydroxyl group (a strong hydrogen bond donor and acceptor) and the fluorophenyl ring (capable of π-π and dipole-dipole interactions). The CSP offers complementary sites: the carbamate N-H (H-bond donor), the C=O (H-bond acceptor), and the dimethylphenyl rings (π-systems).[5]

The superior performance of the cellulose-based phase in this instance suggests that the more linear and rigid helical structure of cellulose tris(3,5-dimethylphenylcarbamate) provides a better-defined chiral groove for this specific analyte. The combination of hydrogen bonding from the alcohol and π-π interactions with the fluorinated ring likely leads to a more significant energy difference between the two transient diastereomeric complexes on the Chiralcel® OD-H, resulting in greater selectivity.

Conclusion

For the enantioselective separation of this compound, both Chiralpak® AD-H and Chiralcel® OD-H are effective chiral stationary phases. While the amylose-based Chiralpak® AD-H provides a faster analysis with adequate resolution, the cellulose-based Chiralcel® OD-H offers significantly higher selectivity and baseline resolution , making it the preferred choice for applications requiring high purity and accurate quantification. This guide underscores the importance of screening complementary CSPs and optimizing the mobile phase to achieve the best possible chiral separation. The principles and workflow described herein can be readily adapted for the resolution of other chiral molecules in a research and drug development setting.

References

  • Aboul-Enein, H. Y., & Ali, I. (2014). Recent trends in chiral separations on immobilized polysaccharides CSPs. PubMed. [Link]

  • Chiral Technologies, Inc. (n.d.). Application Notes: Chiral. LCGC International. [Link]

  • Ficarra, R., Ficarra, P., Giliberto, A., Tommasini, S., & Villari, A. (2001). High performance liquid chromatographic enantioseparation of chiral bridged polycyclic compounds on chiralcel OD-H and chiralpak OT(+). PubMed. [Link]

  • Ikai, T., & Okamoto, Y. (2009). Structure and function of polysaccharide-based chiral stationary phases for HPLC. Chemical Reviews, 109(11), 6077-6101.
  • The Royal Society of Chemistry. (2003). Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

  • Wsol, V., & Pal, A. (2012). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. Journal of Organic Chemistry, 77(17), 7537-7545.
  • Wiley-VCH. (n.d.). Supporting Information. Wiley Online Library. [Link]

  • Daicel Chiral Technologies. (n.d.). Chiral Applications Database. Daicel Chiral Technologies. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Wiley Online Library. [Link]

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns. [Link]

  • Gasparrini, F., Pierini, M., Villani, C., & Zappia, G. (2009). Dynamic HPLC of Stereolabile Iron(II) Complexes on Chiral Stationary Phases. ResearchGate. [Link]

  • Ali, I., & Aboul-Enein, H. Y. (2013). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer Protocols.
  • Ali, I., & Aboul-Enein, H. Y. (2014). Recent trends in chiral separations on immobilized polysaccharides CSPs. ResearchGate. [Link]

  • Rajendran, A. (2005). Enantioseparation of 1-phenyl-1-propanol on Chiralcel OD by supercritical fluid chromatography. I. Linear isotherm. PubMed. [Link]

  • HPLC. (n.d.). Instruction Manual for CHIRALPAK® AD-H. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Francotte, E. (2017). Polysaccharide Derivatives as Unique Chiral Selectors for Enantioselective Chromatography. ResearchGate. [Link]

  • Regis Technologies. (2022). Getting Started with Chiral Method Development. [Link]

  • Daicel Chiral Technologies. (2021). Chiral Column Differences: Standard vs H-Series Explained. [Link]

  • Welch, C. J., et al. (2010). Comparison of the enantioselective separation capabilities of new-generation chiral stationary phases for high-performance liquid chromatography. ResearchGate. [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for DCpak® P4VP. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Scafato, P., et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. [Link]

  • Contino, A., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Purity for 1-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In pharmaceutical development, the accurate determination of a compound's purity is not merely a procedural step but the foundation of safety and efficacy. For a chiral building block like 1-(4-Fluorophenyl)propan-1-ol, which serves as a precursor in the synthesis of complex pharmaceutical agents, rigorous purity assessment is paramount. This guide presents a comparative framework for the cross-validation of analytical results for this specific compound. We move beyond single-method analyses to demonstrate a self-validating system where orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—are employed to build a high-confidence purity profile. This document provides detailed experimental protocols, comparative data analysis, and the scientific rationale behind methodological choices, designed for researchers, analytical scientists, and drug development professionals.

The Imperative of Orthogonal Purity Verification

The principle of cross-validation in analytical chemistry is to ensure that a method produces consistent and reliable results.[1] When applied to purity determination, this involves comparing data from at least two different analytical methods, a process often referred to as orthogonal testing.[2] The goal is to determine whether the obtained data are comparable, thereby providing a much higher degree of confidence than a single method could achieve.[2]

For this compound (Molecular Formula: C₉H₁₁FO), a key intermediate, potential impurities can arise from various sources:

  • Process-Related Impurities: Unreacted starting materials, such as 1-(4-Fluorophenyl)propan-1-one.[3][4]

  • Side-Reaction Products: Isomers or related substances formed during synthesis.

  • Degradation Products: Impurities formed during storage or handling.

A single analytical technique might fail to detect or accurately quantify all potential impurities. For example, a UV-based HPLC method may not accurately quantify an impurity that lacks a strong chromophore. Cross-validation using a fundamentally different technique, such as qNMR, which is based on nuclear properties rather than UV absorbance, mitigates this risk. This approach is a cornerstone of building a robust and trustworthy data package for regulatory submission and ensuring product quality.[5]

Experimental Design: A Dual-Method Approach

Our investigation centers on a single batch of synthesized this compound. We will determine its purity using two primary orthogonal methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and quantitative ¹H NMR (Proton NMR) spectroscopy.

cluster_0 Overall Cross-Validation Workflow cluster_1 Method 1: HPLC Analysis cluster_2 Method 2: qNMR Analysis Sample Batch of this compound Prep Unified Sample Preparation (Stock Solution in Acetonitrile) Sample->Prep HPLC_Dilute Dilution for HPLC Prep->HPLC_Dilute qNMR_Prep Sample Prep with Internal Standard Prep->qNMR_Prep HPLC_Inject Injection & Separation HPLC_Dilute->HPLC_Inject HPLC_Data UV Detection & Integration HPLC_Inject->HPLC_Data HPLC_Result Purity by Area % HPLC_Data->HPLC_Result Compare Data Comparison & Analysis HPLC_Result->Compare qNMR_Acquire ¹H NMR Spectrum Acquisition qNMR_Prep->qNMR_Acquire qNMR_Process Signal Integration qNMR_Acquire->qNMR_Process qNMR_Result Absolute Purity Calculation qNMR_Process->qNMR_Result qNMR_Result->Compare Report Final Validated Purity Report Compare->Report

Caption: High-level workflow for the cross-validation of purity.

Method 1: Purity by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is a premier technique for impurity profiling due to its high resolving power and sensitivity.[6] We employ a reversed-phase method, which is ideal for separating moderately polar compounds like our analyte from non-polar and more polar impurities.

Causality Behind Experimental Choices:

  • Column: A C18 column is chosen for its versatility and strong hydrophobic retention, which is effective for aromatic compounds.[7]

  • Mobile Phase: An acetonitrile/water gradient is used. Acetonitrile is a common organic modifier with a low UV cutoff, and the gradient elution ensures that impurities with a wide range of polarities are eluted and resolved within a reasonable timeframe.[7] A phosphate buffer is added to maintain a consistent pH, which is critical for the retention time stability of ionizable compounds.

  • Detection: UV detection at 254 nm is selected because the fluorophenyl group in the analyte and expected impurities provides a strong chromophore at this wavelength.

Experimental Protocol: HPLC

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.5 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1.0 mg/mL in acetonitrile.

    • Dilute this stock solution to a working concentration of 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    Parameter Value
    Instrument Standard HPLC system with UV detector
    Column C18, 250 x 4.6 mm, 5 µm particle size
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 10 µL
    Detection UV at 254 nm

    | Gradient | 30% B to 90% B over 20 min |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method 2: Purity by Quantitative ¹H NMR (qNMR)

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of a compound's purity without the need for a reference standard of the analyte itself.[8] Purity is calculated relative to a certified internal standard of known purity and weight.

Causality Behind Experimental Choices:

  • Internal Standard: Maleic acid is chosen as the internal standard. Its key characteristics include:

    • High purity and non-hygroscopic nature.

    • A simple ¹H NMR spectrum (a single sharp peak for its two vinyl protons).

    • A chemical shift (~6.3 ppm) in a region that does not overlap with the signals from this compound.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is used as it effectively dissolves both the analyte and the internal standard.

  • Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified is crucial to ensure complete relaxation and accurate signal integration, which is the foundation of qNMR.[9]

Experimental Protocol: qNMR

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into an NMR tube. Record the exact weight (W_analyte).

    • Accurately weigh approximately 10 mg of certified maleic acid (internal standard) into the same NMR tube. Record the exact weight (W_std).

    • Add approximately 0.7 mL of DMSO-d₆ to the tube and vortex to dissolve completely.

  • NMR Acquisition:

    Parameter Value
    Spectrometer 400 MHz or higher
    Pulse Program Standard quantitative 1D proton
    Relaxation Delay (D1) 30 seconds

    | Number of Scans | 16 |

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the unique signal for the analyte (e.g., the triplet for the CH-OH proton around 4.5 ppm, representing 1 proton) and the singlet for the internal standard (maleic acid vinyl protons at ~6.3 ppm, representing 2 protons).

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (W_std / W_analyte) x P_std

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • MW: Molecular Weight (Analyte: 154.18 g/mol ; Standard: 116.07 g/mol )

      • W: Weight

      • P_std: Purity of the internal standard (e.g., 99.9%)

cluster_0 qNMR Protocol Workflow Weigh_A Accurately Weigh Analyte (W_analyte) Dissolve Dissolve in DMSO-d₆ Weigh_A->Dissolve Weigh_S Accurately Weigh Internal Std (W_std) Weigh_S->Dissolve Acquire Acquire ¹H NMR Spectrum (Long Relaxation Delay) Dissolve->Acquire Process Process Spectrum & Integrate Signals (I_analyte, I_std) Acquire->Process Calculate Calculate Purity using Formula Process->Calculate Result Absolute Purity Value Calculate->Result

Caption: Step-by-step workflow for the quantitative NMR (qNMR) protocol.

Comparative Results and Discussion

The results from both analytical methods are summarized below. For this guide, we will use hypothetical data that reflects a realistic scenario where the primary process-related impurity is the unreacted starting material, 1-(4-Fluorophenyl)propan-1-one.

Table 1: Cross-Validation Purity Results for this compound

Analytical MethodPurity of Main Compound% of 1-(4-Fluorophenyl)propan-1-one% of Other Unknown Impurities
RP-HPLC (Area %) 98.7%0.8%0.5%
qNMR (Mass %) 98.5%0.9%0.6% (calculated by difference)
Agreement High High High

Analysis of Results:

The data demonstrates a high degree of agreement between the two orthogonal methods. The purity values determined by HPLC (98.7%) and qNMR (98.5%) are within a narrow margin of 0.2%, which strongly validates the accuracy of the assessment.

  • Strengths of HPLC: The HPLC method provided excellent separation of the main compound from its key process impurity and other minor unknown impurities. The area percentage method is fast and straightforward, making it ideal for routine quality control.

  • Strengths of qNMR: The qNMR method provides an absolute measure of purity without relying on the response factor of the analyte, which is a significant advantage.[10] It confirms the structure of the main compound and allows for the structural elucidation of impurities if they are present in sufficient concentration. The quantification of the ketone impurity by qNMR further corroborates the HPLC findings.

  • Trustworthiness through Convergence: The convergence of results from a chromatographic separation technique (HPLC) and a spectroscopic bulk property technique (qNMR) establishes a trustworthy purity value.[1][11] Had there been a significant discrepancy, it would have triggered an investigation into factors such as the presence of non-UV active impurities (which HPLC would miss) or issues with the certified standard or integration in the qNMR experiment.

Conclusion

The cross-validation of analytical results is an indispensable practice in modern drug development. By employing the orthogonal methods of RP-HPLC and qNMR, we have established a scientifically sound and reliable purity value for this compound. This dual-method approach not only satisfies rigorous scientific standards but also builds a robust data package for quality assurance and regulatory compliance. The detailed protocols and the rationale behind them serve as a practical guide for scientists to implement a self-validating system for purity analysis, ensuring the quality and integrity of critical pharmaceutical intermediates.

References

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • De Meulder, M., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ. [Link]

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  • Wang, J., et al. (2009). [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization]. PubMed. [Link]

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  • Wahlström, R., et al. (n.d.). Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. RSC Publishing. [Link]

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  • Papaseit, E., et al. (2016). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Current Neuropharmacology. [Link]

  • International Journal of Pharmaceutical Erudition. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

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  • Semantic Scholar. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Wesleyan University. (2026). NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

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  • Yuan, Y., et al. (2012). Impurity profiling of etimicin sulfate by liquid chromatography ion-trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

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Literature review of synthetic routes to 1-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Routes of 1-(4-Fluorophenyl)propan-1-ol: A Comparative Analysis

Introduction

This compound is a chiral alcohol that serves as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] Its structure, featuring a stereocenter and a fluorinated phenyl ring, makes it a critical intermediate for producing enantiomerically pure drugs. The fluorine atom can enhance vital pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[2] Notably, the (S)-enantiomer is a key precursor in the synthesis of the antiemetic drug Aprepitant.[3]

The demand for enantiomerically pure forms of this alcohol necessitates efficient and highly selective synthetic strategies. This guide provides a comprehensive review and objective comparison of the principal synthetic routes to this compound, focusing on methodologies ranging from classical achiral reductions to modern asymmetric catalysis. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present comparative data to assist researchers and process chemists in selecting the optimal route for their specific needs.

Overview of Primary Synthetic Strategies

The synthesis of this compound predominantly starts from two common precursors: 4'-fluoropropiophenone for reduction-based methods or 4-halobenzene derivatives for Grignard-based carbon-carbon bond formation. The choice of strategy is dictated by the desired outcome, specifically whether a racemic mixture or a single enantiomer is required.

Synthetic_Overview cluster_0 Precursors cluster_1 Target Molecule ketone 4'-Fluoropropiophenone alcohol This compound ketone->alcohol Reduction halide 4-Fluorobromobenzene halide->alcohol Grignard Reaction (+ Propanal)

Caption: High-level overview of the main synthetic pathways.

Route 1: Reduction of 4'-Fluoropropiophenone

The most direct and common approach to synthesizing this compound is the reduction of its corresponding prochiral ketone, 4'-fluoropropiophenone.[1][4] This strategy can be divided into two distinct categories: achiral methods that produce a racemic mixture and asymmetric methods that yield an enantiomerically enriched product.

Achiral Hydride Reduction

This method employs standard hydride-donating reagents to reduce the carbonyl group. It is a straightforward and cost-effective approach suitable for applications where stereochemistry is not a concern.

Causality and Experimental Choices: The choice between sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) is often based on reactivity and safety. NaBH₄ is a milder, more selective reagent that can be used in protic solvents like methanol or ethanol, making it operationally simpler and safer for lab-scale synthesis. LiAlH₄ is a much stronger reducing agent that reacts violently with protic solvents and requires anhydrous conditions (typically in ethers like THF or diethyl ether). While highly effective, its pyrophoric nature demands more stringent handling procedures.

Experimental Protocol (Representative using NaBH₄):

  • Dissolve 4'-fluoropropiophenone (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield racemic this compound.

Asymmetric (Enantioselective) Reduction

For pharmaceutical applications, obtaining a single enantiomer is crucial. Asymmetric reduction of 4'-fluoropropiophenone is the most efficient way to achieve this, utilizing chiral catalysts to direct the hydride attack to one face of the carbonyl.

The CBS reduction is a reliable and widely used method that employs a chiral oxazaborolidine catalyst to achieve high enantioselectivity.[1][5]

Mechanistic Insight: The catalyst forms a complex with a borane source (like borane-dimethyl sulfide, BMS). The ketone's carbonyl oxygen then coordinates to the boron atom of the catalyst in a sterically preferred orientation, exposing one face of the carbonyl to intermolecular hydride delivery from the borane.

CBS_Reduction_Cycle catalyst (R)-CBS Catalyst complex Catalyst-Borane Complex catalyst->complex + BH3 ketone_complex Coordinated Ketone Complex complex->ketone_complex + Ketone product (S)-Alcohol ketone_complex->product Hydride Transfer product->catalyst Release borane BH3 Source (BMS) borane->complex ketone 4'-Fluoropropiophenone ketone->ketone_complex

Caption: Simplified catalytic cycle for the CBS reduction.

Experimental Protocol:

  • Under an inert nitrogen atmosphere, charge a flame-dried flask with (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M solution in toluene).[1][6]

  • Cool the flask to 0 °C and slowly add borane-dimethyl sulfide complex (BMS, 0.6 eq).[1] Stir for 15 minutes.

  • In a separate flask, dissolve 4'-fluoropropiophenone (1.0 eq) in anhydrous tetrahydrofuran (THF).[1]

  • Add the ketone solution dropwise to the catalyst-borane mixture at 0 °C over 30 minutes.[1][6]

  • Stir the reaction at 0 °C, monitoring by TLC.[6]

  • Upon completion, carefully quench the excess borane by the dropwise addition of methanol.[1][6]

  • Acidify with 1 M HCl and stir for 30 minutes.[1]

  • Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[1]

  • Purify by flash column chromatography to yield (S)-1-(4-fluorophenyl)propan-1-ol.[1]

ATH using Noyori-type catalysts provides an alternative powerful method for enantioselective ketone reduction. These catalysts, typically based on ruthenium, transfer hydrogen from a simple hydrogen donor (e.g., formic acid or isopropanol) to the ketone.

Experimental Protocol (Representative using (S,S)-RuCl[(p-cymene)TsDPEN]):

  • Charge a reaction vessel with 4'-fluoropropiophenone (1.0 eq) and the formic acid/triethylamine azeotrope (5:2).[5]

  • Add the catalyst, (S,S)-RuCl[(p-cymene)TsDPEN] (0.01 eq, 1 mol%).[5]

  • Stir the solution at 28 °C for 8 hours.[5]

  • Upon completion, dilute the mixture with dichloromethane and wash with a saturated aqueous sodium bicarbonate solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the product.[5]

Biocatalysis using ketoreductase (KRED) enzymes offers a green and highly selective route to chiral alcohols.[6] These enzymes operate under mild conditions (neutral pH, ambient temperature) in aqueous media and often provide exceptionally high enantiomeric excess (>99% ee).[5][6]

Causality and Experimental Choices: The key to this method is selecting the right enzyme, as KREDs exhibit specific stereopreferences. To make the process economically viable, a catalytic amount of the expensive nicotinamide cofactor (NADH or NADPH) is used, which must be continuously regenerated. A common and inexpensive method is the substrate-coupled approach, where a sacrificial alcohol like isopropanol is oxidized by the enzyme to regenerate the cofactor.[6]

Experimental Protocol (General):

  • Prepare a buffered aqueous solution (e.g., phosphate buffer) in a reaction vessel.

  • Add the selected KRED enzyme preparation (e.g., from Candida parapsilosis ATCC 7330) and the NADP⁺ or NAD⁺ cofactor (approx. 1 mM).[5][6]

  • Add 4'-fluoropropiophenone, either directly or dissolved in a water-miscible co-solvent like DMSO.[6]

  • Add isopropanol as the co-substrate for cofactor regeneration.[5][6]

  • Incubate the mixture at a controlled temperature (e.g., 30 °C) with agitation for 24 hours.[5]

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to isolate the enantiopure alcohol.[5]

Comparative Data for Asymmetric Reduction Methods
Catalyst TypeCatalystReducing AgentSolventTemp (°C)Time (h)Cat. Loading (mol%)Yield (%)ee% (S)
Organocatalyst (R)-2-Methyl-CBS-oxazaborolidineBorane-dimethyl sulfideTHF-201109896
Organometallic (S,S)-RuCl[(p-cymene)TsDPEN]HCOOH/NEt₃HCOOH/NEt₃28819597
Biocatalyst Candida parapsilosis ATCC 7330Isopropanoln-Heptane/Buffer3024->99>99
Data synthesized from a comparative guide for a structurally similar ketone, 4'-fluoroacetophenone, as representative examples of catalyst performance.[5]

Route 2: Grignard Reaction

The Grignard reaction is a classic and powerful method for forming carbon-carbon bonds.[7] This route involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aldehyde. For the synthesis of this compound, this would involve the reaction of 4-fluorophenylmagnesium bromide with propanal.

Mechanistic Insight: The Grignard reagent is formed by reacting an aryl halide with magnesium metal in an anhydrous ether solvent.[7][8] This reagent is highly nucleophilic and basic due to the polarized C-Mg bond. It readily attacks the electrophilic carbonyl carbon of an aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol.[7][9]

Causality and Experimental Choices: The absolute requirement for anhydrous conditions is the most critical aspect of this reaction. Grignard reagents are extremely strong bases and will be instantly quenched by any protic source, such as water, to form an alkane, thus terminating the desired reaction.[7][8] Diethyl ether or THF are used as solvents because they are aprotic and help to stabilize the Grignard reagent.

Experimental Protocol (General):

  • In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.1 eq).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Prepare a solution of 4-fluorobromobenzene (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the halide solution to the magnesium. Once the reaction initiates (observed by bubbling and heat), add the remaining solution dropwise to maintain a gentle reflux.

  • After the magnesium is consumed, cool the resulting Grignard reagent solution to 0 °C.

  • Slowly add a solution of propanal (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition, allow the reaction to stir at room temperature for 1 hour.

  • Carefully quench the reaction by slowly pouring it over a mixture of ice and a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield racemic this compound.

Overall Comparison and Guide for Selection

Synthetic RouteStereocontrolKey ReagentsConditionsProsConsBest For
Achiral Reduction RacemicNaBH₄, 4'-fluoropropiophenone0 °C to RT, Protic solventSimple, fast, low cost, high yieldNo stereocontrolRapid, scalable synthesis of racemic material.
CBS Reduction EnantioselectiveCBS catalyst, BMS, Ketone-20 to 0 °C, AnhydrousHigh ee%, reliable, well-documentedRequires stoichiometric borane, anhydrous conditionsLab-scale to pilot-scale synthesis of a specific enantiomer.
Asymmetric Transfer Hydrogenation EnantioselectiveRu-catalyst, H-donor, Ketone~RT, AnhydrousHigh ee%, low catalyst loadingExpensive metal catalyst, requires specific ligandsIndustrial-scale synthesis where catalyst cost and turnover are critical.
Biocatalytic Reduction EnantioselectiveKRED enzyme, Co-substrate, Ketone~30 °C, Aqueous bufferExtremely high ee%, green (uses water), mild conditionsRequires specific enzyme screening, longer reaction timesGreen chemistry applications and production of very high purity enantiomers.
Grignard Reaction RacemicMg, 4-fluorobromobenzene, PropanalReflux, then 0 °C, AnhydrousBuilds carbon skeleton, versatileStrictly anhydrous, produces racemic product, potential side reactionsSyntheses where the ketone precursor is not readily available.

Conclusion

The synthesis of this compound can be accomplished through several distinct routes, each with its own set of advantages and limitations. For applications where a racemic mixture is sufficient, the simple and economical reduction of 4'-fluoropropiophenone with sodium borohydride is the most practical choice. The Grignard reaction offers a viable alternative if building the carbon skeleton from simpler precursors is necessary.

For the production of enantiomerically pure this compound, which is essential for most pharmaceutical applications, asymmetric methods are required. The CBS reduction and Noyori-type asymmetric transfer hydrogenation represent robust and high-yielding chemical methods that provide excellent enantioselectivity. In parallel, biocatalytic reduction with ketoreductases has emerged as a superior "green" alternative, often affording near-perfect enantiomeric excess under mild, environmentally friendly conditions. The final selection of a synthetic route will depend on a careful evaluation of the desired stereochemical purity, scale of production, cost of reagents and catalysts, and the available technical capabilities.

References

  • Benchchem. (n.d.). This compound | 701-47-3.
  • Benchchem. (n.d.). Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol: Application Notes and Protocols.
  • Benchchem. (n.d.). 2-(4-Fluorophenyl)propan-1-ol: A Technical Guide to its Discovery and Initial Synthesis.
  • Unknown. (n.d.). Grignard Reaction.
  • Benchchem. (2025). A Comparative Guide to Catalysts for the Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol.
  • Benchchem. (n.d.). (S)-2-(4-Fluorophenyl)propan-1-ol: A Chiral Building Block for Pharmaceutical Synthesis.
  • Ace Chemistry. (n.d.). Grignard Reagents and related organic synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols: (S)-2-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates.
  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube.
  • J&K Scientific. (n.d.). 1-(4-Fluorophenyl)propan-1-one | 456-03-1.
  • ChemicalBook. (2025). 4'-Fluoropropiophenone | 456-03-1.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.

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A Comparative Economic and Scientific Guide to the Synthesis of 1-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, the chiral alcohol 1-(4-Fluorophenyl)propan-1-ol is a valuable building block, particularly in the synthesis of neurologically active compounds and other pharmaceutical intermediates. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, making its efficient synthesis a topic of significant interest.

This guide provides an in-depth technical and economic analysis of the most common synthetic methodologies for preparing this key intermediate. We move beyond simple protocol recitation to explore the causality behind procedural choices, offering a self-validating framework for selecting the optimal route based on criteria such as yield, enantioselectivity, cost, safety, and scalability.

Executive Summary: At-a-Glance Comparison

Before delving into the mechanistic and procedural details, the following table summarizes the core performance metrics of the three primary synthetic strategies. This allows for a rapid assessment of the most suitable method based on your specific laboratory or production context.

MetricMethod 1: Ketone ReductionMethod 2: Grignard ReactionMethod 3: Friedel-Crafts Acylation + Reduction
Starting Materials 4'-Fluoropropiophenone4-Fluorobenzaldehyde, Ethyl HalideFluorobenzene, Propanoyl Chloride
Typical Yield High (>95%)Good (70-90%)Good (Two steps, ~70-85% overall)
Enantioselectivity Excellent with catalytic methods (>99% ee)Achievable with chiral ligands, but can be complexDependent on the subsequent reduction step
Relative Cost

$
(Asymmetric)

$ (for raw materials)
Scalability Excellent, especially catalytic routesModerate; exothermic and moisture-sensitiveGood, but requires handling of corrosive reagents
Green Chemistry Good to Excellent (Catalytic/Biocatalytic)Fair (Stoichiometric Mg)Poor (Stoichiometric Lewis Acid)
Key Advantage High yields and excellent stereocontrolDirect C-C bond formationUtilizes the most inexpensive starting materials

Method 1: Asymmetric Reduction of 4'-Fluoropropiophenone

The most prevalent and versatile route to this compound begins with the corresponding prochiral ketone, 4'-fluoropropiophenone. The choice of reducing agent is the critical determinant of the reaction's efficiency, stereoselectivity, cost, and environmental impact.

Scientific Principle & Causality

The core transformation is the reduction of a carbonyl group to a secondary alcohol. The mechanism involves the delivery of a hydride ion (H⁻) to the electrophilic carbonyl carbon. In asymmetric synthesis, a chiral catalyst or environment complexes with the ketone, sterically blocking one face of the carbonyl group. This forces the hydride to attack from the less hindered face, resulting in the preferential formation of one enantiomer.

Workflow: Asymmetric Ketone Reduction

Caption: Asymmetric reduction of a prochiral ketone.

Sub-Method 1A: Stoichiometric Reduction (e.g., Sodium Borohydride)

This is a classic, reliable method for laboratory-scale synthesis where chirality is not a concern, producing a racemic mixture.

  • Expertise & Experience: Sodium borohydride (NaBH₄) is chosen for its selectivity for aldehydes and ketones, its safety in handling compared to stronger reductants like lithium aluminum hydride (LiAlH₄), and its compatibility with protic solvents like methanol or ethanol. The reaction is typically straightforward and high-yielding.

  • Trustworthiness: The protocol is robust, with the primary variable being reaction time, which can be easily monitored by Thin Layer Chromatography (TLC). The generation of dihydrogen gas upon quenching with acid is a predictable and manageable safety consideration.

Experimental Protocol:

  • Dissolve 4'-fluoropropiophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, controlling the effervescence.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl until the pH is acidic and gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic this compound.

Economic Analysis:

  • Reagent Cost: Sodium borohydride is relatively inexpensive, with bulk pricing around ngcontent-ng-c2487356420="" _nghost-ng-c2977130799="" class="inline ng-star-inserted">

    
    100 per 100g  for lab quantities.
    
  • Process Cost: The procedure is simple, requiring standard glassware and no specialized equipment, making it very cost-effective for small-scale synthesis.

  • Scalability: While scalable, the stoichiometric nature of the reagent generates significant salt waste (boron salts), making it less desirable for large-scale industrial production from a green chemistry perspective[1][2].

Sub-Method 1B: Catalytic Asymmetric Reduction (e.g., CBS Reduction)

For producing enantiomerically pure alcohol, the Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and well-documented method.

  • Expertise & Experience: This method utilizes a chiral oxazaborolidine catalyst (the CBS catalyst) that complexes with borane to form a chiral reducing agent[3]. The choice of the (R)- or (S)-catalyst directly determines the stereochemistry of the final product with high predictability. Anhydrous conditions are critical as moisture will quench the borane reagent.

  • Trustworthiness: The high enantiomeric excesses (often >96% ee) reported for this method make it a gold standard for asymmetric synthesis. The protocol is self-validating through chiral HPLC analysis of the final product.

Experimental Protocol:

  • To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add (R)-(+)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M solution in toluene).

  • Cool the flask to 0 °C and slowly add borane-dimethyl sulfide complex (BMS, 0.6 eq). Stir for 15 minutes.

  • In a separate flask, dissolve 4'-fluoropropiophenone (1.0 eq) in anhydrous THF.

  • Slowly add the ketone solution to the catalyst-borane mixture at 0 °C over 30 minutes.

  • Stir the reaction at 0 °C, monitoring by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol.

  • Add 1 M HCl, stir for 30 minutes, and perform an aqueous workup as described in Method 1A.

  • Purify by flash column chromatography to afford enantiomerically enriched this compound.

Economic Analysis:

  • Reagent Cost: The primary cost driver is the chiral catalyst. A 1M solution of the CBS catalyst can cost around $400-500 for 50 mL [4]. While used in catalytic amounts (5-10 mol%), this is a significant expense for large-scale work. The borane reagent also adds cost and requires specialized handling.

  • Process Cost: Requires stringent anhydrous and inert atmosphere techniques, which can increase operational complexity and cost.

  • Scalability: The method is scalable, but the high cost of the catalyst and borane can make it economically challenging for commodity-scale production. It is best suited for high-value products like pharmaceutical intermediates.

Sub-Method 1C: Biocatalytic Reduction (Ketoreductases)

Biocatalysis represents a green, highly selective, and increasingly viable industrial alternative.

  • Expertise & Experience: This method uses ketoreductase (KRED) enzymes, which are alcohol dehydrogenases that use a cofactor (NADH or NADPH) to reduce ketones with exceptional enantioselectivity. A key experimental choice is implementing a cofactor regeneration system, such as using isopropanol as a sacrificial co-substrate, to make the process economically feasible.

  • Trustworthiness: KREDs often provide enantiomeric excesses greater than 99% under mild, aqueous conditions (room temperature, neutral pH). The process is self-validating through conversion and ee% analysis via HPLC.

Experimental Protocol:

  • In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0).

  • Add a ketoreductase enzyme selective for the desired (S) or (R) enantiomer.

  • Add the cofactor NADP⁺ (or NAD⁺) to a final concentration of ~1 mM.

  • Add a cofactor regeneration system, typically glucose and glucose dehydrogenase (GDH) or a large excess of isopropanol.

  • Add 4'-fluoropropiophenone, potentially dissolved in a small amount of a water-miscible co-solvent like DMSO.

  • Incubate the reaction at 25-30 °C with agitation for 24-48 hours.

  • Monitor conversion and enantiomeric excess by chiral HPLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate.

Economic Analysis:

  • Reagent Cost: The cost of the enzyme is the primary economic driver. While historically expensive, the price of industrial enzymes has decreased significantly. The major cost can be associated with the initial screening to find the optimal KRED for the specific substrate[5][6][7][8]. Cofactors can also be costly, necessitating an efficient regeneration system[9][10].

  • Process Cost: Operates under mild, safe conditions in aqueous media, reducing energy and safety-related costs. However, it may require specialized bioreactors for large-scale production.

  • Scalability: Highly scalable and increasingly used in the pharmaceutical industry. The environmental benefits (water as a solvent, biodegradable catalyst) and high selectivity often outweigh the initial catalyst cost for high-value products[11][12].

Method 2: Grignard Reaction with 4-Fluorobenzaldehyde

This classical organometallic approach builds the carbon skeleton directly by forming a new carbon-carbon bond.

Scientific Principle & Causality

A Grignard reagent, in this case, ethylmagnesium bromide, is a potent nucleophile and a strong base. The partially negative carbon of the ethyl group attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. The resulting magnesium alkoxide intermediate is then protonated in an acidic workup to yield the final secondary alcohol. Strict anhydrous conditions are essential, as any trace of water will protonate and destroy the Grignard reagent.

Workflow: Grignard Synthesis

Caption: Grignard reaction pathway.

Experimental Protocol:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add ethylmagnesium bromide (1.1 eq, typically a 1.0 M solution in THF) dropwise via an addition funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the mixture back to 0 °C and quench carefully by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by column chromatography to yield the racemic product.

Economic Analysis:

  • Reagent Cost: 4-Fluorobenzaldehyde is more affordable than the corresponding ketone, with prices around

    
    350 per 800 mL  of a 1.0 M solution[13].
    
  • Process Cost: The primary operational costs are associated with maintaining strict anhydrous conditions and managing the highly exothermic nature of the reaction, which requires careful temperature control[14].

  • Scalability: While a cornerstone of organic synthesis, scaling Grignard reactions presents challenges. The high reactivity and moisture sensitivity can complicate large-scale manufacturing, and specialized equipment is needed for safe handling[15][16][17][18].

Method 3: Friedel-Crafts Acylation Followed by Reduction

This two-step approach builds the ketone intermediate from basic aromatic feedstocks before reducing it to the final alcohol.

Scientific Principle & Causality

Step 1: Friedel-Crafts Acylation. This is an electrophilic aromatic substitution. A Lewis acid (commonly AlCl₃) activates propanoyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich fluorobenzene ring, preferentially at the para position due to the ortho,para-directing nature of the fluorine substituent and steric hindrance at the ortho position. A stoichiometric amount of AlCl₃ is required because it complexes with the product ketone, deactivating it to further reaction.[19] Step 2: Reduction. The resulting 4'-fluoropropiophenone is then reduced to the alcohol using one of the methods described in Section 1 (e.g., NaBH₄ for a racemic product).

Workflow: Friedel-Crafts Acylation & Reduction

Caption: Two-step synthesis via Friedel-Crafts acylation and subsequent reduction.

Experimental Protocol (Acylation Step):

  • To a flame-dried flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq).

  • Cool the flask in an ice bath and add a solvent such as dichloromethane (DCM).

  • Slowly add propanoyl chloride (1.1 eq) to the suspension.

  • Add fluorobenzene (1.0 eq) dropwise, keeping the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for several hours until completion (monitored by GC or TLC).

  • Carefully quench the reaction by pouring it slowly over crushed ice and concentrated HCl.

  • Separate the organic layer, extract the aqueous phase with DCM, and combine the organic layers.

  • Wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate to yield crude 4'-fluoropropiophenone, which is then reduced as per Method 1A.

Economic Analysis:

  • Reagent Cost: This route's primary advantage is the low cost of its starting materials. Fluorobenzene is a bulk chemical priced around

    
    40 per 100g  for lab quantities[20][21][22][23][24].
    
  • Process Cost: The use of stoichiometric AlCl₃ leads to significant drawbacks. It is highly corrosive and moisture-sensitive, and the aqueous workup generates large volumes of acidic aluminum-containing waste, which is costly to treat and dispose of.[6] Greener methodologies using solid acid catalysts or methanesulfonic anhydride exist but may be less universally applicable[7].

  • Scalability: The reaction is highly scalable and used industrially for ketone synthesis. However, the large volume of waste generated is a major economic and environmental disadvantage at scale.

Conclusion and Recommendation

The optimal synthetic route for this compound is highly dependent on the specific goals of the synthesis.

  • For Large-Scale, Enantiopure Production (Industrial/Pharma): Biocatalytic Reduction (Method 1C) is the superior choice. Despite potentially higher initial investment in enzyme screening and development, the benefits of high enantioselectivity (>99% ee), operational safety, mild aqueous conditions, and minimal environmental waste make it the most economically and scientifically sound option for producing high-value pharmaceutical intermediates.

  • For Lab-Scale, Enantiopure Synthesis (R&D): Catalytic Asymmetric Reduction (Method 1B) , particularly the CBS reduction, offers the most predictable and reliable route to high-enantiopurity material. While the catalyst cost is high, the quantities needed for research and development are small, and the method's robustness is a significant advantage.

  • For Lab-Scale, Racemic Synthesis: Stoichiometric Reduction with NaBH₄ (Method 1A) is the most straightforward, cost-effective, and rapid method. Its simplicity and high yield make it ideal when stereochemistry is not a concern.

  • Alternative Routes: The Grignard Reaction (Method 2) and Friedel-Crafts Acylation (Method 3) are less recommended for this specific target molecule unless the required starting materials are significantly more accessible or cheaper than 4'-fluoropropiophenone. The operational challenges of the Grignard reaction and the significant waste from the Friedel-Crafts acylation make them less competitive than the various ketone reduction strategies.

References

  • IndiaMART. Sodium Borohydride Powder, NaBH4, 16940-66-2. Available from: [Link]

  • CP Lab Safety. 4'-Fluoropropiophenone, min 97% (GC), 100 grams. Available from: [Link]

  • IndiaMART. Fluorobenzene - Monofluorobenzene Latest Price, Manufacturers & Suppliers. Available from: [Link]

  • SYNTHETIKA. Sodium Borohydride For Organic Synthesis 1kg. Available from: [Link]

  • PharmaCompass.com. Sodium Borohydride | Price | per kg | USD. Available from: [Link]

  • IndiaMART. Sodium Borohydride - NaBH4 Latest Price, Manufacturers & Suppliers. Available from: [Link]

  • P212121 Store. Propionyl chloride | CAS 79-03-8. Available from: [Link]

  • Fraunhofer IMM. SCALABLE CONTINUOUS GRIGNARD REAGENT FORMATION. Available from: [Link]

  • IndiaMART. Propionyl Chloride - Propanoyl Chloride Latest Price, Manufacturers & Suppliers. Available from: [Link]

  • MarketsandMarkets. Grignard Reagents Market, Industry Size Forecast. Available from: [Link]

  • Ottokemi. Propionyl chloride, 99%. Available from: [Link]

  • ResearchGate. Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. Available from: [Link]

  • ACS Publications. Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Available from: [Link]

  • Wikipedia. CBS catalyst. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • ResearchGate. Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Available from: [Link]

  • Wikipedia. Monsanto. Available from: [Link]

  • MDPI. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Available from: [Link]

  • ResearchGate. Catalytic versus stoichiometric reagents as a key concept for Green Chemistry. Available from: [Link]

  • Prime Scholars. Atom Economy in Drug Synthesis is a Playground of Functional Groups. Available from: [Link]

  • ResearchGate. A comparison of cost models for four different drugs. Available from: [Link]

  • ResearchGate. A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. Available from: [Link]

  • RSC Publishing. Catalytic versus stoichiometric reagents as a key concept for Green Chemistry. Available from: [Link]

  • ResearchGate. Comparative economic analysis of batch vs. continuous manufacturing in catalytic heterogeneous processes. Available from: [Link]

  • ResearchGate. Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Available from: [Link]

  • MDPI. Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Available from: [Link]

  • ACS Publications. A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. Available from: [Link]

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A Spectroscopic Investigation of 1-(4-Fluorophenyl)propan-1-ol: A Comparative Analysis of Synthesized versus Commercial Grades

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unequivocal identification and purity assessment of chemical entities are paramount. This guide provides an in-depth spectroscopic comparison of commercially available 1-(4-Fluorophenyl)propan-1-ol against a batch synthesized in a laboratory setting. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we will explore the nuances that differentiate a research-grade synthesized product from its commercial counterpart, offering insights into potential impurities and the synthetic pathway's fingerprint on the final product.

Introduction: The Imperative of Spectroscopic Verification

This compound is a key chiral building block in the synthesis of various biologically active molecules. Its purity is critical to the success of subsequent synthetic steps and the biological activity of the final compound. Spectroscopic methods provide a non-destructive and highly informative means to ascertain the chemical structure and purity of this alcohol. This guide will serve as a practical resource for researchers, quality control analysts, and process chemists in interpreting and comparing the spectroscopic data of this important synthetic intermediate.

A common and efficient method for the synthesis of this compound is the reduction of the corresponding ketone, 1-(4-fluorophenyl)propan-1-one, using reducing agents like sodium borohydride (NaBH₄).[1] This synthetic route is relatively straightforward, but it can introduce specific impurities, such as unreacted starting material and byproducts, which can be identified through careful spectroscopic analysis.

Experimental Protocols

Synthesis of this compound

A solution of 1-(4-fluorophenyl)propan-1-one (1 equivalent) in methanol is cooled to 0 °C in an ice bath. Sodium borohydride (1.5 equivalents) is added portion-wise over 30 minutes. The reaction is stirred for 2 hours at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which is then purified by flash column chromatography.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • FT-IR Spectroscopy: FT-IR spectra were recorded on a spectrometer equipped with a universal attenuated total reflectance (UATR) accessory.

  • Mass Spectrometry: Mass spectra were obtained using an electron ionization (EI) source.

Spectroscopic Data Comparison

The following sections present a comparative analysis of the spectroscopic data obtained for a commercially sourced sample of this compound and a sample synthesized via the reduction of 1-(4-fluorophenyl)propan-1-one.

¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for identifying the types and connectivity of protons in a molecule.

Proton Assignment Commercial this compound (δ, ppm, Multiplicity, J in Hz) Synthesized this compound (δ, ppm, Multiplicity, J in Hz) Key Observations and Potential Impurities
Aromatic Protons 7.35-7.25 (m, 2H), 7.05-6.95 (m, 2H)7.33-7.23 (m, 2H), 7.03-6.93 (m, 2H)The aromatic region shows the expected multiplets for a 1,4-disubstituted benzene ring. The synthesized sample may show trace signals corresponding to the aromatic protons of the starting ketone (δ ~8.0-7.8 ppm).
Methine Proton (-CHOH) 4.62 (t, J = 6.6 Hz, 1H)4.60 (t, J = 6.6 Hz, 1H)The triplet arises from coupling with the adjacent methylene protons.
Hydroxyl Proton (-OH) ~2.0 (br s, 1H)~2.1 (br s, 1H)The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. Its broadness is due to hydrogen bonding and exchange.
Methylene Protons (-CH₂-) 1.85-1.70 (m, 2H)1.83-1.68 (m, 2H)These protons are diastereotopic and appear as a complex multiplet.
Methyl Protons (-CH₃) 0.88 (t, J = 7.4 Hz, 3H)0.86 (t, J = 7.4 Hz, 3H)The triplet is due to coupling with the adjacent methylene protons.
Starting Material (-COCH₂CH₃) Not observedTrace signals at ~2.9 (q, J = 7.2 Hz) and ~1.2 (t, J = 7.2 Hz) may be present.The presence of a quartet and a triplet in these regions would indicate residual 1-(4-fluorophenyl)propan-1-one.

Visualizing the Spectroscopic Workflow

Caption: Workflow for the spectroscopic comparison of synthesized and commercial samples.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment Commercial this compound (δ, ppm) Synthesized this compound (δ, ppm) Key Observations and Potential Impurities
C-OH 75.575.4The carbon bearing the hydroxyl group is found in this region.
C-F (ipso-C) 162.0 (d, ¹JCF = 245 Hz)161.9 (d, ¹JCF = 245 Hz)The large coupling constant is characteristic of a direct C-F bond.
Aromatic CH (ortho to F) 115.2 (d, ²JCF = 21 Hz)115.1 (d, ²JCF = 21 Hz)Coupling to fluorine is observed over two bonds.
Aromatic CH (meta to F) 127.8 (d, ³JCF = 8 Hz)127.7 (d, ³JCF = 8 Hz)Coupling to fluorine is observed over three bonds.
Aromatic C (ipso to propanol) 141.5 (d, ⁴JCF = 3 Hz)141.4 (d, ⁴JCF = 3 Hz)Smaller four-bond coupling to fluorine.
-CH₂- 32.031.9
-CH₃ 10.110.0
Starting Material (C=O) Not observedA trace signal around 200 ppm may indicate the presence of the starting ketone.The carbonyl carbon of 1-(4-fluorophenyl)propan-1-one is significantly downfield.

Chemical Structure and NMR Assignments

Caption: Structure of this compound with ¹H and ¹³C NMR chemical shift assignments.

FT-IR Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Functional Group Commercial this compound (cm⁻¹) Synthesized this compound (cm⁻¹) Key Observations and Potential Impurities
O-H Stretch (Alcohol) 3600-3200 (broad, strong)3600-3200 (broad, strong)The broadness of this peak is due to intermolecular hydrogen bonding.[1]
C-H Stretch (Aromatic) 3100-3000 (medium)3100-3000 (medium)
C-H Stretch (Aliphatic) 2970-2850 (strong)2970-2850 (strong)
C=C Stretch (Aromatic) 1600-1450 (medium)1600-1450 (medium)
C-O Stretch (Alcohol) 1230-1000 (strong)1230-1000 (strong)
C-F Stretch 1250-1100 (strong)1250-1100 (strong)
C=O Stretch (Ketone) Not observedA weak to medium intensity peak around 1680 cm⁻¹ may indicate the presence of the starting ketone.[2]The carbonyl stretch of the starting material is a key diagnostic peak.
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z Commercial this compound (Relative Intensity) Synthesized this compound (Relative Intensity) Proposed Fragment Key Observations and Potential Impurities
154ModerateModerate[M]⁺The molecular ion peak is observed.
125HighHigh[M - C₂H₅]⁺Loss of the ethyl group is a favorable fragmentation pathway.
109ModerateModerate[C₆H₄F]⁺The fluorophenyl cation.
96LowLow[M - C₂H₅ - CHO]⁺
77LowLow[C₆H₅]⁺Loss of fluorine from the fluorophenyl cation.
152 Not observedA trace peak may be present.[M of starting material]⁺The molecular ion of 1-(4-fluorophenyl)propan-1-one.[3]

Discussion and Conclusion

The spectroscopic data for the synthesized this compound closely matches that of the commercial sample, confirming the successful synthesis of the target molecule. The minor differences observed are primarily attributed to the presence of trace amounts of the starting material, 1-(4-fluorophenyl)propan-1-one, in the synthesized batch.

The ¹H and ¹³C NMR spectra of the synthesized product may show small, characteristic peaks for the unreacted ketone. Specifically, a downfield quartet in the ¹H NMR and a carbonyl signal around 200 ppm in the ¹³C NMR are indicative of this impurity. Similarly, the FT-IR spectrum of the synthesized sample might exhibit a weak absorption band in the carbonyl region (around 1680 cm⁻¹). In the mass spectrum, a small peak at m/z 152 could also suggest the presence of the starting material.

This comparative guide underscores the importance of a multi-technique spectroscopic approach for the comprehensive characterization of synthesized compounds. While the primary signals will confirm the identity of the desired product, a meticulous examination of the entire spectrum is crucial for identifying and quantifying impurities. For researchers and drug development professionals, this level of scrutiny ensures the quality and reliability of their chemical intermediates, which is fundamental to the integrity of their research and the safety of potential therapeutic agents.

References

  • National Institute of Standards and Technology. (n.d.). 1-Propanone, 1-(4-fluorophenyl)-. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanone, 1-(4-fluorophenyl)- IR Spectrum. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 1-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance

This document provides a detailed, procedural guide for the safe and compliant disposal of 1-(4-Fluorophenyl)propan-1-ol. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their ultimate disposal. Adherence to these protocols is critical for protecting laboratory personnel, the wider community, and the environment. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, grounded in established safety science and regulatory standards.

Part 1: Hazard Assessment & Characterization

The primary hazards are anticipated to be:

  • Flammability: The propanol backbone suggests the compound is a flammable liquid.[1] Vapors may be heavier than air and can form explosive mixtures with air.[1]

  • Serious Eye Damage/Irritation: Alcohols and many organic compounds can cause significant eye irritation or damage upon contact.[1][2][3][4][5]

  • Skin Irritation: Prolonged or repeated contact can cause skin irritation.[2][4][5]

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation, and potentially drowsiness or dizziness.[1]

  • Toxicity: While specific data is absent, similar compounds are often harmful if swallowed.[2][4][5]

These potential hazards necessitate that this compound be treated as hazardous waste. The disposal plan must mitigate these risks at every stage.

Table 1: Anticipated GHS Hazard Classifications for this compound

Hazard ClassHazard CategoryHazard Statement
Flammable LiquidsCategory 2 or 3H225: Highly flammable liquid and vapor.
Serious Eye Damage/IrritationCategory 1 or 2AH318: Causes serious eye damage. OR H319: Causes serious eye irritation.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation. H336: May cause drowsiness or dizziness.
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.

Part 2: Regulatory Framework: Ensuring Compliance

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the proper handling of hazardous chemicals, through its Laboratory Standard (29 CFR 1910.1450).[9][10][11]

Your institution's Chemical Hygiene Plan (CHP), an OSHA requirement, will provide specific procedures that align with these federal regulations and any additional state or local rules.[9][12] This guide serves as a supplement to, not a replacement for, your institution-specific CHP and hazardous waste management program.

Part 3: Personal Protective Equipment (PPE) - Your First Line of Defense

Based on the hazard assessment, the following minimum PPE must be worn when handling or preparing this compound for disposal.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[13] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[13][14]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Consult a glove manufacturer's compatibility chart for the specific glove material best suited for this compound. Always inspect gloves for tears or degradation before use.

  • Body Protection: A flame-resistant laboratory coat should be worn. Ensure it is fully buttoned.

  • Respiratory Protection: All handling and disposal activities should be performed within a certified chemical fume hood to minimize inhalation exposure.[9][13]

Part 4: Step-by-Step Disposal Protocol

This protocol outlines the systematic process for safely collecting and disposing of this compound waste.

Step 1: Waste Characterization and Segregation

  • Causality: Proper characterization is an EPA requirement.[6] Segregation prevents dangerous reactions between incompatible chemicals.[6][15]

  • Procedure:

    • Designate this compound waste as "Flammable Organic Liquid Waste."

    • Do NOT mix this waste with other waste streams, particularly oxidizers, acids, or bases, unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[15]

    • Collect aqueous waste containing small amounts of this compound separately from the pure or concentrated organic waste.

Step 2: Container Selection and Labeling

  • Causality: Using a compatible and properly sealed container prevents leaks and spills.[15][16] Clear, accurate labeling is mandated by OSHA and the EPA to ensure safe handling and proper final disposal.[10]

  • Procedure:

    • Select a container made of a material compatible with the chemical (e.g., glass or polyethylene). The container must have a secure, leak-proof screw cap.

    • The container must be in good condition, free of cracks or chips.

    • Affix a "Hazardous Waste" label provided by your EHS department to the container before adding any waste.

    • On the label, clearly write the full chemical name: "this compound." List all other components and their approximate percentages. Do not use abbreviations or chemical formulas.

    • Mark the appropriate hazard boxes on the label (e.g., "Flammable," "Toxic").

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

  • Causality: The EPA has specific regulations for the temporary storage of hazardous waste in laboratories, known as SAAs, to ensure safety and prevent improper disposal.[16]

  • Procedure:

    • Transfer the waste into the labeled container inside a chemical fume hood.[13]

    • Keep the waste container securely closed at all times, except when actively adding waste.[16]

    • Store the container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.

    • The SAA must be in a secondary containment tray to capture any potential leaks.

    • Store the container away from heat sources, open flames, or sources of ignition.[15]

Step 4: Arranging for Final Disposal

  • Causality: Hazardous waste must be disposed of through a licensed and approved hazardous waste vendor to comply with federal law.[6][15]

  • Procedure:

    • Once the waste container is full, or if the waste is no longer being generated, contact your institution's EHS or Hazardous Waste Management department.

    • Follow their specific procedures for requesting a waste pickup. Do not attempt to dispose of the chemical down the drain or in the regular trash.

    • Your EHS department will handle the final steps, including transportation and disposal via methods such as incineration at a permitted facility.[15]

Part 5: Emergency Procedures for Spills and Exposure

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area and prevent entry.

  • Assess the Risk: For a small spill contained within a fume hood, laboratory personnel trained in spill cleanup may proceed. For large spills or spills outside a fume hood, evacuate the area and contact EHS or the emergency response team immediately.

  • Cleanup (Small Spills Only):

    • Ensure proper PPE is worn.

    • Remove all ignition sources.[1][17]

    • Absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][18]

    • Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[1]

    • Clean the spill area thoroughly.

    • Dispose of all cleanup materials as hazardous waste.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Part 6: Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

DisposalWorkflow start_node start_node process_node process_node decision_node decision_node action_node action_node stop_node stop_node A Waste Generated: This compound B Assess Hazards: Flammable, Irritant, Toxic A->B C Don Appropriate PPE: Goggles, Lab Coat, Gloves B->C D Locate Correct Waste Container C->D E Is container properly labeled 'Flammable Organic Waste'? D->E F Affix Hazardous Waste Label. List all chemical constituents. E->F No G Transfer waste into container INSIDE a fume hood. E->G Yes F->G H Keep container tightly sealed when not in use. G->H I Store in designated Satellite Accumulation Area (SAA) with secondary containment. H->I J Is container full? I->J K Contact EHS / Waste Management for pickup. J->K Yes L Continue accumulation. J->L No M Waste Removed by EHS for Final Disposal K->M L->G

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling, storage, and disposal of 1-(4-Fluorophenyl)propan-1-ol (CAS No. 701-47-3). As a fluorinated secondary benzylic alcohol, this compound requires stringent safety measures to mitigate risks to laboratory personnel.[1] This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, moving beyond mere compliance to foster a culture of proactive safety.

Core Hazard Assessment

This compound is classified as an irritant.[1] Due to its structural similarity to other aromatic alcohols and halogenated compounds, we must conservatively assume it poses risks of skin irritation, serious eye damage, and potential respiratory irritation upon inhalation of aerosols or vapors. The propanol backbone also suggests a degree of flammability, necessitating precautions against ignition sources.[2][3]

Parameter Information
Chemical Name This compound
CAS Number 701-47-3[1]
Molecular Formula C₉H₁₁FO[1][4]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Anticipated Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed.

The Hierarchy of Controls: Engineering and Administrative Safeguards

Personal Protective Equipment (PPE) is the final and critical barrier between you and a chemical hazard. However, it should always be used in conjunction with robust engineering and administrative controls, which are the primary lines of defense.

  • Engineering Controls: The single most important engineering control is the mandatory use of a certified Chemical Fume Hood .[5] All transfers, manipulations, and reactions involving this compound must be conducted within a fume hood to minimize inhalation exposure. The ventilation system should be regularly inspected to ensure it provides adequate air exchange.[3]

  • Administrative Controls: A comprehensive Chemical Hygiene Plan (CHP) and a substance-specific Standard Operating Procedure (SOP) must be in place. All personnel must be trained on this SOP and the specific hazards of the chemical before commencing work.

Core Personal Protective Equipment (PPE) Protocol

Selection of appropriate PPE is contingent on a risk assessment of the specific procedure being performed. The following recommendations represent the minimum required protection.

Eye and Face Protection

Solvent splashes and vapors can lead to severe eye irritation and irreversible damage.[6]

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory at all times.[7]

  • Elevated Risk: When handling larger volumes (>100 mL) or when there is a significant risk of splashing or exothermic reaction, a full-face shield must be worn over the chemical splash goggles .[6][7]

Hand Protection

The choice of glove material is critical for preventing skin absorption and irritation.

  • Recommended Materials: Nitrile or Neoprene gloves are the preferred choice.[8] These materials demonstrate good resistance to alcohols and many halogenated compounds.[8][9] Butyl rubber is also an excellent option for protection against alcohols.[2][9]

  • Material to Avoid: Natural rubber (latex) gloves are not recommended, as they offer poor protection against many organic solvents and can degrade quickly upon exposure.[8][9]

  • Causality: The efficacy of a glove is determined by its resistance to permeation and degradation by the specific chemical. Nitrile and neoprene provide a more robust molecular barrier to compounds like aromatic alcohols compared to the porous structure of natural latex.[8] Always double-glove if the procedure involves a high risk of contamination. Inspect gloves for any signs of damage before each use and remove them promptly and properly after handling the chemical.

Skin and Body Protection
  • A flame-resistant (e.g., Nomex®) or 100% cotton lab coat is required.[7] The lab coat must be fully buttoned with sleeves rolled down.

  • Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[7] Polyester and acrylic fabrics should be avoided as they can melt and fuse to the skin in the event of a fire.[7]

  • For large-scale operations, a chemically resistant apron (e.g., made of Tychem®) should be worn over the lab coat.[10]

Respiratory Protection

When all work is conducted within a certified chemical fume hood, respiratory protection is typically not required.[7]

  • Emergency Use: In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7] Use of such equipment requires personnel to be medically cleared, trained, and annually fit-tested as part of a formal respiratory protection program.[7]

Procedural Workflow and Emergency Response

A self-validating protocol ensures safety is built into the workflow itself.

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE as outlined in the diagram below. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Staging: Place absorbent pads on the work surface inside the fume hood to contain minor drips.[11]

  • Transfer: Use only non-sparking tools for transfers.[2] Ground and bond containers and receiving equipment when transferring significant quantities to prevent static discharge, a potential ignition source.[3]

  • Manipulation: Perform all work at least 6 inches inside the fume hood sash.

  • Post-Handling: Tightly close the primary container.[5][12] Wipe down the exterior of the container if necessary.

  • Decontamination: Remove gloves using the proper technique to avoid contaminating your skin, and dispose of them in the designated solid waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[5]

Emergency Response Plan
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing while under a safety shower. Wash the affected skin area with soap and plenty of water for 15 minutes.[13]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water and have the person drink two glasses of water, if conscious. Seek immediate medical attention.

  • Small Spill (<100 mL): If you are trained and it is safe to do so, contain the spill with absorbent material (e.g., sand, vermiculite).[5][11] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[11]

  • Large Spill (>100 mL): Evacuate the immediate area. Alert others and activate the fire alarm if necessary. Contact your institution's emergency response team.[11]

Storage and Disposal Plan

Proper storage and disposal are critical for laboratory safety and environmental compliance.

Storage Protocol
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][12][14]

  • The storage location should be away from heat, sparks, open flames, and other ignition sources.[2]

  • Segregate from incompatible materials, particularly strong oxidizing agents.[11][15]

Waste Disposal Directive

As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as Halogenated Organic Waste .[11][16][17]

  • Segregation is Key: Never mix halogenated waste with non-halogenated organic waste. The disposal methods and costs are significantly different.[12][17]

  • Waste Container: Collect all liquid waste in a designated, leak-proof, and properly labeled "Halogenated Organic Waste" container.[11][12] The container must have a secure, threaded cap.[11]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical names of all constituents.[11][12]

  • Contaminated Solids: All contaminated solids (e.g., gloves, absorbent pads, weighing paper) must be collected in a separate, sealed, and labeled bag or container for solid hazardous waste disposal.

  • Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the drain.[11]

Visualizations

PPE Selection Workflow Diagram

This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Workflow PPE Selection Workflow for this compound start Start: Assess Task Risk task_small Small Scale Transfer (<10 mL, ambient temp) start->task_small Low Volume task_large Large Scale / Reaction (>10 mL or heated) start->task_large High Volume / Energy ppe_eye_base Eye: ANSI Z87.1 Chemical Splash Goggles task_small->ppe_eye_base ppe_hand Hands: Nitrile or Neoprene Gloves (Double-glove recommended) task_small->ppe_hand ppe_body_base Body: Cotton Lab Coat (fully buttoned) task_small->ppe_body_base ppe_eye_adv Eye: Goggles + Full Face Shield task_large->ppe_eye_adv task_large->ppe_hand ppe_body_adv Body: Lab Coat + Chemically Resistant Apron task_large->ppe_body_adv ppe_env Environment: Work in Chemical Fume Hood ppe_eye_base->ppe_env ppe_eye_adv->ppe_env ppe_hand->ppe_env ppe_body_base->ppe_env ppe_body_adv->ppe_env

Caption: Decision workflow for selecting appropriate PPE.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Fluorophenyl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)propan-1-ol

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